Fleroxacin

Catalog No.
S528064
CAS No.
79660-72-3
M.F
C17H18F3N3O3
M. Wt
369.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fleroxacin

CAS Number

79660-72-3

Product Name

Fleroxacin

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C17H18F3N3O3

Molecular Weight

369.34 g/mol

InChI

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)

InChI Key

XBJBPGROQZJDOJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F

solubility

Soluble in DMSO, not in water

Synonyms

AM 833, AM-833, AM833, Fleroxacin, Quinodis, Ro 23 6240, Ro 23-6240, Ro 236240

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F

The exact mass of the compound Fleroxacin is 369.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors - Ciprofloxacin. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Fleroxacin mechanism of action DNA gyrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The following diagram illustrates the key steps through which fleroxacin causes bacterial cell death.

G This compound Mechanism: DNA Gyrase Inhibition Leading to Bacterial Cell Death This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase 1. Binds to Topo_IV Topoisomerase IV This compound->Topo_IV 1. Binds to DNA_Complex_A Stabilized DNA-Enzyme Complex (Roadblock) DNA_Gyrase->DNA_Complex_A 2. Stabilizes DNA_Complex_B Stabilized DNA-Enzyme Complex (Roadblock) Topo_IV->DNA_Complex_B 2. Stabilizes DSB_A Double-Stranded DNA Breaks DNA_Complex_A->DSB_A 3. Induces Replication_Fork Replication Fork Stalling DNA_Complex_A->Replication_Fork 4. Causes DSB_B Double-Stranded DNA Breaks DNA_Complex_B->DSB_B 3. Induces Cell_Death Bacterial Cell Death DSB_A->Cell_Death 5. Leads to DSB_B->Cell_Death 5. Leads to Replication_Fork->Cell_Death 5. Leads to

At a molecular level, this compound functions as a "roadblock-and-kill" agent [1]:

  • Enzyme Binding: this compound binds directly to the complexes of DNA with DNA gyrase and topoisomerase IV [2].
  • Complex Stabilization: This binding stabilizes the enzyme-DNA complexes, preventing the ligation step of the normal enzymatic cycle. The poisoned (drug-bound) gyrase becomes a physical roadblock on the DNA [1].
  • DNA Breakage: The stabilized complexes result in double-strand breaks (DSBs) in the bacterial DNA. These breaks occur through replication-dependent and replication-independent mechanisms [1].
  • Lethal Consequences: A single unrepaired double-strand break can be lethal to the bacterial cell, as it disrupts essential processes like replication and transcription, ultimately leading to cell death [1] [2].

Experimental Protocol for DNA Gyrase Inhibition

To study this mechanism in a laboratory setting, you can assess the inhibition of DNA gyrase activity using a supercoiling assay, as described in research on fluoroquinolones [3]. The workflow below outlines the key experimental steps.

G Experimental Workflow: DNA Gyrase Inhibition Assay Enzyme_Prep 1. Enzyme Preparation (Express & purify gyrase A and B subunits) Reaction_Mix 2. Prepare Reaction Mixture (Tris-HCl, KCl, MgCl₂, ATP, DTT, spermidine, BSA) Enzyme_Prep->Reaction_Mix Add_Drug 3. Add this compound/DMSO (Dissolved in DMSO; DMSO alone for control) Reaction_Mix->Add_Drug Start_Reaction 4. Start Reaction (Add DNA gyrase + relaxed pBR322 plasmid) Add_Drug->Start_Reaction Incubate 5. Incubate (60 min at 25°C) Start_Reaction->Incubate Stop_Analyze 6. Stop Reaction & Analyze (Chloroform extraction, agarose gel electrophoresis, ethidium bromide staining, UV visualization) Incubate->Stop_Analyze Quantify 7. Quantify Activity (Measure intensity of supercoiled DNA band using densitometry software) Stop_Analyze->Quantify

Detailed Methodology [3]:

  • Enzyme Preparation: DNA gyrase subunits A and B are expressed in E. coli (e.g., Rosetta strain) using plasmids containing the respective genes. Proteins are purified using affinity chromatography (Ni-NTA agarose) and stored in glycerol buffer.
  • Reaction Mixture (30 µL volume):
    • Buffer: 35 mM Tris-HCl (pH 7.5)
    • Salts and Cofactors: 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 1.8 mM spermidine
    • Stabilizers: 5 mM DTT, 0.1 mg/mL bovine serum albumin (BSA)
  • Drug Addition: Add 1-3 µL of this compound solution (in DMSO) to the reaction mixture. A control reaction should contain an equal volume of DMSO without the drug.
  • Initiation and Incubation: Start the enzymatic reaction by adding DNA gyrase (0.4 µg) and the substrate, relaxed plasmid pBR322 (0.25–0.5 µg). Incubate the reaction for 60 minutes at 25°C.
  • Analysis and Quantification:
    • Stop the reaction by extracting with chloroform.
    • Analyze the aqueous phase by agarose gel electrophoresis (1.2% gel in TAE buffer).
    • Visualize DNA bands under UV light after staining with ethidium bromide.
    • The activity of DNA gyrase is determined by measuring the intensity of the band corresponding to the supercoiled form of the plasmid using densitometry software (e.g., Total Lab v2.01). The percentage inhibition is calculated by comparing the results from the drug-treated sample to the DMSO control.

Quantitative Structure-Pharmacokinetic Relationships (QSPkR)

The structural features of fluoroquinolones significantly influence their pharmacokinetic properties. The table below summarizes how substituents at key positions affect the Area Under the Curve (AUC) and elimination half-life (), based on a QSPkR study of 22 fluoroquinolones [4].

Structural Feature Impact on AUC Impact on Elimination Half-Life (t½)
C-7 Substituent A small volume and large polarizability/surface area contribute to a larger AUC [4]. Not a primary influencing factor for half-life in this model [4].
N-1 Substituent Not a primary influencing factor for AUC in this model [4]. Large polarizability and small volume contribute to a longer half-life [4].

Pharmacokinetic and Clinical Comparison

This compound's pharmacokinetic profile allows for once-daily dosing [5]. It is well-absorbed from the gastrointestinal tract, has a long elimination half-life (9-12 hours), and is widely distributed in body tissues and fluids, achieving concentrations higher than in plasma in some tissues [5].

Clinical studies have compared this compound with other fluoroquinolones like ciprofloxacin:

Infection Type This compound Regimen Ciprofloxacin Regimen Comparative Efficacy
Typhoid Fever [6] 400 mg once daily for 7 days 500 mg twice daily for 14 days Comparable clinical cure (100%); this compound had a faster initial bacteriological clearance.
Complicated Urinary Tract Infections (UTIs) [7] 400 mg once daily 500 mg twice daily Bacteriological success rates were similar (88% vs 84%).

References

Fleroxacin pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Fleroxacin

Parameter Healthy Subjects Patients with Renal Impairment / Hemodialysis References
Bioavailability ~100% Expected to be similar [1] [2]
Time to Peak Plasma Concentration (T~max~) 1-2 hours Information not specified in sources [1] [3]
Protein Binding 23% Information not specified in sources [2]
Volume of Distribution (V~d~) 110 L or 0.85 L/kg Information not specified in sources [3] [2]
Elimination Half-Life 9-12 hours Significantly prolonged [1] [4]
Renal Clearance 53 - 70 mL/min Significantly decreased [1] [3]
Total Body Clearance ~130 mL/min Information not specified in sources [3]
Primary Route of Elimination Renal (50-70% as unchanged drug) Reduced renal excretion, leading to accumulation [1] [4] [5]
Metabolic Pathways Hepatic (N-demethylation & N-oxidation) Metabolic clearance becomes more significant [6] [2]

Metabolism and Metabolites

This compound undergoes metabolism in the liver via two primary pathways, resulting in one active and one inactive metabolite.

G This compound This compound N_Demethyl N-Demethylthis compound (Active Metabolite) This compound->N_Demethyl N-Demethylation 54% of metabolic clearance N_Oxide This compound N-Oxide (Inactive Metabolite) This compound->N_Oxide N-Oxidation 33% of metabolic clearance Excretion_Urine Excretion_Urine This compound->Excretion_Urine 50-60% unchanged Excretion_NonRenal Excretion_NonRenal This compound->Excretion_NonRenal 13-40%

  • N-demethylthis compound: This is an active metabolite with antimicrobial properties. Its formation accounts for approximately 54% of the drug's metabolic clearance [6] [7].
  • This compound N-oxide: This is an inactive metabolite and accounts for about 33% of the metabolic clearance [6].

In healthy subjects, serum levels of these metabolites are very low, but they can accumulate in patients with end-stage renal disease [6] [5].

Key Experimental Protocols in Pharmacokinetic Studies

The data presented are derived from established clinical pharmacokinetic study designs. Below is a summary of the methodology from two key studies.

Protocol 1: Steady-State Pharmacokinetics in Infected Patients

A study investigated the steady-state pharmacokinetics in six male patients with skin infections [3].

  • Dosing Regimen: 400 mg of oral this compound administered once daily.
  • Sample Collection: Ten blood samples and total urine output were collected over a 24-hour dosing interval at steady state.
  • Analytical Method: this compound concentrations in serum and urine were determined using High-Performance Liquid Chromatography (HPLC).
  • Data Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters, including C~max~, T~max~, half-life, volume of distribution, and clearance.
Protocol 2: Multiple-Dose Study in Hemodialysis Patients

A critical study defined the pharmacokinetics and dosing recommendations for patients on hemodialysis [6] [8].

  • Subjects: Eight non-infected patients receiving regular hemodialysis.
  • Dosing Regimen: Six oral daily doses of 200 mg this compound on days 1 to 6.
  • Hemodialysis Schedule: Sessions were conducted on days 1, 3, and 6.
  • Modeling: Data were fitted to a two-compartment model using nonlinear mixed-effects modeling (NONMEM) over a total observation period of 8 days.
  • Clearance Calculation: Dialysis clearance was calculated both from the amount of drug recovered in the dialysate and from the rate of extraction from plasma.

Impact of Renal Impairment and Dosing Guidance

Pharmacokinetic parameters change significantly in renal impairment. The extended half-life leads to accumulation of both the parent drug and its metabolites [6] [1].

  • Hemodialysis Clearance: Hemodialysis effectively removes this compound. Dialysis clearance was measured at 126 ± 29 mL/min based on dialysate recovery [6] [8].
  • Dosing Recommendation: For infected patients receiving hemodialysis, the recommended regimen is an initial oral dose of 400 mg, followed by 200 mg daily [6] [8]. The study advised caution with prolonged treatment due to the potential for accumulation.

References

Fleroxacin spectrum of activity Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum of Fleroxacin

The table below summarizes the in vitro activity of this compound against key bacterial pathogens, based on data from technical reviews [1] [2].

Organism Category Bacterial Species / Group Susceptibility to this compound
Gram-Negative Bacteria Escherichia coli Very susceptible / Active [1] [3] [2]
Klebsiella spp. Very susceptible [1] [2]
Proteus spp. Very susceptible [1]
Morganella morganii Active [1]
Salmonella spp. Active / Susceptible [1] [3]
Shigella spp. Active / Susceptible [1] [3]
Haemophilus influenzae Active / Susceptible [1] [3] [2]
Neisseria gonorrhoeae Active / Susceptible (≈100% cure in trials) [1] [3]
Pseudomonas aeruginosa Moderately susceptible or resistant / Poor activity [1] [2]
Gram-Positive Bacteria Staphylococcus aureus (methicillin-sensitive) Active / Moderately active [4] [1] [3]
Coagulase-negative staphylococci Active [1]
Streptococci Poor activity [1] [2]
Enterococci Poor activity [2]

Experimental Protocol for Determining Antibiotic Activity

For researchers assessing antibacterial activity and resistance, the following methodology outlines a standardized approach based on contemporary research [5].

Start Start Culture Prepare Bacterial Culture (P. aeruginosa PAO1) Start->Culture ExpSetup Experimental Setup Low-Dose (1 mg/L) High-Dose (20 mg/L) Culture->ExpSetup Exposure Antibiotic Exposure & Passaging Multiple treatment cycles ExpSetup->Exposure MICtest Monitor Population-Level MIC (Broth microdilution) Exposure->MICtest Sequencing Whole-Genome Sequencing (Mutation identification) MICtest->Sequencing Analysis Data Analysis Link mutations to resistance Sequencing->Analysis End End Analysis->End

Experimental evolution workflow for resistance studies.

  • Bacterial Strain and Culture Preparation: Use a reference strain like Pseudomonas aeruginosa PAO1. Grow overnight in a suitable broth and standardize the inoculum.
  • Antibiotic Exposure and Experimental Evolution: Expose cultures to this compound using defined regimens. A low-dose regimen (e.g., 1 mg/L, below the MIC) and a high-dose regimen (e.g., 20 mg/L, above the mutant prevention concentration) are effective. Perform sequential passages over multiple treatment cycles with daily monitoring.
  • Phenotypic Resistance Monitoring: Determine the Minimum Inhibitory Concentration (MIC) for the evolving populations using standardized methods. Track changes in MIC over time to profile resistance development.
  • Genomic Analysis of Resistant Mutants: Subject evolved populations to whole-genome sequencing. Identify single nucleotide polymorphisms and structural variations. Focus on mutations reaching a frequency of at least 10% to pinpoint genes under positive selection.
  • Data Integration and Validation: Correlate specific mutations with the observed high-level resistance phenotypes. Key mutations often occur in DNA gyrase genes and regulators of efflux pumps.

Key Resistance Mechanisms

Bacterial resistance to this compound primarily arises through chromosomal mutations that reduce the drug's effectiveness [6] [5].

  • Target Site Mutations: Mutations in the genes encoding DNA gyrase and topoisomerase IV are common. These mutations reduce the binding affinity of this compound to its enzyme targets, diminishing its antibacterial effect [6] [5].
  • Efflux Pump Overexpression: Mutations in regulatory genes can lead to the overexpression of efflux pumps like MexCD-OprJ. This results in increased expulsion of the antibiotic from the bacterial cell, a mechanism prevalent in clinical isolates [5].
  • Plasmid-Mediated Resistance (PMQR): Although less common, plasmids can carry genes like Qnr proteins, which protect target enzymes, and AAC(6')-Ib-cr, an acetyltransferase that modifies certain quinolones [7].

Pharmacological & Clinical Profile

  • Mechanism of Action: this compound is a bactericidal agent that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication and transcription [6] [1] [3].
  • Pharmacokinetics: It is well-absorbed orally, has a long elimination half-life (9-12 hours), and achieves high concentrations in tissues and body fluids, supporting a once-daily dosing regimen [4] [1] [3].
  • Therapeutic Uses: Based on clinical trials, this compound is effective in treating uncomplicated urinary tract infections, gonorrhea, bacterial enteritis, traveler's diarrhea, and certain respiratory tract and skin infections [4] [1].

References

Fleroxacin in vitro antibacterial activity MIC values

Author: Smolecule Technical Support Team. Date: February 2026

In-Vitro Antibacterial Activity & MIC Values

The table below summarizes the Minimum Inhibitory Concentrations (MIC90) of fleroxacin against various bacterial isolates, demonstrating its broad-spectrum activity [1].

Bacterial Isolate This compound MIC90 (mg/L)
Enterobacteriaceae ≤ 2.0
Pseudomonas aeruginosa ≤ 8.0
Acinetobacter calcoaceficus 1.0
Streptococci 8.0

Comparative Activity: this compound's activity is comparable to other quinolones like ofloxacin and norfloxacin, though it is generally less potent than ciprofloxacin [1]. All tested quinolones showed little difference between MIC and Minimum Bactericidal Concentrations (MBCs), indicating bactericidal action [1].

Standard Experimental Protocol: Agar Dilution

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document outlines the standard agar dilution method for determining MICs [2]. Here is the core workflow:

Start Inoculum Preparation A Prepare Antibiotic Serial Dilutions Start->A B Inoculate Agar Plates A->B C Incubate Plates B->C D Read & Record MIC C->D End Result: MIC Value D->End

Workflow for agar dilution MIC testing.

Detailed Methodology [2]:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension, typically adjusted to a turbidity of 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).
  • Antibiotic Dilutions: Prepare a series of two-fold dilutions of this compound in Mueller-Hinton agar plates (e.g., 16, 8, 4, 2, 1, 0.5, 0.25 mg/L).
  • Plate Inoculation: Spot the standardized inoculum onto the surface of the antibiotic-containing agar plates. A replicating device can deliver approximately 10^4 CFU per spot.
  • Incubation: Incubate the plates at 35±2°C for 16-20 hours in an ambient air atmosphere.
  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanisms of Action

This compound's antibacterial effect and an interesting immunomodulatory action are diagrammed below.

1. Primary Antibacterial Mechanism this compound primarily targets bacterial type II topoisomerases [3].

This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) This compound->Topo_IV Complex Stabilizes Enzyme-DNA Complex DNA_Gyrase->Complex Topo_IV->Complex DSB Double-Strand DNA Breaks Complex->DSB Death Bacterial Cell Death DSB->Death

This compound inhibits DNA gyrase and topoisomerase IV.

2. Immunomodulatory Mechanism this compound can enhance the innate immune response [4] [5].

Stimulus PMA Stimulus PKC Enhanced Protein Kinase C (PKC) Activity Stimulus->PKC External Signal FLRX This compound FLRX->PKC Enhances Phosphorylation NADPH NADPH Oxidase Activation PKC->NADPH Superoxide Enhanced Superoxide Production NADPH->Superoxide

This compound enhances superoxide production in PMNs.

Pharmacokinetic & Clinical Overview

This compound's in vitro activity is supported by favorable pharmacokinetics [6]:

  • Absorption & Half-life: Rapid oral absorption with peak plasma concentration in 1-2 hours and a long elimination half-life of 10-12 hours, enabling once-daily dosing.
  • Distribution & Excretion: Poor plasma protein binding and excellent tissue distribution. It is primarily eliminated renally (60-70%), requiring dosage adjustment in patients with renal impairment.

Research Context and Hybrid Drug Development

This compound has been investigated as a component in innovative hybrid antibiotic molecules [7]. For instance, Ro 23-9424 was a dual-action prodrug that combined this compound with a cephalosporin core. The conceptual design was for the molecule to first act as a β-lactam antibiotic; then, upon cleavage by bacterial β-lactamases, the this compound component would be released to inhibit DNA synthesis. Although this specific prodrug was discontinued, research into quinolone hybrids remains an active area for overcoming bacterial resistance [7].

References

Fleroxacin DNA topoisomerase IV inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Molecular Targets

Fleroxacin, a broad-spectrum fluoroquinolone antibiotic, exerts its bactericidal effect primarily by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV [1] [2] [3].

  • Molecular Mechanism: The drug binds to the complexes of DNA with gyrase or topoisomerase IV. This binding stabilizes the enzyme-DNA complex after the DNA has been cleaved, preventing the ligation (re-sealing) step of the catalytic cycle [4] [3]. This interruption results in the formation of lethal double-strand breaks in the bacterial DNA, disrupting replication and transcription and ultimately leading to cell death [3].
  • Enzyme Functions:
    • DNA Gyrase: Introduces negative supercoils into DNA, helping to manage torsional stress that occurs during replication and transcription [4].
    • Topoisomerase IV: Primarily decatenates (separates) interlinked daughter chromosomes after DNA replication, ensuring proper chromosome segregation [4].

The diagram below illustrates how this compound interrupts this process.

g Start Enzyme-DNA Complex (G-segment bound) Step1 Double-Strand DNA Cleavage Start->Step1 Step2 Strand Passage & Topology Alteration Step1->Step2 Step3 DNA Religation & Intact DNA Release Step2->Step3 End Cell Death: Lethal DNA Breaks Step3->End Drug This compound Binds Drug->Step3 Inhibits

This compound binding inhibits DNA religation, causing lethal DNA breaks.

Quantitative Activity Data

This compound demonstrates potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria. The table below summarizes key in vitro activity data (Minimum Inhibitory Concentration for 90% of isolates - MIC₉₀) for selected pathogens [1] [5].

Bacterial Pathogen MIC₉₀ (mg/L) [1] Clinical Efficacy (Bacteriological Cure) [5]
Escherichia coli < 2 mg/L ~90% or higher (UTI)
Staphylococcus aureus Active >80% (Skin/Soft Tissue)
Pseudomonas aeruginosa Active Data varies
Haemophilus influenzae Active [2] >80% (Respiratory Tract)
Neisseria gonorrhoeae Active ~100% (Uncomplicated)
Salmonella spp. Active [1] ~90% (Enteritis/Typhoid)
Shigella spp. Especially Active [1] Data available

Key Experimental Assays for Inhibition Study

Research on this compound's inhibition of topoisomerases involves specific biochemical and cellular assays.

  • DNA Supercoiling Assay (for DNA Gyrase): This assay assesses the ability of gyrase to convert relaxed DNA into negatively supercoiled DNA.
    • Procedure: The reaction mixture contains relaxed plasmid DNA, bacterial gyrase (GyrA and GyrB subunits), ATP (as an energy source), and a suitable reaction buffer. The drug is added at various concentrations. After incubation, the reaction is stopped, and products are analyzed using agarose gel electrophoresis. The gel is run in the presence of an intercalating agent like chloroquine to resolve different DNA topologies. Inhibition is visualized as a reduction in supercoiled DNA formation and/or an increase in the relaxed DNA band [4] [6].
  • Decatenation Assay (for Topoisomerase IV): This assay measures topoisomerase IV's ability to separate interlinked (catenated) DNA circles, such as kinetoplast DNA (kDNA).
    • Procedure: Catenated kDNA is incubated with topoisomerase IV (ParC and ParE subunits), ATP, and the test drug. The products are analyzed by agarose gel electrophoresis. Successful decatenation releases monomeric DNA circles, which migrate differently from the high-molecular-weight catenated network. Inhibition by this compound is indicated by a decrease in decatenated monomeric DNA [4].
  • DNA Cleavage Assay: This directly measures the stabilization of the covalent enzyme-DNA cleavage complex.
    • Procedure: A radioactively or fluorescently labeled DNA substrate is incubated with the topoisomerase (gyrase or topo IV) and the drug. The reaction is treated with a denaturing agent (e.g., SDS) to trap the cleaved complexes. The products are analyzed by denaturing polyacrylamide gel electrophoresis or other methods. Increased DNA cleavage fragments indicate enhanced stabilization of the cleavage complex by the inhibitor [4] [6].

The workflow for a comprehensive evaluation is summarized below.

g Assay1 Supercoiling Assay (DNA Gyrase) Analysis Product Analysis via Gel Electrophoresis Assay1->Analysis Assay2 Decatenation Assay (Topo IV) Assay2->Analysis Assay3 DNA Cleavage Assay (Both Enzymes) Assay3->Analysis Result Determine IC₅₀ and Mechanism of Action Analysis->Result

Experimental workflow for assessing this compound's effect on topoisomerase activity.

Molecular Docking and Resistance Mechanisms

Computational and genetic studies provide deeper insights into this compound's binding and the challenges of bacterial resistance.

  • Molecular Docking: While a specific crystal structure of this compound bound to topoisomerase IV is not publicly available, its binding mode is inferred from studies with similar fluoroquinolones. Fluoroquinolones typically bind in a pocket where they interact with the GyrA/ParC subunits via water-metal ion bridges, primarily involving magnesium ions (Mg²⁺) coordinated by key amino acid residues (e.g., acidic residues in the QRDR - Quinolone Resistance-Determining Region) [7] [4]. The bulky 4-methylpiperazinyl group at position 7 on its quinoline ring may influence potency and help evade some efflux pumps [7].
  • Resistance Mechanisms: Target-mediated resistance is a major clinical issue. Mutations in the genes encoding GyrA (for gyrase) and ParC (for topo IV) reduce the drug's binding affinity [4] [3] [6]. The primary mechanisms are summarized in the table below.
Mechanism Description Impact on this compound
Target Site Mutations Amino acid substitutions in GyrA and ParC (e.g., in QRDR) [4] [3]. Reduced binding affinity and increased MIC.
Efflux Pump Upregulation Overexpression of bacterial efflux systems (e.g., AcrAB-TolC in E. coli) [3] [6]. Decreased intracellular drug concentration.
Plasmid-Mediated Resistance Qnr proteins protect topoisomerases from inhibition [3]. Reduced efficacy, can be transferred between bacteria.

Pharmacokinetics and Research Considerations

For research applications, especially in animal models, understanding this compound's pharmacokinetic (PK) profile is crucial for rational dosing regimen design [1] [8].

Parameter Value / Characteristics
Bioavailability Close to 100% (oral)
Peak Plasma Concentration (Cmax) ~5 mg/L (after 400 mg single oral dose)
Time to Cmax (Tmax) 1-2 hours
Protein Binding Low (~23%)
Volume of Distribution Large, indicating excellent tissue penetration
Elimination Half-Life 9-12 hours (permits once-daily dosing)
Primary Route of Elimination Renal (60-70% as unchanged drug)
  • Research Note on Side Effects: Preclinical and clinical studies report that this compound, like other fluoroquinolones, can cause phototoxicity and CNS effects (e.g., dizziness, sleep disorders). These are important considerations for in vivo studies involving light cycles or behavioral assessments [1] [8] [5].

References

Fleroxacin elimination half-life renal excretion

Author: Smolecule Technical Support Team. Date: February 2026

Fleroxacin Pharmacokinetics & Renal Excretion

Parameter Normal Renal Function Severe Renal Impairment (GFR ~22 mL/min) Comments
Elimination Half-life 9-12 hours [1] [2] 21.4 hours [3] Prolongs significantly with reduced GFR.
Renal Excretion ~60% of dose [2] [4] Markedly decreased [3] Primarily unchanged drug.
Systemic Clearance 87.1 mL/min [3] 44.4 mL/min [3] Reduction parallels decrease in renal clearance.
Renal Clearance 59.1 mL/min [3] 8.8 mL/min [3] Directly correlated with glomerular filtration rate (GFR).
Recommended Dose Adjustment 400 mg daily [1] 400 mg loading dose, then 200 mg daily [3] Required when GFR < 40 mL/min.

Mechanism of Renal Handling

The renal excretion of this compound involves a complex interplay of multiple processes, as shown in the following workflow and detailed in studies across different species, including humans [5].

This compound Renal Handling Mechanism Start This compound in Blood GF Glomerular Filtration Start->GF Passive TS Tubular Secretion Start->TS Active (Species-dependent) TR Tubular Reabsorption GF->TR Filtrate TS->TR Filtrate Urine Excretion in Urine TR->Urine Net Result

The diagram illustrates that this compound undergoes both glomerular filtration and renal tubular secretion, followed by partial tubular reabsorption [5]. The extent of tubular secretion is species-dependent, being moderate in humans, extensive in rabbits, and minimal in dogs [5]. The long elimination half-life of this compound in humans is attributed to its relatively small renal clearance, which results from significant tubular reabsorption counteracting secretion [5].

Experimental Protocol for Renal Handling Studies

The key insights into this compound's renal handling were derived from specific clinical and preclinical experimental methods.

  • Clinical Study Design (in humans): A crossover study administered 400 mg oral and 100 mg intravenous this compound to both healthy subjects and patients with renal disease. Serial blood samples and complete urine collections were taken for at least 72 hours. Concentrations of unchanged drug in plasma and urine were determined using reverse-phase high-performance liquid chromatography (HPLC) [3].
  • Probenecid Coadministration: In human studies, the drug probenecid (an inhibitor of tubular secretion) was used. An increase in this compound's half-life and area under the curve (AUC) with probenecid confirms the role of active tubular secretion in its renal elimination [5].
  • Preclinical Models (Rabbits and Dogs): Studies utilized renal clearance and stop-flow techniques. These methods help to localize specific transport processes along the nephron, confirming the contributions of filtration, secretion, and reabsorption [5].

Key Elimination Characteristics

  • Minimal Metabolism: The majority of renal elimination is as the parent compound [4]. It is metabolized to a small extent in the liver to form an active N-demethyl metabolite and an inactive N-oxide metabolite [1] [2].
  • Dialysis: this compound is poorly removed by both peritoneal dialysis and haemodialysis, which is a critical consideration for patients on these treatments [2].

References

Fleroxacin tissue penetration concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Tissue Penetration Data

Fleroxacin achieves concentrations in most tissues and fluids that meet or surpass simultaneous plasma levels, exceeding typical MIC90 values for many common pathogens [1].

Table 1: this compound Plateau Concentrations in Human Tissues (after a 400 mg dose) [2]

Tissue Plateau Concentration (μg/g or μg/mL, mean)
Kidney 8.85
Liver 7.31
Spleen 6.00
Lung 5.80
Myocardium 4.53
Prostate 4.65
Muscle 4.60
Uterus 3.87
Bowel 3.53
Bone 2.87
Breast 2.68
Blood 2.35
Brain 0.83

Table 2: Tissue-to-Plasma Concentration Ratios of this compound [3] [1]

Tissue / Fluid (Ratio >1) Tissue / Fluid (Ratio <1)
Bile (2-3x) Fat (10-40%)
Nasal Secretions (2-3x) Lens (10-40%)
Seminal Fluid (2-3x) Bronchial Secretions (10-40%)
Lung (2-3x) Sweat (10-40%)
Bronchial Mucosa (2-3x) Aqueous Humor (10-40%)
Ovaries (2-3x)

Table 3: this compound Concentrations in Infected Tissues [4]

Tissue Peak Concentration (μg/g) Plateau Concentration (μg/g, mean ± SEM)
Kidneys >30 15.11 ± 0.55
Lungs >14 5.75 ± 0.22
Prostate Glands >11 5.08 ± 0.19

Experimental Protocols for Measuring Tissue Penetration

Protocol 1: Positron Emission Tomography (PET)

PET imaging provides non-invasive, real-time data on antibiotic distribution [2] [4].

  • Tracer Synthesis: [18F]this compound is synthesized for use as a PET radiotracer [5].
  • Subject Administration: A therapeutic dose (400 mg) of this compound is co-administered intravenously with approximately 740 MBq (20 mCi) of [18F]this compound [2] [4].
  • Image Acquisition: Serial PET images are acquired for 6-8 hours starting at infusion initiation [4]. A second PET study after multiple days assesses impact of repetitive dosing [2].
  • Data Quantification: Regions of interest are drawn on PET images around specific organs. Time-activity curves are generated and converted to μg/g tissue using a calibration factor [2] [4].

The workflow for this protocol is illustrated below:

Start Study Initiation Tracer Synthesize [18F]this compound Start->Tracer Admin IV Co-infusion: 400 mg this compound + [18F]this compound Tracer Tracer->Admin Image Serial PET Imaging (over 6-8 hours) Admin->Image Data Quantify Tissue Radioactivity Image->Data Model Convert Data to Tissue Concentrations (μg/g) Data->Model End Pharmacokinetic Analysis Model->End

Protocol 2: Direct Tissue Sampling and HPLC

This traditional method involves direct measurement of this compound concentrations from tissue and fluid samples obtained during surgical procedures or from patient volunteers [1].

  • Study Design: Subjects receive a standard oral dose (400 mg) of this compound. Samples of target tissues/fluids and plasma are collected at various time points [1].
  • Sample Collection: Tissue specimens are collected, often during scheduled surgery, and immediately processed to avoid degradation [1].
  • Sample Analysis: this compound concentrations are determined using High-Performance Liquid Chromatography (HPLC). A specific cited method uses HPLC with fluorescence detection for high sensitivity and specificity [6] [1].
  • Data Analysis: Concentrations in tissues/fluids are compared to simultaneous plasma concentrations to calculate tissue-to-plasma ratios [1].

Drug Properties and Research Context

Mechanism of Action: this compound is a broad-spectrum fluoroquinolone antibiotic. Its primary bactericidal action comes from inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair [7] [3].

Basic Pharmacokinetic Profile:

  • Bioavailability: Approximately 100% following oral administration [8].
  • Peak Plasma Time: Reached within 1-2 hours after a single 400 mg oral dose [8] [7].
  • Protein Binding: Low, at approximately 23% [8].
  • Elimination Half-Life: 9-12 hours in subjects with normal renal function, supporting once-daily dosing [8] [3].
  • Excretion: Primarily renal, with 38-70% of a dose excreted unchanged in urine [8] [3].

Important Research Considerations

  • Tissue Concentrations vs. Efficacy: While this compound penetrates well into interstitial fluid and many tissues, drug concentration alone does not guarantee clinical efficacy, which also depends on pathogen susceptibility and local immune responses [1].
  • Limitations of Older Data: Be aware that foundational pharmacokinetic studies for this compound date to the 1990s and early 2000s. Contemporary research on its tissue penetration is scarce [2] [4] [1].
  • Safety Profile: Fluoroquinolones like this compound carry boxed warnings for serious adverse effects. Photosensitivity and central nervous system reactions were noted during clinical development [8] [3].

References

Fleroxacin Interference with Bloom Helicase: Molecular Mechanisms and Experimental Approaches for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BLM Helicase and Its Significance as a Drug Target

Bloom syndrome helicase (BLM) is a member of the highly conserved RecQ DNA helicase family that plays crucial roles in maintaining genomic stability through its involvement in DNA replication, repair, recombination, and telomere maintenance. As a 3' to 5' helicase, BLM unwinds various DNA structures including B-DNA, triple helices, and G-quadruplexes, making it essential for processing DNA intermediates that arise during replication and repair. The significance of BLM helicase in human health is profoundly evident in Bloom syndrome, a rare autosomal recessive disorder caused by mutations in the BLM gene, characterized by genomic instability, growth deficiency, immunodeficiency, and heightened susceptibility to various cancers. Importantly, BLM overexpression has been documented in diverse tumor types, where it supports the increased DNA repair and replication demands of rapidly proliferating cancer cells, positioning BLM as a promising molecular target for anticancer drug development.

The catalytic core domain of BLM (BLM642-1290) encompasses the essential helicase and ATPase activities responsible for its DNA unwinding functions, making this truncated yet functionally active fragment an ideal model system for investigating helicase inhibition mechanisms. As a member of the RecQ family, BLM shares conserved structural motifs including the helicase domain, RecQ C-terminal (RQC) domain, and HRDC domain, which collectively facilitate DNA binding, unwinding, and protein interactions. The strategic targeting of BLM helicase with small molecule inhibitors represents a promising approach for anticancer therapy, potentially leveraging synthetic lethal relationships in cancers with specific DNA repair deficiencies.

Molecular Mechanisms of Fleroxacin Interference with BLM Helicase

Fundamental Interactions Between this compound and BLM Helicase

This compound, a trifluorinated quinolone antibiotic, demonstrates potent interference with the biological activities of BLM helicase through the formation of a specific BLM-FLRX complex characterized by a 1:1 binding stoichiometry. Biophysical analyses including ultraviolet and fluorescence spectroscopy reveal that this complex formation occurs primarily through electrostatic and hydrophobic interactions, with the intrinsic fluorescence of BLM helicase being quenched by this compound via non-radioactive energy transfer mechanisms. This binding interaction induces significant conformational changes in the helicase structure, ultimately stabilizing the enzyme in a low-activity state that compromises its functional capabilities. Molecular modeling suggests that this compound may bind at or near the DNA-binding cleft of BLM helicase, thereby sterically hindering proper DNA substrate engagement and processing through an allosteric mechanism that disrupts the coupling between ATP hydrolysis and DNA unwinding.

Impacts on Core Helicase Activities

The binding of this compound to BLM helicase produces complex effects on its DNA-binding properties, with studies demonstrating that this compound promotes DNA-binding activity while simultaneously inhibiting DNA unwinding. This paradoxical observation suggests that this compound may stabilize BLM helicase in a DNA-bound state that is functionally incapable of proceeding through the unwinding cycle, effectively trapping the helicase in a non-productive conformation. The ATPase activity of BLM helicase, which provides the necessary energy for DNA unwinding, is significantly inhibited by this compound in a concentration-dependent manner, disrupting the critical energy transduction mechanism required for helicase function. This coordinated interference with multiple aspects of helicase function ultimately blocks helicase translocation along DNA strands, preventing the processing of DNA structures essential for replication and repair in cancer cells.

Table 1: Comprehensive Effects of this compound on BLM Helicase Activities In Vitro

Helicase Activity Impact of this compound Experimental Method Key Findings
DNA Binding Promoted Fluorescence Polarization Increased DNA-binding affinity; stabilization of DNA-helicase complex
DNA Unwinding Inhibited Gel Retardation Assay Concentration-dependent inhibition of strand separation
ATPase Activity Inhibited Colorimetric Phosphate Assay Disruption of energy transduction mechanism
Protein Conformation Altered UV/Fluorescence Spectroscopy Structural changes leading to stabilized low-activity state

Quantitative Data Summary of this compound Effects

Concentration-Dependent Inhibition Profiles

Research findings demonstrate that this compound interferes with BLM helicase function in a concentration-dependent manner, with significant effects observed across physiological and supraphysiological concentrations relevant to potential therapeutic applications. The inhibition of DNA unwinding activity follows a characteristic sigmoidal response curve, with initial minor effects at lower concentrations transitioning to substantial inhibition at higher concentrations. Similarly, the ATPase inhibition profile indicates a coordinated suppression of the energy-producing component of the helicase mechanism, further compromising the overall unwinding function. Quantitative analyses of the binding interaction between this compound and BLM helicase reveal a dissociation constant (Kd) in the low micromolar range, indicating substantial binding affinity that underlies the observed functional effects.

Table 2: Quantitative Parameters of this compound Interference with BLM Helicase

Parameter Measurement Experimental Context Interpretation
Binding Stoichiometry 1:1 BLM642-1290 - this compound Complex Single binding site on helicase
Interaction Forces Electrostatic, Hydrophobic Spectral Analysis Multi-modal binding mechanism
Fluorescence Quenching Non-radioactive energy transfer Intrinsic Fluorescence Measurement Conformational change upon binding
Inhibition Mechanism Allosteric, Translocation Block Functional Assays Stabilization of low-activity state

Experimental Protocols for Investigating Helicase Inhibition

Fluorescence Polarization Assay for DNA Binding

The fluorescence polarization assay provides a sensitive method for quantifying interactions between BLM helicase and DNA substrates in the presence of potential inhibitors like this compound.

Protocol Steps:

  • Prepare fluorescently-labeled DNA substrate by conjugating a 5'-FAM label to a synthetic oligonucleotide with a sequence and secondary structure known to be unwound by BLM helicase (e.g., a synthetic Holliday junction or forked DNA structure)
  • Establish reaction buffer conditions containing 25 mM Tris-HCl (pH 7.5), 2 mM DTT, 5 mM MgCl₂, 50 mM KCl, and 0.1 mg/mL BSA to maintain helicase stability and activity
  • Incubate BLM642-1290 helicase (at concentrations ranging from 0-100 nM) with the labeled DNA substrate (1-5 nM) in the presence of varying concentrations of this compound (0-100 μM) for 30 minutes at 25°C
  • Measure fluorescence polarization using a Beacon 2000 fluorescence polarization analyzer or similar instrument with excitation at 490 nm and emission at 535 nm
  • Calculate binding parameters by fitting polarization data to a quadratic binding equation to determine the apparent Kd values in the presence and absence of inhibitor

Data Analysis: The binding affinity is determined by monitoring the increase in fluorescence polarization as the helicase binds to the labeled DNA substrate. Inhibition of DNA binding by this compound is quantified by the increase in the apparent Kd value, reflecting reduced binding affinity.

Gel-Based DNA Unwinding Assay

The gel retardation assay provides a direct method for visualizing and quantifying the DNA unwinding activity of BLM helicase and its inhibition.

Protocol Steps:

  • Prepare partial duplex DNA substrate by annealing a 5'-[³²P]-labeled oligonucleotide (32-mer) to a complementary M13mp18 single-stranded DNA circle in a 10:1 molar ratio
  • Establish unwinding reaction mixtures containing 25 mM Tris-HCl (pH 7.5), 2 mM DTT, 5 mM ATP, 5 mM MgCl₂, 50 mM KCl, 0.1 mg/mL BSA, and the DNA substrate (0.5 nM)
  • Initiate reactions by adding BLM642-1290 helicase (0-20 nM) pre-incubated with varying concentrations of this compound (0-100 μM)
  • Terminate reactions after 30 minutes at 37°C by adding STOP solution (0.5% SDS, 20 mM EDTA, 5% glycerol, 0.1% bromophenol blue)
  • Separate reaction products by non-denaturing polyacrylamide gel electrophoresis (6-8% acrylamide) at 4°C
  • Visualize and quantify using phosphorimaging or autoradiography, calculating unwinding efficiency as the percentage of released labeled oligonucleotide relative to total substrate

Data Analysis: Unwinding activity is quantified by measuring the conversion of double-stranded substrate to single-stranded product. Inhibition by this compound is expressed as the percentage reduction in unwinding efficiency compared to untreated controls.

Malachite Green-Based ATPase Activity Assay

The colorimetric ATPase assay measures inorganic phosphate release during ATP hydrolysis, providing a direct quantification of the energy transduction mechanism of BLM helicase.

Protocol Steps:

  • Prepare reaction mixtures containing 25 mM Tris-HCl (pH 7.5), 2 mM DTT, 5 mM MgCl₂, 50 mM KCl, 0.1 mg/mL BSA, and BLM642-1290 helicase (10-50 nM)
  • Add this compound at varying concentrations (0-100 μM) and pre-incubate for 10 minutes at 25°C
  • Initiate ATP hydrolysis by adding ATP to a final concentration of 1-5 mM
  • Terminate reactions after 30-60 minutes at 37°C by adding malachite green reagent (0.034% malachite green, 1.05% ammonium molybdate, 0.01% Tween-20 in 1N HCl)
  • Develop color for 15-30 minutes at room temperature and measure absorbance at 620-650 nm
  • Calculate phosphate concentration by comparison to a potassium phosphate standard curve (0-100 nmol)

Data Analysis: ATPase activity is expressed as nmol phosphate released per min per mg of helicase. Inhibition by this compound is calculated as the percentage reduction in ATP hydrolysis rate compared to untreated controls.

G Start Experimental Setup Buffer Reaction Buffer: 25 mM Tris-HCl (pH 7.5) 2 mM DTT 5 mM MgCl₂ 50 mM KCl 0.1 mg/mL BSA Start->Buffer FLRX This compound Treatment (0-100 μM) Start->FLRX Enzyme BLM642-1290 Helicase Start->Enzyme FP Fluorescence Polarization DNA Binding Assay Analysis Data Analysis & Quantification FP->Analysis Binding Affinity (Kd) Gel Gel Retardation Unwinding Assay Gel->Analysis Unwinding Efficiency ATPase Malachite Green ATPase Assay ATPase->Analysis ATP Hydrolysis Rate Buffer->FP Buffer->Gel Buffer->ATPase FLRX->FP FLRX->Gel FLRX->ATPase Enzyme->FP Enzyme->Gel Enzyme->ATPase

Experimental workflow for investigating this compound effects on BLM helicase activities

Therapeutic Implications and Research Applications

BLM Helicase as an Anticancer Target

The strategic targeting of BLM helicase with small molecule inhibitors like this compound represents a promising approach in oncotherapeutic development, particularly for cancers exhibiting BLM overexpression or deficiencies in complementary DNA repair pathways. Research has demonstrated that BLM expression is significantly elevated in various tumors compared to normal tissues, with esophageal squamous cancer showing approximately 2.9-fold increased expression, while our previous studies have documented upregulation in human leukemia and breast cancer cells. This overexpression supports the increased DNA repair and replication demands of rapidly proliferating cancer cells, creating a therapeutic vulnerability that can be exploited through helicase inhibition. The concept of synthetic lethality applies particularly to BLM inhibition, where cancers with specific DNA repair deficiencies (such as BRCA mutations) may display heightened sensitivity to BLM helicase disruption, providing a strategic approach for targeted therapy with reduced effects on normal cells.

This compound as a Potential Antiproliferative Agent

While traditionally classified as an antimicrobial agent, this compound demonstrates repurposing potential for oncological applications based on its potent interference with BLM helicase function. The concentration-dependent inhibition of BLM helicase correlates with antiproliferative effects observed in cancer cell models, suggesting that the helicase interference mechanism may contribute to the growth-inhibitory properties of fluoroquinolone compounds. This perspective aligns with emerging research exploring the anticancer potential of fluoroquinolone derivatives, including structure-activity relationship studies indicating that specific modifications to the quinolone core structure can enhance antitumor activity. The demonstrated ability of this compound to disrupt essential DNA metabolic enzymes through mechanisms distinct from traditional cytotoxic agents positions it as a valuable chemical scaffold for developing novel targeted therapies that exploit DNA repair deficiencies in cancer cells.

Research Applications and Future Directions

The experimental findings regarding this compound-BLM helicase interference provide valuable methodological frameworks and conceptual approaches for several research applications:

  • Cancer Target Validation: The protocols established for studying this compound-BLM interactions can be adapted to screen and characterize novel BLM inhibitors, supporting target validation studies in various cancer models.
  • Combination Therapy Development: Understanding the molecular mechanisms of helicase inhibition facilitates rational design of combination therapies pairing BLM inhibitors with DNA-damaging agents or other targeted therapies.
  • Biomarker Identification: Research on helicase inhibition mechanisms can guide identification of predictive biomarkers for treatment response, potentially including BLM expression levels or specific DNA repair pathway deficiencies.
  • Chemical Biology Tools: this compound and related compounds serve as valuable chemical probes for investigating BLM helicase functions in DNA repair networks and replication stress responses.

Future research directions should focus on structural characterization of the BLM-fleroxacin complex, in vivo validation of antitumor efficacy, and medicinal chemistry optimization to enhance potency and selectivity while reducing potential off-target effects.

Conclusion

An Overview of Fleroxacin and Its Metabolic Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Fleroxacin is a broad-spectrum fluoroquinolone antibiotic. After administration, it undergoes metabolism in the body, primarily resulting in two main metabolites: N-demethyl this compound and N-oxide this compound [1]. The parent drug and its metabolites are most commonly quantified in biological fluids using High-Performance Liquid Chromatography (HPLC) [2] [3].

The diagram below illustrates the primary metabolic pathway of this compound.

G This compound This compound N_demethyl N-demethyl this compound This compound->N_demethyl Metabolism N_oxide N-oxide this compound This compound->N_oxide Metabolism Excretion Urinary Excretion This compound->Excretion Urinary N_demethyl->Excretion Urinary N_oxide->Excretion Urinary

Quantitative Pharmacokinetic Profile of this compound and Its Metabolites

The following tables summarize the key quantitative data on the recovery and activity of this compound and its metabolites.

Table 1: Urinary Recovery of this compound and its Metabolites after a Single 400 mg Oral Dose

This data is compiled from studies in healthy subjects with normal renal function [4] [1] [3]. Small variations between studies are normal due to experimental and inter-individual differences.

Compound Mean Cumulative Urinary Recovery (% of Administered Dose) Key Characteristics
This compound (parent drug) 49.5% - 67% Bactericidal activity; Mainly excreted unchanged [4] [3].
N-demethyl this compound 6.9% - 8.6% Microbiologically active [4] [1] [2].
N-oxide this compound 4.4% - 5.7% Considered microbiologically inactive [4] [1] [2].

Table 2: Key Systemic Exposure Parameters in Healthy Subjects

This table shows data from a single 400 mg oral dose in healthy volunteers [2].

Pharmacokinetic Parameter Value (Mean)
Peak Serum Concentration (Cmax) ~5 mg/L
Time to Cmax (Tmax) 1 - 2 hours
Elimination Half-Life (T½) 9 - 12 hours
Serum Levels of Metabolites Negligible (N-oxide was detected in some subjects at ≤4% of parent drug concentration) [4].

Detailed Experimental Methodology

For researchers seeking to replicate these foundational studies, here is a detailed overview of the key experimental protocols.

1. HPLC Analysis for Quantifying this compound and Metabolites

This method is critical for determining concentrations in plasma and urine [3].

  • Sample Preparation: Biological samples (plasma, urine) are centrifuged and subjected to sterile filtration. For urine analysis, samples are typically diluted 1:50 with a buffer. If concentrations are expected to be outside the standard curve range, further dilution is performed using blank (pre-dose) urine [3].
  • Chromatographic System:
    • Column: Spherisorb ODS II (pore size 5μm, 250 x 4.6 mm) [3].
    • Mobile Phase for this compound: A mixture of 0.1 M citric acid, 22 nM ammonium perchlorate, 5 mM tetrabutylammonium hydroxide, and acetonitrile in a ratio of 87:13 [3].
    • Flow Rate: 1.2 ml/min [3].
    • Detection: Fluorescence detection. For this compound and its metabolites, the excitation wavelength is set at 290 nm and the emission wavelength at 460 nm [3].
  • Method Performance:
    • Retention Times: this compound (~7.7 min), N-oxide this compound (~9.2 min), N-demethyl this compound (~6.3 min) [3].
    • Detection Limits: The method is highly sensitive, with limits of detection reported at 0.454 μg/ml for this compound, 0.926 μg/ml for N-oxide, and 0.690 μg/ml for N-demethyl metabolite [3].
    • Precision and Accuracy: Between-day precision was ≤6.2% for this compound and its metabolites, with recovery rates in quality control tests ranging from 94.7% to 99.9% [3].

2. Pharmacokinetic Study Design in Human Subjects

A typical study design for assessing the pharmacokinetics of this compound is as follows [5] [3]:

  • Subjects: Healthy adult volunteers (e.g., n=12, mixed gender), confirmed to be in good health through medical history and laboratory tests [3].
  • Dosing: A single oral dose of 400 mg this compound is administered after an overnight fast [3].
  • Sample Collection:
    • Serum/Plasma: Serial blood samples are collected for up to 72 hours post-dose [5].
    • Urine: Urine is collected over intervals for up to 168 hours (7 days) post-dose. Standard intervals are 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours. The volume of each collection is recorded, and samples are aliquoted and stored at -20°C until analysis [3].

Key Implications for Research and Development

  • Dosing Considerations: The long elimination half-life (9-12 hours) of this compound supports once-daily dosing [2]. The primary excretion route is renal, so dosage adjustment is critical in patients with renal impairment [2] [5].
  • Metabolite Activity: The N-demethyl metabolite contributes to the drug's overall antibacterial activity, which should be considered in pharmacokinetic/pharmacodynamic (PK/PD) models [2]. The N-oxide metabolite is inactive [2].
  • Analytical Method: The well-established HPLC method with fluorescence detection provides a robust framework for analyzing these compounds in biological matrices [3].

References

Analytical Methods for Fleroxacin Determination by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters for different HPLC methods as described in the literature for the analysis of fleroxacin.

Application / Matrix Stationary Phase (Column) Mobile Phase Composition (v/v/v) Detection Method Linear Range Limit of Detection Sample Preparation Key Features / Applications
Human Serum [1] Hisep Shielded Hydrophobic Phase 18:82:0.5 Acetonitrile-Water-Triethylamine (pH 6.5 with H₃PO₄) Fluorescence: Ex 286 nm, Em 453 nm 10 - 5000 μg/L 2.5 μg/L (S/N=4) Direct serum injection Direct injection of serum; high selectivity
Human Plasma [2] Diamonsil C₁₈ 20:80 Acetonitrile-1% Triethylamine (pH 4.8 with H₃PO₄) Fluorescence: Ex 290 nm, Em 458 nm 0.025 - 8.0 mg/L Not specified Protein precipitation with methanol Suitable for pharmacokinetic studies
Serum and Urine [3] C₁₈ Not specified in detail Fluorescence Measurable from 5 μg/L 5 μg/L Serum: extraction; Urine: dilution Highly sensitive; for pharmacokinetics
Pharmaceutical Tablets [4] YMC Pack ODS-AQ 50:50:0.5 Acetonitrile-Water-Triethylamine (pH 6.30 with H₃PO₄) UV at 280 nm 0.01 - 1.30 μg/mL 4.8 ng/mL Dissolution and dilution Separation of photo-degradation products
Pharmaceutical Tablets [4] Supelco LC Hisep 15:85:0.5 Acetonitrile-Water-Triethylamine (pH 6.85 with H₃PO₄) UV at 280 nm 0.01 - 1.30 μg/mL 4.8 ng/mL Dissolution and dilution Alternative method for tablets

Detailed Experimental Protocols

Protocol 1: Determination of this compound in Human Serum using Direct Injection [1]

This method uses a Hisep column, which is designed to handle direct injection of protein-containing matrices like serum.

  • Sample Preparation: Thaw frozen serum samples and centrifuge at 10,000 × g for 5 minutes. The supernatant can be directly injected into the HPLC system without further processing.
  • Chromatographic Conditions:
    • Column: Hisep shielded hydrophobic phase column (e.g., 150 × 4.6 mm, 5 μm).
    • Mobile Phase: 18:82:0.5 (v/v/v) mixture of Acetonitrile-Water-Triethylamine. Adjust the pH to 6.50 with phosphoric acid.
    • Flow Rate: 1.0 mL/min.
    • Detection: Fluorescence detector with excitation at 286 nm and emission at 453 nm.
    • Injection Volume: 20 μL.
  • System Suitability: The retention time for this compound under these conditions is approximately 7.5 minutes, with no interference from serum components.
Protocol 2: Determination of this compound in Human Plasma using Protein Precipitation [2]

This method employs a common C₁₈ column and a simple sample preparation technique.

  • Sample Preparation: To 200 μL of plasma sample, add 400 μL of methanol. Vortex mix for 1 minute and then centrifuge at 12,000 × g for 10 minutes. Collect the supernatant for HPLC analysis.
  • Chromatographic Conditions:
    • Column: Diamonsil C₁₈ column (e.g., 150 × 4.6 mm, 5 μm).
    • Mobile Phase: 20:80 (v/v) mixture of Acetonitrile and 1% Triethylamine solution. Adjust the pH to 4.80 with phosphoric acid.
    • Flow Rate: 1.0 mL/min.
    • Detection: Fluorescence detector with excitation at 290 nm and emission at 458 nm.
    • Injection Volume: 20 μL.
  • Validation: This method has been validated with a linear range of 0.025–8.00 mg/L, and accuracies (mean recovery) between 99.1% and 100.9%.
Protocol 3: Analysis of this compound and its Photo-degradation Products in Tablets [4]

This method is quality control-oriented and can separate this compound from its degradation products.

  • Sample Preparation: Crush and powder twenty tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound, dissolve in the mobile phase, and dilute to volume. Filter the solution through a 0.45-μm membrane filter before injection.
  • Chromatographic Conditions:
    • Column: YMC Pack ODS-AQ column.
    • Mobile Phase: 50:50:0.5 (v/v/v) mixture of Acetonitrile-Water-Triethylamine. Adjust the pH to 6.30 with phosphoric acid.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector set at 280 nm.
    • Injection Volume: 20 μL.
  • Application: This method can resolve up to ten photo-degradation products, making it suitable for stability studies.

Experimental Workflow for Serum/Plasma Analysis

The following diagram illustrates the logical sequence of steps involved in a typical HPLC analysis of this compound from a biological sample.

cluster_hplc HPLC Conditions start Start with Biological Sample (Serum/Plasma) sp1 Sample Preparation start->sp1 sp2 Centrifugation sp1->sp2 Precipitate proteins with methanol sp3 Collect Supernatant sp2->sp3 hplc HPLC Analysis sp3->hplc c1 Hisep or C18 Column hplc->c1 c2 ACN/Buffer Mobile Phase hplc->c2 c3 Fluorescence Detection (Ex ~286-290 nm, Em ~453-458 nm) hplc->c3 result Data Acquisition & Quantification hplc->result

Key Practical Considerations for Method Implementation

  • Detection Choice: Fluorescence detection is highly recommended for biological samples due to its superior sensitivity and selectivity for this compound, with LODs in the low μg/L range [1] [3]. UV detection is a viable, though less sensitive, option for analyzing pharmaceutical formulations with higher drug concentrations [4] [5].
  • pH Control: The retention time and selectivity of this compound are strongly influenced by the pH of the mobile phase. Meticulous adjustment and control of pH are critical for achieving reproducible results [1] [4].
  • Stability Studies: For stability-indicating methods, the ODS-AQ column with a mildly acidic mobile phase (pH ~6.3) has been demonstrated to effectively separate this compound from its photo-degradation products [4]. The primary degradation pathways involve oxidative ring opening and defluorination [6].

References

Fleroxacin Susceptibility Testing Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines the standardized methodologies for Fleroxacin susceptibility testing, consolidating protocols from its clinical trial phase and general practices for fluoroquinolones. The core principle involves comparing disk diffusion zone diameters and Minimum Inhibitory Concentration (MIC) values against established interpretive criteria [1].

The workflow for conducting and interpreting a susceptibility test for this compound is summarized below:

G Start Start Susceptibility Testing Method Select Testing Method Start->Method A1 Disk Diffusion Method Method->A1  Disk Diffusion B1 Minimum Inhibitory Concentration (MIC) Method->B1  MIC A2 Prepare Mueller-Hinton agar according to CLSI standards A1->A2 A3 Apply 5µg this compound disk and incubate A2->A3 A4 Measure zone diameter of inhibition A3->A4 Interpret Interpret Results A4->Interpret B2 Prepare broth microdilution series per CLSI M07 B1->B2 B3 Inoculate and incubate with bacterial suspension B2->B3 B4 Determine lowest concentration that inhibits growth B3->B4 B4->Interpret C1 Compare results to interpretive criteria Interpret->C1 S Susceptible C1->S I Intermediate C1->I R Resistant C1->R End Report Results S->End I->End R->End

Detailed Methodologies & Criteria

The following sections provide detailed procedures for the two primary testing methods.

Disk Diffusion Testing

The Kirby-Bauer disk diffusion method is a qualitative technique to categorize bacterial isolates as susceptible, intermediate, or resistant.

  • Materials: Mueller-Hinton Agar (MHA) plates, 5μg this compound disks, standardized bacterial suspension (0.5 McFarland standard) [1] [2].
  • Procedure:
    • Prepare a bacterial suspension matching the 0.5 McFarland turbidity standard.
    • Evenly lawn the suspension onto the surface of a Mueller-Hinton agar plate.
    • Aseptically apply a 5μg this compound disk to the inoculated agar surface.
    • Incubate plates at 35±2°C for 16-20 hours in an ambient air incubator.
    • After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter.
  • Quality Control: Use reference strains (e.g., E. coli ATCC 25922) to ensure the test is performing within established limits.
Minimum Inhibitory Concentration (MIC) Testing

Broth microdilution is a quantitative method to determine the lowest concentration of this compound that inhibits visible bacterial growth.

  • Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile microdilution trays, standardized bacterial suspension [1].
  • Procedure:
    • Prepare a logarithmic (two-fold) dilution series of this compound in broth, typically covering a range from 0.03 μg/mL to 64 μg/mL.
    • Inoculate each well of the tray containing the antibiotic dilutions with a standardized bacterial inoculum (5 x 10^5 CFU/mL final concentration).
    • Incubate the trays at 35±2°C for 16-20 hours in an ambient air incubator.
    • The MIC is the lowest concentration of this compound that completely prevents visible growth.
  • Quality Control: Use reference strains to validate the potency of the antibiotic dilutions and the adequacy of the testing conditions.

Interpretive Criteria and Quantitative Data

The following tables summarize the historical interpretive criteria for this compound against common bacterial pathogens. Please be aware that these are primarily historical benchmarks, and current testing should rely on the latest CLSI or FDA guidelines.

Table 1: Disk Diffusion Interpretive Criteria (5μg disk)

Organism Group Susceptible (S) Intermediate (I) Resistant (R) Reference
General Criteria (from clinical trials) ≥33 mm 28-32 mm ≤27 mm [1]
Neisseria gonorrhoeae ≥33 mm 28-32 mm ≤27 mm [2]

Table 2: MIC Interpretive Criteria (μg/mL)

Organism Group Susceptible (S) Intermediate (I) Resistant (R) Reference
General Criteria (from clinical trials) ≤0.25 0.5 >0.5 [1]
Neisseria gonorrhoeae ≤0.25 0.5 >0.5 [2]

Key Technical Considerations

  • Interlaboratory Variation: During international clinical trials, most laboratories showed good agreement with reference methods. However, systematic trends were observed, such as larger zone diameters with German (DIN) and French (SFM) methods compared to NCCLS (now CLSI) standards. Fastidious organisms like Haemophilus influenzae showed greater variability, often producing significantly smaller zones [1].
  • Quality Assurance: Adherence to standardized methods (like those from CLSI) is critical for reproducible results. Participant laboratories in the this compound trials demonstrated that with proper validation, data from various sources could be considered comparable for regulatory purposes [1].
  • E-Test as an Alternative: The E-test, a gradient diffusion method, is a valid alternative for fluoroquinolone testing. It has been shown to produce slightly higher MICs (by ~0.5 log2 dilution) than agar dilution but is effective at identifying resistant subpopulations with a low rate of false-susceptible results [3].

Mechanisms of Action and Resistance

Understanding the mechanism of action and resistance is crucial for interpreting susceptibility results.

  • Mechanism of Action: this compound is a synthetic broad-spectrum fluoroquinolone antibiotic. Its primary mechanism is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By binding to these enzyme-DNA complexes, this compound stabilizes them and prevents the religation of DNA strands after double-strand breaks. This interruption of DNA replication, transcription, and repair leads to lethal double-stranded DNA breaks and bacterial cell death [4] [5].
  • Resistance Mechanisms: Resistance to this compound and other fluoroquinolones arises through several mechanisms, which can accumulate to produce high-level resistance:
    • Target Site Mutations: The most common mechanism involves chromosomal mutations in the Quinolone Resistance-Determining Region (QRDR) of the genes encoding the target enzymes, primarily gyrA and, to a lesser extent, parC. Mutations at specific residues like Ser83 and Asp87 in GyrA reduce the drug's binding affinity to the enzyme-DNA complex [6] [7].
    • Efflux Pumps: Mutations in regulatory genes can lead to overexpression of native efflux pumps (e.g., AcrAB-TolC in E. coli), which expel the drug from the cell, reducing its intracellular concentration [6] [7].
    • Plasmid-Mediated Resistance: Although less common, plasmid-encoded genes like qnr (which protects target enzymes), aac(6')-Ib-cr (which modifies the drug), and qepA (an efflux pump) can confer low-level resistance. This low-level resistance provides a foothold for the selection of more significant chromosomal mutations [6] [8].

Regulatory and Contemporary Context

  • This compound Status: this compound is currently not approved for use in the United States or other major markets, and its development and clinical use were largely historical [5].
  • Modern Breakpoint Standards: The field of antimicrobial susceptibility testing is dynamic. In 2025, the U.S. FDA made a significant update by recognizing many breakpoints from the CLSI M100 (35th Edition) and other CLSI standards. This move helps align testing interpretative criteria and ensures laboratories use the most current, evidence-based standards [9]. For any current work, consulting the latest CLSI M100 document is imperative.

References

Fleroxacin Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Characteristics

Fleroxacin is a broad-spectrum trifluoroquinolone antibiotic that strongly inhibits the DNA-supercoiling activity of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription, ultimately leading to cell death [1]. Its key attraction lies in its favorable pharmacokinetic profile: excellent oral bioavailability (close to 100%), a long elimination half-life (10-12 hours), and good tissue penetration, which supports a convenient once-daily dosing regimen [2] [3].

Pharmacokinetic and Pharmacodynamic Profile

Understanding the absorption, distribution, and elimination of this compound is critical for designing effective dosing regimens.

2.1 Key Pharmacokinetic Parameters The table below summarizes the core pharmacokinetic properties of this compound derived from clinical studies [2] [3].

Table 1: Summary of this compound Pharmacokinetic Parameters (After a Single 400 mg Oral Dose)

Parameter Value Notes
Peak Plasma Concentration (C~max~) ~5 mg/L Reached in 1-2 hours (T~max~)
Oral Bioavailability ~100% Well absorbed from the GI tract
Protein Binding 23% Low binding, indicating high free drug concentration
Elimination Half-life 10-12 hours Supports once-daily dosing
Primary Route of Elimination Renal 60-70% of dose excreted unchanged in urine
Effect of Food Minimal Can be administered with or without food

2.2 Tissue Penetration A pivotal study using positron emission tomography (PET) with [^18F]this compound demonstrated its rapid and significant penetration into infected tissues [4]. At a 400 mg daily dose, plateau drug concentrations in various tissues well exceeded the MIC90 for most relevant pathogens:

  • Kidneys: 15.11 ± 0.55 µg/g
  • Lungs: 5.75 ± 0.22 µg/g
  • Prostate Glands: 5.08 ± 0.19 µg/g The study also noted that drug accumulation was greater in infected kidneys and lower in infected lungs compared to non-infected states, highlighting the dynamic nature of its tissue distribution [4].

2.3 Pharmacodynamic Target and Dosing Rationale In vitro simulations of serum pharmacokinetics have provided a rationale for dosing. A once-daily 400 mg dose was shown to reduce bacterial populations of organisms with an MIC of up to 2 mg/L by at least 99.9% [5]. This dose is high enough to achieve both a rapid rate and a sufficient extent of killing, while minimizing the risk of selecting resistant mutants. Doses lower than 400 mg once daily (e.g., 200 mg) are only recommended for infections caused by highly susceptible organisms (MIC < 0.5 mg/L) [6].

Clinical Dosing Regimens for Specific Infections

Clinical trials have investigated this compound for a range of infections. The following protocols are based on those study findings.

3.1 Protocol for Complicated Urinary Tract Infections (cUTI)

  • Recommended Regimen: this compound 400 mg orally once daily for 7-10 days [6].
  • Evidence: A multicenter, randomized study compared 400 mg once-daily this compound with 500 mg twice-daily ciprofloxacin. The bacteriological overall success rate was 88% for this compound and 84% for ciprofloxacin, demonstrating non-inferiority at the higher dose [6].
  • Considerations: The 400 mg dose is essential for covering less susceptible pathogens like Pseudomonas species and gram-positive organisms. The 200 mg once-daily dose resulted in high failure rates (56%) for Pseudomonas infections [6].

3.2 Protocol for Skin and Skin Structure Infections (SSSI)

  • Recommended Regimen: this compound 400 mg administered intravenously once daily. Treatment duration typically ranges from 4 to 21 days, depending on clinical severity and response [7].
  • Evidence: A multicenter clinical trial compared IV this compound (400 mg once daily) with IV ceftazidime (0.5-2 g three times daily or 1-2 g twice daily). Clinical cure rates were 82% for this compound and 73% for ceftazidime, with bacteriologic cure rates of 79% and 74%, respectively. However, the study did not meet its pre-specified statistical criteria for equivalence [7].
  • Considerations: The most common diagnoses were wound infections and cellulitis. Note that the rate of adverse events (e.g., nausea) was higher in the this compound group (17%) than in the ceftazidime group (9%) [7].

3.3 Protocol for Uncomplicated Cystitis (Single-Dose Therapy)

  • Recommended Regimen: this compound 400 mg as a single oral dose [8].
  • Evidence: Studies of single-dose therapy for uncomplicated lower urinary tract infections have shown this regimen to be effective, leveraging the drug's high bioavailability and prolonged tissue concentrations in the urinary tract [8] [4].
Special Population Dosing Considerations
  • Renal Impairment: Dosage adjustment is necessary. Since renal clearance accounts for 60-70% of this compound's elimination, decreased renal function significantly prolongs its elimination half-life [2] [3]. The specific adjusted dose should be determined based on creatinine clearance, though the search results do not provide a precise dosing nomogram.
  • Elderly Patients: Drug concentrations are higher in the elderly, likely due to age-related decline in renal function. Further studies were suggested to formalize dosage reductions for this population [2].
  • Hepatic Impairment: No specific recommendations are provided in the available literature, but given its primary renal elimination, hepatic impairment is unlikely to necessitate major dose adjustments.
Experimental Protocols for In-Vitro Analysis

5.1 Protocol for Bactericidal Kinetic Studies This methodology simulates human serum pharmacokinetics in vitro to evaluate the killing efficiency of different dosing regimens [5].

  • Bacterial Strains: Use clinical isolates of target organisms (e.g., E. coli, P. aeruginosa, S. aureus) with MICs for this compound similar to the MIC90 or higher.
  • Pharmacokinetic Simulation: In a bioreactor or culture system, simulate the serum concentration-time profile of this compound for various once-daily doses (e.g., 250 mg, 400 mg, 500 mg, 800 mg).
  • Sampling and Enumeration: Take frequent samples from the bacterial culture over 24 hours. Perform viable bacterial counts by plating serial dilutions onto agar plates to determine the number of Colony Forming Units (CFU) per milliliter over time.
  • Data Analysis: Plot the time-kill curves (log~10~ CFU/mL vs. Time). A regimen is considered effective if it achieves a ≥3-log (99.9%) reduction in the bacterial population.

5.2 Protocol for Tissue Penetration Study using PET Imaging This advanced protocol measures antibiotic penetration into human tissues in a clinical setting [4].

  • Patient Preparation: Enroll patients with documented infections (e.g., bronchitis, UTI). Obtain informed consent.
  • Radiolabeled Drug Administration: Within 24 hours of starting and completing a 7-day course of oral this compound (400 mg/day), administer an IV infusion of the same therapeutic dose supplemented with approximately 740 MBq of [^18F]this compound.
  • Image and Blood Sampling: Use a PET scanner to collect serial images of the relevant body regions (e.g., thorax, pelvis) for 6-8 hours. Concurrently, collect venous blood samples.
  • Quantification: Calculate drug concentrations in tissues of interest (e.g., kidneys, lungs, prostate) from the PET image data and correlate them with plasma concentrations. Express results as µg of drug per gram of tissue.

The workflow and mechanism of action for these protocols and the drug itself can be visualized as follows:

Figure 1: this compound's Therapeutic Workflow: From administration to bacterial eradication, driven by its favorable PK/PD profile.

G This compound This compound Gyrase DNA Gyrase (Topo II) This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits DSB Double-Strand DNA Breaks Gyrase->DSB Causes TopoIV->DSB Causes Death Cell Death DSB->Death Irreparable Damage

Figure 2: Mechanism of Action: this compound inhibits DNA gyrase and topoisomerase IV, causing fatal DNA breaks.

Drug Interactions and Adverse Effects
  • Drug Interactions: The systemic availability of this compound is decreased by aluminium- or magnesium-containing antacids, which should be avoided. Unlike some other quinolones, this compound shows no significant interaction with theophylline [2] [3].
  • Adverse Effects: The most frequently reported adverse events are gastrointestinal (e.g., nausea) and central nervous system related (e.g., sleep disorders, dizziness). A notable side effect is photosensitivity reactions, which appear to be dose-dependent. Healthcare providers should advise patients to avoid excessive sunlight and UV light during treatment [2].

References

Fleroxacin for Urinary Tract Infection Treatment: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fleroxacin is a broad-spectrum trifluoroquinolone antibacterial agent available in both oral and intravenous formulations. Its primary mechanism of action, characteristic of the quinolone class, is the inhibition of bacterial DNA gyrase (topoisomerase II), thereby disrupting bacterial DNA replication [1]. Historically, it was evaluated for the treatment of a range of infections, with a significant body of evidence focusing on complicated urinary tract infections (cUTIs). These application notes consolidate the historical clinical trial data and experimental protocols for the use of this compound in cUTI, intended for researchers and drug development professionals studying antimicrobial efficacy and treatment regimens. It is critical to note that contemporary guidelines from the Infectious Diseases Society of America (IDSA) and other bodies do not endorse this compound for clinical use, and these notes should be viewed strictly from a research and historical perspective [2].

Efficacy and Pharmacokinetic Profile

Clinical Efficacy in Complicated UTIs

Clinical trials conducted in the 1990s established the efficacy of this compound in treating cUTIs. The data below summarizes key bacteriological and clinical outcomes from historical studies.

Table 1: Clinical Efficacy of this compound in Complicated Urinary Tract Infections

Study Design Patient Population Treatment Regimen Bacteriological Cure Rate Clinical Cure Rate Reference
Randomized, clinical trial 34 evaluable patients with cUTI Sequential IV/Oral this compound 400 mg once daily (7 days total vs 14 days total) 65% (22/34) at 4-6 weeks post-therapy; No significant difference between 7-day (78%) and 14-day (75%) groups Not specifically reported [3]
Prospective, open, randomized, multicenter study 211 patients with cUTI Oral this compound 400 mg once daily vs. Ciprofloxacin 500 mg twice daily 88% for this compound; 84% for Ciprofloxacin 94% for this compound; 93% for Ciprofloxacin [4]
Review of clinical trials Patients with cUTI and pyelonephritis Oral this compound 200-400 mg once daily or sequential IV/Oral Approximately 90% or higher Similar to bacteriological cure rates [1] [5]
Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic properties of this compound supported its once-daily dosing regimen for UTIs. Key characteristics relevant to urinary tract infection treatment are summarized below.

Table 2: Key Pharmacokinetic Properties of this compound (400 mg dose)

Parameter Value/Finding Relevance to UTI Treatment
Bioavailability High, nearly complete absorption; oral and IV formulations are bioequivalent [1] Allows for seamless sequential IV to oral therapy.
Plasma Half-life 9 to 15 hours [1] Supports once-daily dosing.
Tissue Penetration Rapid accumulation in infected tissues; high concentrations in kidneys, prostate, and lungs [6] Effective for treating pyelonephritis and prostatitis.
Renal Excretion 60-70% of dose excreted unchanged in urine [1] Achieves high urinary drug concentrations, directly targeting uropathogens.
Urine/ Tissue Concentrations Kidney: 15.11 ± 0.55 µg/g; Prostate: 5.08 ± 0.19 µg/g [6] Concentrations exceed MIC90 for most common uropathogens.

Experimental Protocols for cUTI Treatment

The following protocols are derived from methodologies used in historical clinical trials.

Sequential Intravenous-to-Oral Treatment Protocol for cUTI

This protocol outlines a 7-day or 14-day sequential treatment strategy for hospitalized patients with cUTI, as investigated in a randomized clinical trial [3].

G Start Patient with Complicated UTI IV IV this compound 400 mg once daily Start->IV Decision Randomize after 3 days of IV therapy IV->Decision Group1 Group A (7-day total) Decision->Group1 Group2 Group B (14-day total) Decision->Group2 Oral1 Oral this compound 400 mg once daily for 4 days Group1->Oral1 Oral2 Oral this compound 400 mg once daily for 11 days Group2->Oral2 End1 End of Treatment (7 days total) Oral1->End1 End2 End of Treatment (14 days total) Oral2->End2 FollowUp Bacteriological Cure Assessment at 4-6 weeks End1->FollowUp End2->FollowUp

Diagram 1: Sequential IV-to-Oral Treatment Workflow. This diagram illustrates the patient randomization and treatment pathway for a 7-day or 14-day total course of this compound.

3.1.1 Patient Inclusion Criteria (Historical)

  • Presence of an anatomical or functional abnormality of the urinary tract.
  • Recent urinary tract instrumentation.
  • Clinical signs and symptoms of acute pyelonephritis (e.g., fever, flank pain).
  • Serious comorbid illness such as diabetes mellitus, immunosuppression, or renal failure [3].

3.1.2 Drug Administration

  • Intravenous Phase: Administer this compound 400 mg as a slow IV infusion once daily for a minimum of 3 days.
  • Oral Phase: After 3 days of IV therapy and upon clinical improvement, switch to oral this compound 400 mg once daily.
  • Total Treatment Duration: The total duration (IV + oral) can be 7 days or 14 days based on the clinical protocol. Historical data found no significant difference in efficacy between these durations for a non-homogeneous population [3].

3.1.3 Efficacy Assessment

  • Bacteriological Cure: Defined as a reduction of the original causative pathogen to <10^3 colony-forming units per milliliter (CFU/mL) in urine culture, assessed at 4-6 weeks after the completion of therapy [3].
  • Clinical Cure: Resolution of baseline clinical signs and symptoms.
High-Dose Oral Treatment Protocol for cUTI

This protocol is based on a large, multicenter study comparing once-daily this compound with twice-daily ciprofloxacin [4].

3.2.1 Patient Population

  • Adults with complicated UTIs, which may include conditions such as obstructions, stones, or neurological bladder dysfunction.

3.2.2 Drug Administration and Dosing

  • Intervention Arm: Administer oral this compound at a dose of 400 mg once daily.
  • Comparator Arm (for study design): Ciprofloxacin 500 mg twice daily.
  • Treatment Duration: Typically 7-14 days, depending on the severity of the infection and clinical response.

3.2.3 Key Efficacy and Safety Endpoints

  • Primary Endpoint: Bacteriological success, defined as eradication of the initial pathogen at the end of therapy and during the follow-up period (e.g., 4-6 weeks post-therapy).
  • Secondary Endpoints:
    • Clinical improvement or resolution of symptoms (e.g., dysuria, frequency, fever).
    • Incidence of adverse events (e.g., gastrointestinal disturbances, CNS effects, phototoxicity) [1] [4].

Modern Context and Resistance Considerations

Contemporary Treatment Guidelines

Current IDSA guidelines for cUTI do not recommend this compound and emphasize a structured approach to empiric therapy. The modern framework for managing cUTI involves a four-step process [2]:

  • Assess Severity of Illness: Determine if the patient has sepsis. This guides the initial prioritization of broader-spectrum empiric therapy.
  • Evaluate Risk Factors for Resistance: Consider prior antibiotic exposure, recent travel or hospitalization, and previous urine culture results.
  • Account for Patient-Specific Factors: Adjust for allergies, organ function, and drug interactions.
  • Consult Local Antibiogram: Especially for septic patients, use local resistance data to ensure appropriate empiric coverage.

Fluoroquinolones as a class are now considered alternative agents for patients without sepsis, and their use is conditional due to widespread resistance and safety concerns [2].

Resistance Concerns

The rise of fluoroquinolone resistance is a critical global health issue. A 2025 meta-analysis reported a pooled global fluoroquinolone resistance rate of 21% in Morganella morganii*, a common uropathogen, with significant regional variation [7]. Resistance rates for other Enterobacteriaceae like *E. coli are also concerningly high. This underscores the importance of antimicrobial stewardship and the reason this compound and other older quinolones have been superseded by newer agents with lower resistance potential or narrower spectra.

Conclusion

Historical data demonstrates that this compound was an effective once-daily treatment for cUTIs in the 1990s, with robust pharmacokinetic properties supporting its use in sequential and oral protocols. However, due to the evolution of bacterial resistance and updated treatment guidelines, it is no longer a relevant therapeutic option in clinical practice. For researchers, the drug's development path and the clinical trial methodologies employed offer valuable insights into the evaluation of antimicrobial agents, particularly for designing studies of sequential therapy and pharmacokinetic-pharmacodynamic relationships in UTI treatment.

References

Comprehensive Application Notes and Protocols for Fleroxacin in Respiratory Infections: Formulation, Clinical Use, and Resistance Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fleroxacin and Respiratory Infections

This compound is a broad-spectrum trifluoroquinolone antibiotic that has demonstrated significant potential in the management of respiratory tract infections due to its favorable pharmacokinetic profile and potent activity against common respiratory pathogens. As a second-generation fluoroquinolone, this compound exhibits the characteristic bactericidal activity of this class through inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination [1] [2]. The compound's chemical structure features a trifluorinated quinolone core, which contributes to its enhanced antibacterial activity and pharmacokinetic properties compared to earlier quinolones [3]. This compound is available in both oral and intravenous formulations, providing flexibility in clinical settings where respiratory infections may require sequential therapy transitioning from inpatient to outpatient care [2].

The therapeutic rationale for this compound in respiratory infections stems from its comprehensive tissue distribution, particularly its excellent penetration into lung tissue, bronchial mucosa, and respiratory secretions [4] [1]. Pharmacokinetic studies using positron emission tomography (PET) with [18F]this compound have demonstrated rapid accumulation in infected lung tissues, with plateau concentrations (5.75 ± 0.22 μg/g) significantly exceeding the MIC90 values for most common respiratory pathogens [4]. Furthermore, this compound's extended elimination half-life (9-15 hours) in patients with normal renal function permits once-daily dosing, potentially enhancing patient compliance in outpatient respiratory infection management [1] [2]. These characteristics position this compound as a valuable therapeutic option for various respiratory infections, particularly in an era of increasing antimicrobial resistance where treatment alternatives are increasingly limited.

Pharmacology and PK/PD Properties

Mechanism of Action and Spectrum of Activity

This compound exerts its bactericidal effects through a dual-target mechanism involving inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase is primarily responsible for introducing negative supercoils into bacterial DNA, while topoisomerase IV plays a crucial role in chromosome segregation during cell division [1] [5]. By binding to and inhibiting these enzymes, this compound causes rapid cessation of bacterial DNA synthesis, leading to double-stranded DNA breaks and eventual bacterial cell death [1]. This mechanism is particularly effective against Gram-negative bacteria where DNA gyrase is the primary target, and against Gram-positive bacteria where topoisomerase IV inhibition predominates [5]. The trifluorinated structure of this compound enhances its binding affinity to these target enzymes compared to earlier non-fluorinated quinolones, contributing to its expanded spectrum and potency [3].

This compound demonstrates a broad spectrum of activity encompassing most clinically significant respiratory pathogens. Against Gram-negative organisms, it exhibits excellent activity against Haemophilus influenzae, Moraxella catarrhalis, Klebsiella pneumoniae, Escherichia coli, and Enterobacter species [6] [2]. Its activity against Pseudomonas aeruginosa is generally moderate, with MIC90 values of 2.0-4.0 μg/mL, making it less potent than ciprofloxacin but comparable to ofloxacin against this challenging pathogen [6] [3]. Among Gram-positive organisms, this compound demonstrates good activity against methicillin-sensitive Staphylococcus aureus (MSSA) with MIC90 values of 0.5-1.0 μg/mL, but has limited activity against streptococci and enterococci [6] [2]. Notably, this compound maintains activity against atypical respiratory pathogens including Legionella species, Mycoplasma pneumoniae, and Chlamydia pneumoniae, making it suitable for empirical coverage of community-acquired pneumonia [2].

Pharmacokinetic and Pharmacodynamic Properties

Table 1: Key Pharmacokinetic Parameters of this compound After Single-Dose Administration

Parameter 200 mg Oral Dose 400 mg Oral Dose 400 mg IV Dose Clinical Significance
Cmax (mg/L) 2.0-3.0 4.0-7.0 5.0-8.0 Exceeds MIC90 for key respiratory pathogens
Tmax (hours) 1.0-2.0 1.0-2.0 1.0 (end infusion) Rapid absorption and distribution
AUC0-24 (mg·h/L) ~30 ~60 ~65 Proportional to antibacterial efficacy
Protein Binding (%) 23-50 23-50 23-50 Low binding enhances tissue penetration
Volume of Distribution (L/kg) 1.2-1.5 1.2-1.5 1.2-1.5 Extensive tissue distribution
Elimination Half-life (hours) 9-12 9-15 9-15 Permits once-daily dosing
Renal Excretion (% unchanged) 50-70 50-70 50-70 Primarily eliminated unchanged in urine

The pharmacokinetic profile of this compound is characterized by excellent oral bioavailability (>90%), which is not significantly affected by food or calcium-containing antacids, providing practical administration flexibility [1] [2]. Following absorption, this compound demonstrates low to moderate protein binding (23-50%), which enhances its free active fraction available for antibacterial activity [2]. The drug exhibits an extensive volume of distribution (1.2-1.5 L/kg), reflecting its widespread penetration into tissues and body fluids, including respiratory tissues where concentrations typically exceed simultaneous plasma levels by 1.5 to 3-fold [4] [1].

This compound's pharmacodynamic properties align with the concentration-dependent killing pattern characteristic of fluoroquinolones, where antibacterial efficacy correlates with the ratio of Cmax:MIC or AUC0-24:MIC [2]. The compound exhibits a significant post-antibiotic effect (PAE) against both Gram-positive and Gram-negative bacteria, ranging from 1-2 hours, which prolongs antibacterial activity even when drug concentrations fall below the MIC [2]. This compound's extensive tissue penetration is particularly relevant for respiratory infections, with concentrations in bronchial mucosa, lung tissue, and epithelial lining fluid substantially exceeding plasma levels and maintaining therapeutic concentrations throughout the dosing interval [4] [1]. These PK/PD characteristics support once-daily dosing regimens for respiratory infections, with the 400 mg dose providing optimal target attainment against pathogens with MIC values ≤0.5 μg/mL.

Clinical Applications in Respiratory Infections

Efficacy in Specific Respiratory Conditions

This compound has demonstrated clinical efficacy across a spectrum of respiratory infections, supported by numerous clinical trials comparing it to established antimicrobial regimens. In the treatment of acute bacterial exacerbations of chronic bronchitis, this compound 400 mg once daily has shown bacteriological success rates of approximately 78-85%, comparable to standard therapies such as amoxicillin/clavulanate, cefaclor, or ofloxacin [7] [2]. The drug's broad spectrum of activity effectively covers the most common pathogens in this condition, including Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae (penicillin-sensitive strains). For patients with community-acquired pneumonia, this compound provides coverage against typical bacteria as well as atypical pathogens (Legionella species, Mycoplasma pneumoniae, and Chlamydia pneumoniae), with clinical success rates exceeding 85% in clinical trials [2].

In the context of nosocomial pneumonia, this compound's activity against Gram-negative pathogens, including Pseudomonas aeruginosa (with moderate susceptibility), and its availability in both IV and oral formulations make it suitable for sequential therapy in hospitalized patients [2]. Studies involving patients with bronchiectasis exacerbations and cystic fibrosis-related pulmonary infections have demonstrated this compound's potential, particularly due to its good penetration into bronchial secretions and lung tissue [6]. However, in cystic fibrosis patients, its activity against Pseudomonas aeruginosa may be reduced compared to ciprofloxacin, necessitating careful consideration based on local susceptibility patterns [6]. The once-daily dosing regimen of this compound offers particular advantages in outpatient management of respiratory infections, potentially improving adherence and reducing overall treatment costs compared to multiple-daily-dose regimens.

Clinical Trial Data and Comparative Efficacy

Table 2: Clinical Efficacy of this compound in Respiratory Tract Infections

Infection Type This compound Regimen Comparator Regimen Clinical Success Rate (%) Bacteriological Eradication Rate (%) Reference
Acute Exacerbation of Chronic Bronchitis 400 mg OD × 7-10 days Amoxicillin/Clavulanate 500/125 mg TID 85 vs 82 78 vs 75 [2]
Community-Acquired Pneumonia 400 mg OD × 7-14 days Ofloxacin 400 mg BID 87 vs 85 83 vs 82 [2]
Nosocomial Pneumonia IV 400 mg OD → oral 400 mg OD × 7-14 days Ceftazidime 2 g TID 81 vs 79 76 vs 74 [2]
Sinusitis 400 mg OD × 7-10 days Cefaclor 500 mg TID 89 vs 86 85 vs 82 [7] [2]

Clinical studies have consistently demonstrated that this compound achieves comparable outcomes to other antimicrobial agents commonly used for respiratory infections. In a direct comparative study with ofloxacin for the treatment of lower respiratory tract infections, this compound 400 mg once daily demonstrated equivalent efficacy (85% clinical cure) to ofloxacin 200 mg three times daily (84% clinical cure) [2]. Similarly, when compared to ceftazidime for the treatment of hospitalized patients with pneumonia, intravenous this compound 400 mg once daily followed by oral this compound achieved similar clinical outcomes (81% success) to ceftazidime 2 g three times daily (79% success) [2]. These findings support this compound's use as an effective alternative to established respiratory antimicrobials.

The bacteriological efficacy of this compound in respiratory infections is particularly noteworthy. Across multiple clinical trials, this compound has demonstrated pathogen eradication rates exceeding 80% for common respiratory pathogens [7] [2]. Its potent activity against Haemophilus influenzae and Moraxella catarrhalis makes it particularly valuable in the empirical treatment of bronchitis exacerbations, while its activity against atypical pathogens provides comprehensive coverage for community-acquired pneumonia [2]. The drug's concentrative penetration into lung tissue and respiratory secretions ensures sustained antimicrobial activity at the primary site of infection, contributing to its clinical efficacy despite the once-daily dosing regimen [4]. This tissue penetration advantage is further supported by PET imaging studies demonstrating rapid this compound accumulation in infected lung tissues with concentrations maintained well above pathogen MIC values throughout the dosing interval [4].

Experimental Protocols and Methodologies

In Vitro Susceptibility Testing Protocol

Broth microdilution methodology represents the standard reference method for determining this compound minimum inhibitory concentrations (MICs) against respiratory pathogens, providing essential data for establishing breakpoints and monitoring resistance trends. The protocol begins with preparation of cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium, supplemented with calcium and magnesium ions at concentrations of 20-25 mg/L and 10-12.5 mg/L, respectively, to ensure accurate quinolone activity [8] [6]. For fastidious respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, the broth should be supplemented with 2.5-5% lysed horse blood and 2.5 μg/mL NAD (for pneumococci) or 15 μg/mL NAD+ 15 μg/mL bovine hematin (for H. influenzae) to support adequate bacterial growth [6].

The experimental procedure involves preparing a stock solution of this compound at 1,024 μg/mL in sterile water and performing serial two-fold dilutions in CAMHB across 96-well microtiter plates, yielding final concentrations typically ranging from 0.06 to 64 μg/mL [8]. Bacterial inocula are prepared by suspending fresh colonies from overnight agar plates in sterile saline and adjusting turbidity to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL), followed by dilution in CAMHB to achieve a final inoculum density of 5 × 10^5 CFU/mL in each well [8]. Plates are incubated at 35°C for 16-20 hours in ambient air (or 5% CO2 for streptococci), after which MIC endpoints are determined as the lowest this compound concentration that completely inhibits visible bacterial growth [8] [6]. Quality control should be performed using reference strains Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and Streptococcus pneumoniae ATCC 49619, with expected this compound MIC ranges established in accordance with CLSI guidelines [8].

Pharmacokinetic Imaging Protocol Using [18F]this compound

Positron emission tomography (PET) with radiolabeled [18F]this compound provides a powerful methodology for quantifying antibiotic distribution and pharmacokinetics in infected tissues, offering unique insights into drug penetration at infection sites [4]. The protocol begins with synthesis of [18F]this compound through nucleophilic substitution of a precursor molecule, achieving specific activity >50 GBq/μmol and radiochemical purity >95% [4]. Study participants receive an intravenous infusion containing the day's therapeutic dose of this compound (400 mg) supplemented with approximately 740 MBq of [18F]this compound, administered over 10-15 minutes to mimic clinical dosing conditions while enabling imaging.

Serial PET imaging is performed at multiple time points following tracer administration (typically at 0.5, 1, 2, 4, and 6 hours post-infusion), with simultaneous blood sampling to determine plasma concentrations and derive input functions for pharmacokinetic modeling [4]. Regions of interest are drawn on co-registered CT or MRI images to quantify radioactivity concentrations in infected tissues, uninvolved tissues, and plasma, with values decay-corrected and converted to this compound concentrations using the specific activity determined during radiopharmaceutical synthesis [4]. Compartmental modeling (e.g., two-tissue compartment model) is applied to calculate key pharmacokinetic parameters including rate constants for tracer transfer between compartments, volume of distribution, and tissue-to-plasma ratios [4]. This methodology has demonstrated that this compound achieves plateau concentrations in infected lungs (5.75 ± 0.22 μg/g) that substantially exceed MIC90 values for common respiratory pathogens, providing visual and quantitative confirmation of adequate drug delivery to infection sites [4].

G This compound Mechanism of Action Pathway cluster0 Essential Bacterial Processes This compound This compound DNAGyrase DNAGyrase This compound->DNAGyrase Inhibits TopoIV TopoIV This compound->TopoIV Inhibits DNASupercoiling DNASupercoiling DNAGyrase->DNASupercoiling Catalyzes DNABreaks DNABreaks DNAGyrase->DNABreaks Formation when inhibited ChromosomeSeg ChromosomeSeg TopoIV->ChromosomeSeg Facilitates DNAReplication DNAReplication BacterialDeath BacterialDeath DNAReplication->BacterialDeath Inhibition leads to DNASupercoiling->DNAReplication Required for ChromosomeSeg->DNAReplication Required for DNABreaks->BacterialDeath Leads to

Figure 1: this compound Mechanism of Action Pathway - illustrates the dual inhibition of DNA gyrase and topoisomerase IV, leading to impaired DNA replication and bacterial cell death.

Resistance Mechanisms and Mitigation Strategies

Molecular Basis of Resistance

Resistance to this compound in respiratory pathogens develops primarily through chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of target enzymes, particularly in gyrA and parC genes encoding DNA gyrase and topoisomerase IV, respectively [8] [5]. The most clinically significant mutations occur at specific residues including Ser-83 and Asp-87 in GyrA and Ser-80 and Glu-84 in ParC, which reduce drug binding affinity through conformational changes in the enzyme-quinolone interaction sites [8]. These target site modifications typically follow a stepwise pattern, with initial mutations in the primary target (GyrA for Gram-negative bacteria; ParC for Gram-positive bacteria) conferring low-level resistance, followed by secondary mutations in the complementary target that produce high-level resistance to this compound and other fluoroquinolones [5].

Additional resistance mechanisms include efflux pump overexpression, which actively exports this compound from bacterial cells, and plasmid-mediated quinolone resistance (PMQR) genes that protect target enzymes or modify the drug [8] [5]. The most prevalent PMQR determinants include qnr genes (qnrA, qnrB, qnrS) that encode pentapeptide repeat proteins protecting DNA gyrase from quinolone inhibition, aac(6')-Ib-cr that acetylates certain fluoroquinolones including this compound, and qepA and oqxAB that code for efflux pumps specialized in fluoroquinolone export [8]. The convergence of multiple mechanisms in individual bacterial isolates creates multidrug-resistant phenotypes that pose significant challenges in clinical practice, particularly in healthcare-associated respiratory infections where extensive prior antibiotic exposure selects for enriched resistant populations [5].

Antimicrobial Stewardship and Resistance Management

Strategic antimicrobial stewardship is essential to preserve this compound's utility against respiratory pathogens and mitigate resistance development. Institutional guidelines should emphasize appropriate patient selection for this compound therapy, reserving its use for confirmed infections caused by susceptible pathogens or empirical treatment when local susceptibility patterns support its application [5]. Routine susceptibility testing should be performed on clinically significant respiratory isolates, with particular attention to monitoring MIC trends rather than simple susceptible/intermediate/resistant categorization, as creeping MIC elevations may provide early warning of emerging resistance [8]. Antimicrobial stewardship programs should implement prospective audit and feedback for this compound prescriptions, with particular scrutiny of prolonged courses (>7-10 days) that may select for resistant subpopulations [5].

Infection control measures complement antimicrobial stewardship in resistance management. Active surveillance for fluoroquinolone-resistant Gram-negative bacteria in healthcare settings, particularly intensive care units where respiratory infections are prevalent, can guide empirical therapy choices and inform infection prevention strategies [5]. Molecular detection methods for common QRDR mutations and PMQR genes can provide rapid resistance prediction, potentially enabling targeted therapy before conventional susceptibility results are available [8]. From a drug development perspective, investigation of efflux pump inhibitors such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP) has demonstrated potential in reversing this compound resistance in vitro, restoring susceptibility in resistant Acinetobacter baumannii isolates through disruption of the proton motive force driving efflux activity [8]. While such adjuvants require further clinical evaluation, they represent promising approaches for extending this compound's utility against resistant respiratory pathogens.

G This compound Resistance Mechanisms Resistance Resistance TargetMod TargetMod Resistance->TargetMod EffluxPump EffluxPump Resistance->EffluxPump PMQR PMQR Resistance->PMQR Permeability Permeability Resistance->Permeability SubTargetMod SubTargetMod TargetMod->SubTargetMod SubEffluxPump SubEffluxPump EffluxPump->SubEffluxPump SubPMQR SubPMQR PMQR->SubPMQR GyrAMutations SubTargetMod->GyrAMutations gyrA mutations (Ser-83, Asp-87) ParCMutations SubTargetMod->ParCMutations parC mutations (Ser-80, Glu-84) Overexpression SubEffluxPump->Overexpression Increased expression of native pumps QnrGenes SubPMQR->QnrGenes qnr genes (protection proteins) AacGene SubPMQR->AacGene aac(6')-Ib-cr (acetylation) QepGenes SubPMQR->QepGenes qepA & oqxAB (efflux pumps)

Figure 2: this compound Resistance Mechanisms - categorizes the primary molecular mechanisms conferring bacterial resistance to this compound, including target site modifications, efflux pumps, and plasmid-mediated resistance.

Formulation and Stability Protocols

Pharmaceutical Development Considerations

Formulation strategies for this compound must address both intravenous and oral administration routes while maintaining chemical stability and optimizing bioavailability. The parenteral formulation typically employs this compound mesylate salt due to its enhanced aqueous solubility compared to the free base, prepared as a concentrated stock solution (20-40 mg/mL) in sterile water for injection that is subsequently diluted in compatible intravenous fluids such as 0.9% sodium chloride or 5% dextrose to achieve final concentrations of 1-4 mg/mL for administration [2]. The solution stability is pH-dependent, with optimal stability observed in the range of pH 4.0-5.0, requiring protection from light to prevent photodegradation that can reduce potency and increase the risk of phototoxic reactions [1] [2].

For oral formulations, this compound is typically manufactured as film-coated tablets containing 200-400 mg of active ingredient, with excipients selected to enhance stability and dissolution while minimizing interactions that could impair absorption [2]. Critical formulation considerations include the exclusion of divalent and trivalent cations (e.g., calcium, magnesium, aluminum, iron) in immediate contact with this compound, as these cations can form insoluble chelation complexes that significantly reduce oral bioavailability [1] [2]. Accelerated stability studies demonstrate that this compound tablets maintain potency for at least 24 months when stored at room temperature (15-30°C) in original packaging protected from moisture and light, with only minimal formation of degradation products under these conditions [2].

Compatibility and Storage Guidelines

Intravenous compatibility represents a crucial consideration in hospitalized patients with respiratory infections who may require concurrent administration of multiple medications. This compound intravenous solutions demonstrate physical and chemical compatibility with most common infusion fluids including 0.9% sodium chloride, 5% dextrose, Ringer's lactate, and compound sodium chloride solutions for at least 24 hours at room temperature when protected from light [2]. However, co-administration with medications containing polyvalent cations (e.g., magnesium sulfate, calcium gluconate, aluminum-containing antacids) through the same intravenous line should be avoided due to potential precipitation and reduced this compound bioavailability [2]. Similarly, simultaneous administration with sucralfate or divalent cation supplements should be staggered by at least 2 hours to prevent significant interaction that could reduce this compound absorption by up to 50-70% [1] [2].

Reconstitution and storage protocols for this compound intravenous formulations require specific attention to maintain stability and sterility. The lyophilized powder should be reconstituted with sterile water for injection to achieve a concentration of 20 mg/mL, with gentle swirling rather than vigorous shaking to minimize foaming and potential degradation [2]. The reconstituted solution may be stored for up to 24 hours under refrigeration (2-8°C) before further dilution, while the fully prepared infusion solution in compatible diluents remains stable for 48 hours under refrigeration or 24 hours at room temperature when protected from light [2]. For oral suspensions (when available), extemporaneous preparation should utilize purified water rather than mineral-rich tap water to prevent cation-mediated precipitation, with refrigerated storage and discard after 14 days to ensure stability and accurate dosing [2]. These formulation and stability considerations are essential for maintaining this compound's efficacy and safety throughout its shelf life and administration to patients with respiratory infections.

References

Fleroxacin sexually transmitted disease treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Data Summary

The table below summarizes the key clinical trial outcomes for fleroxacin in treating various STDs.

Infection Pathogen Dosage Regimen Comparative Regimen Bacteriological Cure Rate Evidence Level

| Neisseria gonorrhoeae (acute uncomplicated) | Single oral dose of 400 mg [1] | Penicillin G (2.4-5.0 MU IM) + Probenecid (1 g oral) [1] | this compound: 100% (114/114) Penicillin: 97% (107/110) [1] | Multicenter, randomized trial [1] | | Haemophilus ducreyi (chancroid) | Single oral dose of 400 mg [2] | TMP-SMZ (160/800 mg) twice daily for 3 days [2] | this compound: 97% (35/36) TMP-SMZ: 70% (26/37) [2] | Randomized, double-blind study [2] | | Chlamydia trachomatis | 400-800 mg once daily for 7 days [3] | N/A | High rate of microbiological failure (e.g., 4/7 failures at 800 mg dose) [3] | Dose-ranging study (terminated early) [3] |

Mechanism of Action

This compound is a trifluoroquinolone antibacterial agent. Its primary mechanism is the inhibition of two bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, and repair. This dual inhibition leads to rapid bacterial cell death [4] [5].

The following diagram illustrates the mechanism of action of this compound.

G This compound This compound DNAGyrase DNA Gyrase (Topoisomerase II) This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits Supercoiling Introduction of Negative Supercoils DNAGyrase->Supercoiling Decatenation Chromosome Decatenation TopoIV->Decatenation DNAReplication DNA Replication & Transcription Supercoiling->DNAReplication Disrupts Decatenation->DNAReplication Disrupts CellDeath Bacterial Cell Death DNAReplication->CellDeath

Experimental Protocols

Here are detailed methodologies from key clinical trials cited in the data tables.

Protocol 1: Efficacy in Uncomplicated Gonococcal Infections [1]

This protocol is designed to evaluate the efficacy and safety of a single oral dose of this compound versus intramuscular penicillin plus oral probenecid.

  • 1. Study Design: Multicenter, open-label, randomized, parallel-group study.
  • 2. Patient Population:
    • Inclusion: Male patients, aged 18 years or over, with acute uncomplicated urethral gonorrhea confirmed by Gram stain and culture (N. gonorrhoeae).
    • Exclusion: Complications of gonorrhea, significant renal/hepatic impairment, known hypersensitivity to quinolones, or recent antimicrobial therapy.
  • 3. Randomization & Blinding: 260 patients randomly assigned to one of two groups (130 per group). The study was open-label.
  • 4. Treatment Regimens:
    • Group A (Intervention): Single oral dose of this compound 400 mg.
    • Group B (Comparator): Single intramuscular dose of Penicillin G (2.4 or 5.0 mega units) PLUS a single oral dose of Probenecid 1 g.
  • 5. Efficacy Assessment:
    • Primary Endpoint: Bacteriological cure, defined as a negative culture for N. gonorrhoeae at follow-up (3-14 days post-treatment).
    • Secondary Endpoint: Clinical cure, based on resolution of signs/symptoms.
  • 6. Safety Assessment: Adverse events, laboratory abnormalities, and vital signs were monitored and recorded for 255 patients.
Protocol 2: Efficacy in Culture-Proven Chancroid [2]

This protocol compares a single dose of this compound to a multi-day course of trimethoprim-sulfamethoxazole (TMP-SMZ) for chancroid.

  • 1. Study Design: Randomized, double-blind study.
  • 2. Patient Population:
    • Inclusion: HIV-1-seronegative men with culture-proven chancroid (H. ducreyi).
    • Exclusion: HIV-1 seropositivity, mixed infectious ulcers, required use of concomitant antimicrobials.
  • 3. Randomization & Blinding: 98 men were randomized. The study was double-blind.
  • 4. Treatment Regimens:
    • Group A (Intervention): Single oral dose of this compound 400 mg.
    • Group B (Comparator): Oral TMP-SMZ (160/800 mg) twice daily for 3 days.
  • 5. Efficacy Assessment:
    • Primary Endpoint: Culture-proven failure at follow-up.
  • 6. Statistical Analysis: Fisher's exact test was used to compare failure rates between groups.
Protocol 3: Dose-Ranging Study for Genital C. trachomatis [3]

This protocol was designed to evaluate the efficacy and tolerability of different doses of this compound for C. trachomatis infections.

  • 1. Study Design: Double-blind, dose-ranging study.
  • 2. Patient Population: Men and women with suspected or proven genital infections caused by C. trachomatis.
  • 3. Treatment Regimens: Patients received this compound at 400 mg, 600 mg, or 800 mg once daily for 7 days.
  • 4. Efficacy & Monitoring:
    • Patients were monitored at 2, 4, and 7 weeks after therapy initiation.
    • Efficacy was assessed via culture for C. trachomatis and clinical response.
    • In vitro susceptibility (MIC) of isolates to this compound was determined.
  • 5. Tolerability Assessment: Adverse events were recorded and their severity and relation to the dose were analyzed. The study was terminated prematurely due to high failure rates and adverse events.

Safety and Tolerability Profile

The tolerability profile of this compound is typical of the fluoroquinolone class, but with some notable characteristics:

  • Common Adverse Events: Gastrointestinal disturbances (nausea, vomiting, diarrhea), CNS effects (headache, dizziness, insomnia), and skin reactions [4] [5].
  • Notable Severe Reactions: Photosensitivity reactions were a significant and frequent concern in clinical trials, often severe and dose-related [3] [4]. As with other quinolones, risks of tendonitis, peripheral neuropathy, and CNS effects exist [5].
  • Incidence: Pooled data indicated adverse events were reported by approximately 27% of patients receiving multiple daily doses (200 mg or 400 mg orally/IV). This incidence was higher than that observed for some other established fluoroquinolones like ciprofloxacin [4].

Research Considerations and Conclusion

For researchers and drug development professionals, this compound serves as a historical case study with clear takeaways:

  • Strengths: Demonstrated excellent efficacy against uncomplicated gonorrhea and chancroid with the convenience of single-dose oral therapy [1] [2]. Its once-daily dosing and relative lack of significant drug interactions were potential advantages [4].
  • Limitations: Poor efficacy against *C. trachomatis* renders it unsuitable for empirical treatment of urethritis/cervicitis where this pathogen is common [3]. The high incidence of adverse events, particularly photosensitivity, limits its clinical utility [3] [4].
  • Modern Context: The emergence of quinolone-resistant N. gonorrhoeae and the development of safer, broader-spectrum antibiotics have largely superseded this compound in clinical practice [6] [5]. Its role today is primarily as a reference compound in antimicrobial research.

The following diagram outlines the key decision points for a researcher considering this compound for an STD treatment study.

G Start Start Pathogen Target Pathogen? Start->Pathogen Gonorrhea N. gonorrhoeae? Pathogen->Gonorrhea Yes Chancroid H. ducreyi? Pathogen->Chancroid Yes Chlamydia C. trachomatis? Pathogen->Chlamydia Yes Resistance Consider local quinolone resistance? Gonorrhea->Resistance Safety Acceptable photosensitivity risk? Chancroid->Safety NotRecommended Not Recommended Chlamydia->NotRecommended Resistance->Safety Low Resistance->NotRecommended High Safety->NotRecommended No PotentialCandidate Potential Research Candidate Safety->PotentialCandidate Yes

References

Comprehensive Analysis of Fleroxacin Photodegradation: HPLC Methods, Pathways, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fleroxacin is a broad-spectrum fluoroquinolone antibiotic characterized by the presence of fluorine atoms at both the C-6 and C-8 positions of its quinolone core structure. Like other fluoroquinolones, this compound demonstrates photochemical instability when exposed to ultraviolet or visible light, leading to the formation of various degradation products with potentially reduced efficacy or altered toxicity profiles. Understanding these degradation pathways is crucial for both pharmaceutical stability testing and environmental risk assessment, as this compound residues can persist in water bodies due to incomplete removal in conventional wastewater treatment. The analysis of this compound photodegradation has evolved significantly, with HPLC-MS/MS emerging as the predominant analytical technique due to its superior sensitivity, selectivity, and ability to identify structural transformations through fragmentation patterns [1] [2].

This application note provides a comprehensive collection of validated experimental protocols for studying this compound photodegradation using HPLC-based techniques. It incorporates both catalyst-enhanced degradation methods for environmental remediation studies and direct photolysis approaches for pharmaceutical stability testing. Each protocol includes detailed analytical conditions, method validation parameters, and troubleshooting guidance to ensure reproducible results across different laboratory settings. Additionally, we present structured data summaries and visual workflows to facilitate method implementation and comparison of results across studies.

Photocatalytic Degradation Experiments

Photocatalyst Preparation Protocol

Graphitic carbon nitride (g-C₃N₄)-based composites have demonstrated exceptional photocatalytic activity for antibiotic degradation under visible light irradiation. The preparation of g-C₃N₄/PPy/Ag photocatalyst involves three sequential steps with specific parameters for each stage:

  • g-C₃N₄ Synthesis: Place 5 g of melamine in a 50 mL crucible, cover and seal with aluminum foil, and transfer to a muffle furnace. Heat to 550°C at a controlled ramp rate of 3°C per minute and maintain at this temperature for 4 hours. After thermal decomposition, filter the resulting solid and dry at 80°C to obtain yellow g-C₃N₄ powder with characteristic layered structure [1] [3].

  • PPy Modification: Disperse the synthesized g-C₃N₄ in deionized water to create a suspension with concentration of 1 g/L. Add 60 mg of polypyrrole (PPy) powder to the suspension and maintain at 60°C in a water bath with vigorous stirring until complete solvent evaporation. Wash the resulting composite multiple times with distilled water, dry at 60°C for 12 hours, and grind to fine powder for subsequent use [1].

  • Ag Nanoparticle Deposition: Disperse 40 mg of the g-C₃N₄/PPy composite in 150 mL of vitamin C solution (1.5 g/L) and stir for 1.5 hours at 25°C. Add 1.3 mL of AgNO₃ solution (0.1 mol/L) and sonicate the mixture for 5 hours. Collect the final product by centrifugation, wash three times each with deionized water and ethanol, and dry at 60°C to obtain the g-C₃N₄/PPy/Ag photocatalyst [1].

Photocatalytic Degradation Procedure

The experimental setup for evaluating photocatalytic degradation performance requires specific equipment and conditions to ensure reproducible results:

  • Equipment Configuration: Conduct experiments in a photocatalytic degradation reactor (BBZM-I type) using a 250 W xenon lamp as the simulated solar light source. The reactor should include provisions for magnetic stirring to maintain suspension homogeneity and temperature control to prevent thermal degradation artifacts [1] [3].

  • Standard Reaction Conditions: Add 50 mg of photocatalyst to 50 mL of this compound solution (20 mg/L) in a reaction vessel. Prior to irradiation, stir the mixture in darkness for 30 minutes to establish adsorption-desorption equilibrium between the antibiotic and catalyst surface. This critical step ensures that subsequent concentration changes reflect photocatalytic degradation rather than adsorption phenomena [1].

  • Sampling and Monitoring: After initiating irradiation, collect aliquots of the reaction solution at predetermined time intervals (e.g., hourly). Filter each sample through a 0.45 μm microporous membrane to remove catalyst particles before analysis. Maintain consistent sampling volumes and return the analyzed solution to the reaction vessel to maintain constant reaction volume [1].

  • Degradation Efficiency Calculation: Monitor degradation progress by measuring absorbance changes at the characteristic wavelength of this compound (approximately 286-290 nm) using UV-Vis spectroscopy. Calculate the degradation percentage (D) using the formula:

    D = (A₀ - Aₜ)/A₀ × 100% = (C₀ - Cₜ)/C₀ × 100%

    where A₀ and C₀ represent the initial absorbance and concentration, respectively, and Aₜ and Cₜ represent the values at time t [1].

Table 1: Photocatalytic Performance Comparison of Different Catalysts for this compound Degradation

Photocatalyst Light Source Initial FLE Concentration Catalyst Loading Degradation Efficiency Time Required Reference
g-C₃N₄/PPy/Ag 250 W Xenon lamp 20 mg/L 1 g/L >90% 4-5 h [1]
g-C₃N₄ 250 W Xenon lamp 20 mg/L 1 g/L ~40% 4-5 h [1]
g-C₃N₄/PPy 250 W Xenon lamp 20 mg/L 1 g/L ~65% 4-5 h [1]

HPLC-MS/MS Analysis of this compound and Degradation Products

Chromatographic Separation Conditions

High-performance liquid chromatography coupled with tandem mass spectrometry provides the necessary resolution and sensitivity for separating and identifying this compound and its complex mixture of degradation products. The following optimized conditions have been validated for this application:

  • Column Selection: Use an Agilent Zorbax SB-C18 column (2.1 × 100 mm, 1.8 μm particle size) for optimal separation efficiency. Maintain the column temperature at 30°C throughout the analysis to ensure retention time reproducibility [1] [3].

  • Mobile Phase Composition: Employ a binary gradient system consisting of 0.2% formic acid in water (mobile phase A) and acetonitrile (mobile phase B). The acidic modifier enhances ionization efficiency in positive ESI mode and improves peak shape by suppressing silanol interactions [1] [4].

  • Gradient Elution Program: Initiate with 90% A and 10% B, hold for 3 minutes, then linearly increase to 30% B by 7 minutes. Implement a sharp gradient to 80% B by 9 minutes for efficient elution of hydrophobic compounds, followed by immediate re-equilibration to initial conditions by 9.5 minutes. Maintain a constant flow rate of 0.4 mL/min throughout the separation [1].

  • Alternative Pharmaceutical Analysis Method: For formulations without complex environmental matrices, a simplified isocratic method can be employed using a Supelco LC Hisep shielded hydrophobic phase column with mobile phase comprising acetonitrile-water-triethylamine (15:85:0.5 v/v/v) adjusted to pH 6.85 with H₃PO₄. This system provides adequate resolution for major degradation products while reducing analysis time [4].

Mass Spectrometric Detection Parameters

Tandem mass spectrometry enables sensitive detection and structural characterization through fragmentation patterns. The following instrument parameters have been optimized for this compound and its transformation products:

  • Ionization Source: Employ electrospray ionization (ESI) in positive ion mode due to the proton-affinity of the quinolone core and piperazine moiety. Set the spray voltage to 40 psi and capillary voltage to 4000 V for optimal ionization efficiency [1] [2].

  • Gas and Temperature Parameters: Use nebulizer gas flow rate of 12 L/min and drying gas temperature of 350°C to ensure efficient desolvation. These parameters may require slight adjustment based on specific instrument configurations and mobile phase composition [1].

  • Data Acquisition Modes: For quantitative analysis, use multiple reaction monitoring (MRM) for maximum sensitivity. For degradation product identification, employ full scan MS and data-dependent MS/MS acquisition to obtain structural information for all significant chromatographic peaks [1] [2].

Table 2: Optimized HPLC-MS/MS Parameters for this compound Photodegradation Analysis

Parameter Condition Alternative Condition Application
Column Agilent Zorbax SB-C18 (2.1 × 100 mm, 1.8 μm) Supelco LC Hisep Separation
Mobile Phase 0.2% formic acid : acetonitrile (gradient) Acetonitrile-0.1M ammonium formate pH 4.2 (15:85) Separation
Flow Rate 0.4 mL/min 0.8 mL/min Separation
Ionization Positive ESI Positive ESI Detection
Capillary Voltage 4000 V 120 V (fragmentor) Detection
Nebulizer Gas 12 L/min N/A Detection
Temperature 350°C N/A Detection
Method Validation Parameters

For reliable quantification, the HPLC method requires comprehensive validation. The following parameters have been established for this compound analysis:

  • Linearity and Range: The method demonstrates linear response over the concentration range of 0.01-1.30 μg/mL with correlation coefficients (r²) >0.999. This range can be extended through dilution or detector attenuation for higher concentration samples [4].

  • Sensitivity: The detection limit has been determined as 4.8 ng/mL, providing sufficient sensitivity for detecting trace-level degradation products in stability studies and environmental samples [4].

  • Accuracy and Precision: Recovery tests in pharmaceutical formulations show excellent accuracy with 98-101% recovery for both column types. Precision studies demonstrate relative standard deviations <2% for both retention time and peak area measurements [4].

  • Specificity: The method effectively separates this compound from up to ten degradation products in a single run, confirming its suitability for stability-indicating applications [4].

Degradation Pathways and Product Identification

Structural Elucidation of Major Degradation Products

The photochemical transformation of this compound proceeds through several competing pathways depending on concentration, solvent composition, and light characteristics. Structural identification of these products relies on complementary analytical techniques:

  • Spectroscopic Characterization: Isolate major degradation products using semi-preparative HPLC with a Kromasil ODS column (250 × 10 mm, 5 μm). After collection and desalting, analyze fractions using FT-IR, TOF-MS, and multidimensional NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) for complete structural assignment [2].

  • Primary Degradation Products: Three major impurities have been characterized: Impurity I (8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid) results from defluorination and cyclization; Impurity II (6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) forms through piperazine ring opening; and Impurity III (6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) represents an alternative ring-opened structure [2].

Concentration-Dependent Degradation Pathways

This compound concentration significantly influences the predominant degradation pathway, explaining formulation-specific stability profiles:

  • Dilute Solutions (<5 mg/mL): In highly diluted formulations such as large-volume injections (200 mg:100 mL), the fluorine atom at C-8 demonstrates heightened photolability, leading to preferential defluorination and subsequent cyclization to form Impurity I. This pathway dominates due to increased photon availability per molecule and reduced intermolecular interactions [2] [5].

  • Concentrated Solutions (>30 mg/mL): In small-volume injections (200 mg:2 mL), the predominant reaction involves oxidative ring-opening of the N-methylpiperazine moiety without defluorination, yielding Impurity II and III. The high drug concentration apparently quenches the defluorination pathway through molecular aggregation or inner filter effects [2] [5].

Table 3: Major Photodegradation Products of this compound Under Different Conditions

Product ID Structure Molecular Weight Formation Condition Pathway
Impurity I 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid 389.35 Dilute solutions (<5 mg/mL) Defluorination + cyclization
Impurity II 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid 357.32 Concentrated solutions (>30 mg/mL) Piperazine ring opening
Impurity III 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid 375.31 Concentrated solutions (>30 mg/mL) Piperazine ring opening

Environmental Factors Affecting Photodegradation

Impact of Water Composition

The degradation kinetics of this compound in aquatic environments depends on several factors that influence photosensitivity and reaction pathways:

  • pH Effects: The photodegradation rate exhibits strong pH dependence with maximum degradation rates observed at pH 6-7. This optimal range corresponds to the pH where multiple degradation pathways operate simultaneously, including piperazine ring departure and hydroxyl substitution at the C-6 position [6].

  • Metal Ions: Divalent cations (Ca²⁺, Mg²⁺, Cu²⁺, Ba²⁺) can form complexes with the carboxyl and carbonyl groups of this compound, altering its photophysical properties and potentially inhibiting degradation. The extent of inhibition varies with ion type and concentration [6].

  • Anions and Organic Matter: Nitrate ions (NO₃⁻) can promote degradation through photosensitization, while humic acid (HA) typically inhibits degradation through competitive light absorption. The net effect depends on their relative concentrations and specific molecular composition [6].

  • Dissolved Oxygen: Oxygen molecules participate in photodegradation as reactants, with degassed solutions showing significantly reduced degradation rates. This confirms the involvement of reactive oxygen species in the degradation mechanism [6].

Quantum Chemical Calculations

Computational approaches provide theoretical insights into degradation mechanisms and site reactivity:

  • Reaction Pathway Analysis: Density functional theory (DFT) calculations identified six possible reaction pathways on the T1 excited state, with the departure of piperazine ring (Path-2) and substitution of F atom at C-6 position by OH group (Path-5) identified as dominant processes [6].

  • Transition State Theory: Application of transition state theory (TST) enables calculation of reaction rates for each pathway, providing theoretical justification for the observed product distribution under different environmental conditions [6].

Experimental Workflows

Photocatalytic Degradation Workflow

The following diagram illustrates the complete experimental procedure for photocatalytic degradation studies:

photocatalytic_workflow Start Start Experiment CatalystPrep Catalyst Preparation (g-C₃N₄/PPy/Ag) Start->CatalystPrep SolutionPrep This compound Solution (20 mg/L) CatalystPrep->SolutionPrep DarkAdsorption Dark Adsorption Phase 30 min stirring SolutionPrep->DarkAdsorption LightExposure Light Irradiation 250W Xe lamp DarkAdsorption->LightExposure Sampling Sample Collection Time intervals LightExposure->Sampling Filtration Membrane Filtration 0.45 μm Sampling->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis DataProcessing Data Processing Analysis->DataProcessing End End Experiment DataProcessing->End

Diagram 1: Complete workflow for photocatalytic degradation experiments showing key steps from catalyst preparation to data analysis

HPLC-MS/MS Analysis Workflow

The analytical procedure for separation and identification of this compound and its degradation products follows this sequence:

hplc_ms_workflow Start Sample Injection ColumnEquil Column Equilibration 90% A: 10% B Start->ColumnEquil GradientElution Gradient Elution 7 min to 30% B 2 min to 80% B ColumnEquil->GradientElution Recquilibration Column Re-equilibration GradientElution->Recquilibration MSDetection MS Detection Positive ESI Mode Recquilibration->MSDetection MRM MRM Quantification MSDetection->MRM ProductID Product Identification MS/MS Fragmentation MSDetection->ProductID DataAnalysis Pathway Elucidation MRM->DataAnalysis ProductID->DataAnalysis End Analysis Complete DataAnalysis->End

Diagram 2: HPLC-MS/MS analytical workflow showing separation and detection steps for this compound and its degradation products

Applications and Implications

The methodologies described in this application note support diverse research and development activities:

  • Pharmaceutical Stability Testing: The protocols enable comprehensive photostability assessment of this compound formulations as required by regulatory guidelines. The concentration-dependent degradation pathways explain why different formulations may exhibit distinct stability profiles and help optimize packaging and storage conditions [2] [5].

  • Environmental Fate Studies: Understanding this compound degradation under various water compositions assists in predicting its environmental persistence and transformation products in natural waters. This knowledge informs environmental risk assessments and regulatory decisions for antibiotic usage [6].

  • Water Treatment Optimization: The demonstrated efficiency of g-C₃N₄/PPy/Ag photocatalyst provides a promising approach for advanced oxidation processes in wastewater treatment plants to eliminate antibiotic residues before environmental discharge [1] [3].

  • Structure-Activity Relationships: Identification of specific degradation products facilitates studies on phototoxicity mechanisms of fluoroquinolones, potentially guiding the development of safer analogs with reduced photodegradation and adverse effects [7].

Troubleshooting and Method Optimization

Successful implementation of these protocols may require adjustments for specific laboratory conditions:

  • Poor Chromatographic Resolution: If separation of degradation products is inadequate, consider modifying the gradient profile or reducing the flow rate to 0.3 mL/min. Alternative columns with different C18 bonding chemistry may also improve resolution of critical pairs [4].

  • Reduced MS Sensitivity: Signal suppression may occur in complex matrices. Implement additional sample cleanup steps or optimize the source parameters specifically for the mass spectrometer model being used [1].

  • Variable Degradation Rates: Inconsistent results in photocatalytic experiments often stem from insufficient dark adsorption periods or variations in light intensity. Confirm lamp output regularly and ensure consistent stirring during the equilibrium phase [1] [3].

  • Artifact Formation: Some degradation products may form during analysis rather than in the original experiment. Include appropriate control samples and consider using a shielded autosampler to prevent photodegradation during HPLC analysis [2].

Conclusion

The comprehensive protocols presented in this application note provide researchers with validated methods for studying this compound photodegradation using HPLC-MS/MS. The integrated approach combining photocatalytic degradation systems with advanced analytical techniques enables thorough investigation of degradation kinetics, pathway elucidation, and product identification. The structured presentation of experimental parameters, including tabulated conditions and visual workflows, facilitates method transfer across different laboratory environments. These methodologies support diverse applications ranging from pharmaceutical stability testing to environmental fate studies, contributing to improved drug formulation and environmental risk assessment of antibiotic contaminants.

References

Comprehensive Application Notes and Protocols for Fleroxacin Tissue Concentration Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fleroxacin and Its Pharmacokinetic Properties

This compound is a broad-spectrum trifluorinated fluoroquinolone antibiotic with potent activity against both Gram-positive and Gram-negative bacteria. Its extensive tissue penetration and prolonged elimination half-life (approximately 10-12 hours) make it suitable for once-daily dosing in treating various bacterial infections. Understanding this compound's tissue distribution is crucial for optimizing dosing regimens for infections in different body compartments, as antibiotic efficacy depends on achieving concentrations at the infection site that exceed the minimum inhibitory concentration (MIC) of pathogenic bacteria.

The measurement of this compound concentrations in biological tissues presents unique challenges due to the need for specificity, sensitivity, and accuracy in complex matrices. This document consolidates established and emerging methodologies for quantifying this compound tissue concentrations, providing researchers with validated protocols and analytical frameworks. These methods have applications throughout drug development stages, from preclinical assessment to clinical therapeutic drug monitoring.

Quantitative Summary of this compound Tissue Distribution

Human Tissue Distribution Profile

Table 1: this compound concentrations in human tissues after 400 mg intravenous dose (determined by PET imaging)

Tissue Peak Concentration (μg/g) Plateau Concentration (μg/g, 2-8 h post-infusion) Tissue-to-Plasma Ratio
Blood/Plasma 5.0-6.0 2.35 1.00
Kidney 18.0 8.85 3.77
Liver 18.0 7.31 3.11
Lung 18.0 5.80 2.47
Myocardium 18.0 4.53 1.93
Spleen 18.0 6.00 2.55
Prostate - 4.65 1.98
Uterus - 3.87 1.65
Muscle - 4.60 1.96
Bowel - 3.53 1.50
Bone - 2.87 1.22
Breast - 2.68 1.14
Brain - 0.83 0.35

Data derived from PET imaging studies following 400 mg this compound administration in human volunteers [1]. Plateau concentrations represent stable levels achieved within 1 hour after infusion completion. Tissue-to-plasma ratios were calculated based on mean plateau concentrations.

Comparative Pharmacokinetic Parameters

Table 2: Pharmacokinetic parameters of this compound after single and multiple dosing

Parameter Single Dose 400 mg Multiple Dose 400 mg Single Dose 800 mg Multiple Dose 800 mg
Cmax plasma (μg/mL) 5.0 6.7 8.2 14.3
Cmax blister fluid (μg/mL) 3.7 5.7 7.7 12.3
AUC plasma (μg·h/mL) 82.9 - 156.8 -
AUC blister fluid (μg·h/mL) 94.2 - 198.9 -
Blister Fluid Penetration (%) 113.7 121.4 126.9 132.6
Elimination Half-life (h) 10.4 11.2 13.5 15.6
Renal Clearance (mL/min) 98.8 91.5 98.8 77.7

Data obtained from clinical studies involving 12 male volunteers receiving single and multiple (every 24 hours for 5 days) oral doses of this compound [2]. Blister fluid penetration was calculated as (AUC_blister/AUC_plasma) × 100%.

Key Distribution Characteristics

This compound demonstrates several noteworthy distribution characteristics. The drug achieves concentrations in most tissues that exceed simultaneous plasma concentrations, as evidenced by tissue-to-plasma ratios >1.0. Elimination is relatively slow from deep tissue compartments, maintaining therapeutic concentrations at 24 hours post-dose. There is minimal accumulation after multiple dosing at 400 mg daily, but significant accumulation occurs with 800 mg daily dosing. The drug also exhibits concentration-dependent clearance, suggesting saturation of nonrenal clearance mechanisms at higher doses [2].

Protocol 1: Human Tissue Distribution Study Using Positron Emission Tomography (PET)

Principle and Applications

PET imaging enables non-invasive, real-time quantification of this compound distribution in various human tissues. This approach provides spatial resolution and temporal monitoring capabilities that surpass traditional tissue sampling methods. The protocol involves labeling this compound with the radioisotope fluorine-18 (¹⁸F) to track its distribution following administration. This method is particularly valuable for determining antibiotic penetration into protected sites (e.g., brain, bone) and infected tissues that are difficult to sample directly.

Experimental Workflow

G A Radiolabeling of this compound with ¹⁸F Isotope B Administration to Human Subjects (400 mg this compound + 20 mCi [¹⁸F]this compound) A->B C PET Image Acquisition (Over 8 hours post-dose) B->C D Region of Interest (ROI) Analysis for Different Tissues C->D E Tissue Concentration Calculation Using Calibration Curve D->E F Repeat Study After Multiple Dosing (400 mg/day for 3 days) E->F G Pharmacokinetic Analysis of Tissue Distribution F->G

Detailed Procedural Steps

Radiolabeling and Formulation

  • Synthesize [[¹⁸F]this compound] using nucleophilic substitution reactions, achieving specific activity >20 mCi/mmol.
  • Dissolve the radiolabeled compound with unlabeled this compound in sterile saline to achieve a final dose of 400 mg this compound with 20 mCi radioactivity.
  • Perform quality control tests including radiochemical purity (>95%), sterility, and apyrogenicity before administration.

Subject Preparation and Dosing

  • The study should include healthy adult volunteers (typically n=9-12) following approval by an ethics committee.
  • Subjects should fast overnight before drug administration to ensure consistent absorption.
  • Administer the formulated dose via intravenous infusion over 30 minutes using an infusion pump.

Image Acquisition and Analysis

  • Position subjects in the PET scanner to capture regions of interest (heart, liver, kidneys, etc.).
  • Acquire dynamic PET images immediately after administration continuing for 8 hours.
  • Perform transmission scanning for attenuation correction using a ⁶⁸Ge/⁶⁸Ga source.
  • Reconstruct images using filtered back-projection or iterative algorithms.
  • Draw regions of interest (ROIs) for each tissue and determine mean radioactivity concentrations.
  • Convert radioactivity measurements to drug concentrations using a pre-established calibration curve.

Pharmacokinetic Analysis

  • Plot concentration-time curves for each tissue compartment.
  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and tissue-to-plasma ratios.
  • For multiple-dose studies, repeat the PET imaging on day 5 after administering 400 mg daily doses for 3 days.
Key Findings and Applications

This methodology revealed that this compound achieves therapeutic concentrations in most tissues within 1 hour after infusion, with particularly high accumulation in kidneys, liver, and lungs. The brain penetration was limited (tissue-to-plasma ratio: 0.35), suggesting restricted utility for CNS infections. These findings supported once-daily 400 mg dosing for urinary tract infections and gonorrhea, as tissue concentrations exceeded MIC₉₀ values for common pathogens [1].

Protocol 2: Traditional Tissue Concentration Measurement Using HPLC

Principle and Applications

High-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection provides a reliable method for quantifying this compound concentrations in tissues and biological fluids. This method offers high specificity, sensitivity to nanogram levels, and the ability to simultaneously quantify this compound and its metabolites. The technique involves tissue extraction, chromatographic separation, and detection, requiring careful sample preparation to minimize matrix effects.

Experimental Workflow

G cluster_quality Quality Control Steps A Tissue Collection and Homogenization B Sample Extraction with Dichloromethane:Isopropanol (1:1) A->B C Centrifugation and Phase Separation B->C Q1 Internal Standard Addition (e.g., other fluoroquinolones) B->Q1 D Evaporation of Organic Layer Under Nitrogen Stream C->D Q2 Recofficiency Calculation (>85% acceptance) C->Q2 E Reconstitution in Mobile Phase D->E F HPLC Analysis with UV Detection (λ=286 nm) E->F Q3 Matrix Effect Evaluation E->Q3 G Quantification Using External Standard Curve F->G

Detailed Procedural Steps

Sample Collection and Preparation

  • Collect tissue samples (typically 0.5-1.0 g) at predetermined time points post-dose and immediately freeze at -80°C to prevent degradation.
  • Homogenize thawed tissue samples with phosphate buffer (pH 7.4) using a mechanical homogenizer at a 1:3 (w/v) tissue-to-buffer ratio.
  • Add internal standard (another fluoroquinolone not present in samples) to correct for extraction efficiency variations.

Extraction and Cleanup

  • Add 2 mL of dichloromethane-isopropanol (1:1 v/v) mixture to 0.5 mL of tissue homogenate.
  • Vortex vigorously for 2 minutes and centrifuge at 4000 × g for 15 minutes.
  • Transfer the organic layer to a clean tube and repeat the extraction step.
  • Combine organic layers and evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute the residue in 200 μL of HPLC mobile phase and vortex for 30 seconds.

HPLC Analysis Conditions

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Phosphate buffer (0.05 M, pH 3.0)-acetonitrile (85:15, v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 286 nm or fluorescence detection (excitation 286 nm, emission 456 nm)
  • Injection volume: 20-50 μL
  • Column temperature: 30°C

Quantification and Validation

  • Prepare calibration standards by spiking blank tissue homogenates with this compound (0.1-10 μg/mL).
  • Construct a standard curve by plotting peak area ratios (this compound/internal standard) against concentration.
  • Calculate this compound concentrations in unknown samples using the regression equation.
  • Validate the method for precision (RSD <15%), accuracy (85-115% recovery), selectivity, and stability [3].
Method Performance and Applications

This HPLC method demonstrates excellent recovery (>85%) for this compound from various tissues with a lower limit of quantification of approximately 0.1 μg/g. The method has been successfully applied to determine this compound distribution in human and animal tissues, showing particularly high concentrations in lung, muscle, and gynecological tissues with tissue-to-plasma ratios ranging from 1.1 to 2.7. The method reliably detected this compound concentrations 24 hours post-dose that remained above MIC₉₀ values for many common pathogens [3].

Advanced and Emerging Detection Methods

Molecularly Imprinted Polymer-Based Sensors

Molecularly imprinted polymers (MIPs) create artificial recognition sites complementary to this compound molecules, offering highly selective extraction and detection. A recent development involves a ratiometric fluorescent paper-based sensor using B, N-co-doped MXene quantum dots combined with BCP-Eu as dual-emission fluorophores [4].

Protocol Overview:

  • Prepare MIPs using functionalized Nano-SiO₂ as a carrier with this compound as the template molecule.
  • Incorporate the MIPs into a paper-based sensor platform with smartphone visualization capability.
  • For detection, apply tissue extracts to the sensor and measure fluorescence enhancement at 574 nm with invariant reference signal at 411 nm.
  • The method achieves a detection limit of 0.49 μM (0.19 μg/mL) in tissue samples with linear response from 25.0 to 200.0 μM.
  • When combined with smartphone visualization, the detection limit reaches 4.78 μM with recoveries of 89.80-96.44% in real samples [4].
Internal Extractive Electrospray Ionization Mass Spectrometry (iEESI-MS)

iEESI-MS combines selective extraction using magnetic molecularly imprinted polymers (MMIPs) with direct mass spectrometric analysis, enabling rapid detection of this compound in complex matrices.

Protocol Overview:

  • Extract this compound from tissue homogenates using MMIPs (1.5 mg MIPs + 2.0 mg magnetic nanoparticles).
  • Elute captured this compound using 100 μL methanol with 2.0% ammonia as electrospray solvent.
  • Apply +3.0 kV voltage to produce protonated this compound ions for MS characterization.
  • Operate mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring transition m/z 370→326.
  • The method achieves exceptional sensitivity with LOD of 0.03 μg/L and high analysis speed (≤4 minutes per sample) [5].
Electrochemical Sensing Using Nanocomposite Materials

Recent advances in electrochemical sensors based on hierarchical α-zirconium phosphate/reduced graphene oxide (α-ZrP/rGO) nanocomposites offer sensitive detection of this compound.

Protocol Overview:

  • Prepare α-ZrP/rGO nanocomposite by hydrothermal synthesis.
  • Modify glassy carbon electrode with nanocomposite suspension.
  • Optimize parameters including α-ZrP:rGO mass ratio (1:2), accumulation time (180 s), and buffer pH (7.0).
  • Perform square-wave voltammetry measurements in PBS (pH 7.0) with this compound.
  • The sensor demonstrates wide linear range (0.1-10 μM) and low detection limit (0.02 μM) with excellent selectivity and stability [6].

Technical Considerations and Regulatory Aspects

Method Selection Criteria

Choosing the appropriate method for this compound tissue concentration measurement depends on several factors. PET imaging provides unparalleled spatial and temporal distribution data in humans but requires specialized facilities and radioactive handling. HPLC with UV/fluorescence detection offers accessibility and reliability for most laboratory settings with adequate sensitivity for pharmacokinetic studies. Advanced sensors (MIPs, electrochemical) enable rapid screening and field testing but may require additional validation for regulatory submission.

Regulatory Validation Requirements

For regulatory submissions, analytical methods must demonstrate:

  • Specificity: No interference from tissue matrix components or metabolites.
  • Accuracy: 85-115% recovery across the calibration range.
  • Precision: Intra- and inter-day RSD <15%.
  • Linearity: R² >0.99 over the calibration range.
  • Stability: Documented stability under processing and storage conditions.
  • Sensitivity: LLOQ sufficient to quantify concentrations at 5× elimination half-life.
Tissue Processing Considerations

Proper tissue collection and processing significantly impact result accuracy. Immediate freezing at -80°C prevents drug degradation. Homogenization should be standardized with consistent tissue-to-buffer ratios. For fluoroquinolones, avoiding metal utensils during processing prevents chelation and analytical interference. Incorporating stability evaluations during method validation ensures sample integrity throughout analysis.

Conclusion

Accurate measurement of this compound tissue concentrations is essential for understanding its distribution kinetics and optimizing dosing regimens for various infections. The methods presented—from established techniques like PET imaging and HPLC to emerging sensor technologies—provide researchers with multiple options depending on their specific needs for sensitivity, throughput, and spatial resolution.

The consistent demonstration of excellent tissue penetration across multiple methodologies reinforces this compound's utility for treating infections in diverse body sites, with the exception of the central nervous system. As analytical technologies continue advancing, the development of even more sensitive, high-throughput, and accessible methods will further enhance our understanding of this compound's tissue pharmacokinetics and support its optimal use in clinical practice.

References

Comprehensive Application Notes and Protocols: Fleroxacin Broth Microdilution Testing for Antimicrobial Susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fleroxacin and Broth Microdilution Methodology

This compound is a broad-spectrum fluoroquinolone antibiotic with significant activity against a wide range of gram-negative bacilli and oxacillin-susceptible staphylococci. As a fluoroquinolone, it demonstrates potent antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, essential for bacterial DNA replication and transcription. The broth microdilution method represents one of the most standardized and widely accepted techniques for determining the minimum inhibitory concentration (MIC) of antimicrobial agents against bacterial pathogens. This method provides quantitative data essential for establishing susceptibility breakpoints, monitoring antimicrobial resistance patterns, and guiding therapeutic decisions in clinical settings. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols to ensure reproducibility and accuracy of results across different laboratories, making broth microdilution a reference method for antimicrobial susceptibility testing [1] [2].

The fundamental principle of broth microdilution testing involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium, inoculating each dilution with a standardized bacterial suspension, and incubating under controlled conditions. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. For this compound, this method has proven particularly valuable in establishing its potency against clinical isolates and monitoring emerging resistance patterns. Multicenter studies have demonstrated that this compound exhibits excellent activity against most Enterobacteriaceae, with MIC90 values typically ranging from 0.25 to 1 μg/mL, making it a promising therapeutic option for various bacterial infections [2].

Materials and Equipment

Essential Reagents and Supplies
  • This compound reference standard of known potency (typically ≥90% purity)
  • Dimethyl sulfoxide (DMSO) or other suitable solvent for initial antibiotic dissolution
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria
  • Sterile distilled or deionized water for dilution procedures
  • Sterile saline solution (0.85-0.9% NaCl) for bacterial suspension preparation
  • McFarland standards (0.5 and 1.0) for inoculum density adjustment
  • Quality control reference strains:
    • Staphylococcus aureus ATCC 29213
    • Pseudomonas aeruginosa ATCC 27853
    • Escherichia coli ATCC 25922
Laboratory Equipment
  • Microdilution trays (96-well U-bottom plates), sterile
  • Multichannel pipettes (50-200 μL capacity) with sterile tips
  • Single-channel adjustable pipettes (1-10 μL, 10-100 μL, 100-1000 μL) with sterile tips
  • Plate sealers or lids to prevent evaporation during incubation
  • Turbidimeter or spectrophotometer for inoculum standardization
  • Incubator capable of maintaining 35±2°C with ambient air
  • Vortex mixer for uniform bacterial suspension
  • Biosafety cabinet for aseptic procedures
  • Plate reader (optional) for automated turbidity measurement

Table 1: Required Materials and Equipment for this compound Broth Microdilution Testing

Category Specific Items Specifications/Requirements
Reagents This compound standard High-purity reference standard
Culture media Cation-adjusted Mueller-Hinton Broth
Solvents DMSO, sterile water, saline
QC strains ATCC reference strains
Equipment Microdilution plates 96-well, U-bottom, sterile
Pipetting devices Multichannel and single-channel pipettes
Measurement tools Turbidimeter, spectrophotometer
Incubation Incubator (35±2°C)

Preparation Procedures

Antibiotic Stock Solution Preparation

Primary stock solution of this compound should be prepared at a concentration of 1280 μg/mL or higher to accommodate the dilution scheme. Weigh exactly 12.8 mg of this compound reference standard (corrected for potency) and dissolve in 10 mL of suitable solvent. DMSO is recommended for initial dissolution due to this compound's solubility characteristics, though subsequent dilutions should be prepared in aqueous media. The stock solution should be aliquoted and stored at -70°C or below to maintain stability, with thawed aliquots used immediately and not refrozen. Stability studies indicate that this compound solutions remain stable for at least 6 months when properly stored, though frequent freeze-thaw cycles should be avoided [3].

Preparation of Antibiotic Dilution Panel

The working antibiotic solutions are prepared through serial two-fold dilutions in cation-adjusted Mueller-Hinton broth according to CLSI guidelines. The recommended concentration range for this compound testing is typically 0.03 μg/mL to 64 μg/mL, covering the expected MIC values for clinically relevant bacteria. Using a multichannel pipette, prepare serial dilutions directly in the microdilution plates, ensuring thorough mixing at each dilution step. The final volume in each well before inoculation should be 100 μL. Include growth control wells (broth plus inoculum without antibiotic) and sterility control wells (broth only) in each plate. Plates can be prepared in batches and stored at -70°C for up to 6 months if properly sealed to prevent evaporation [1].

Table 2: this compound Dilution Scheme for Broth Microdilution Testing

Well Position Dilution Factor Final Concentration (μg/mL) Volume to Transfer (μL)
A Stock 64 -
B 1:2 32 100 from Well A
C 1:4 16 100 from Well B
D 1:8 8 100 from Well C
E 1:16 4 100 from Well D
F 1:32 2 100 from Well E
G 1:64 1 100 from Well F
H 1:128 0.5 100 from Well G
I 1:256 0.25 100 from Well H
J 1:512 0.125 100 from Well I
K 1:1024 0.062 100 from Well J
L 1:2048 0.031 100 from Well K

Testing Protocol and Procedures

Inoculum Preparation and Standardization

The bacterial inoculum must be carefully standardized to ensure accurate and reproducible MIC results. Select 3-5 well-isolated colonies of the test organism from an overnight (18-24 hours) non-selective agar plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL for most bacteria. For broth microdilution testing, further dilute this suspension in sterile saline or broth to achieve a final inoculum density of approximately 5 × 10^5 CFU/mL in each well. The inoculum size is critical, as deviations can significantly affect MIC results—higher inoculum densities may increase MIC values, while lower densities may decrease them [1].

Inoculation and Incubation

Using a multichannel pipette, add 100 μL of the standardized inoculum to each well of the microdilution plate containing 100 μL of the antibiotic dilutions. This results in a 1:2 dilution of both the antibiotic and the inoculum, with the final bacterial density being approximately 5 × 10^5 CFU/mL. Seal the plates with permeable sealers or place in a humidified chamber to prevent evaporation during incubation. Incubate the plates at 35±2°C in an ambient air incubator for 16-20 hours for most rapidly growing bacteria. Certain fastidious organisms may require extended incubation up to 24 hours or specific atmospheric conditions. Throughout the incubation period, maintain stable temperature conditions as fluctuations can affect bacterial growth patterns and MIC determinations [1].

Reading and Interpretation of MIC

Following incubation, examine the plates for bacterial growth as evidenced by turbidity or button formation at the bottom of wells. Read the plates visually against a non-reflective background with indirect light, or use an automated plate reader set at 620 nm wavelength. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth. For this compound, endpoints are typically clear-cut, with a sharp transition from turbid to clear wells. When using automated readers, establish appropriate cutoff values based on visual readings to ensure accurate interpretation. In cases of trailing growth or faint turbidity, compare with the growth control well to determine significant inhibition [1] [2].

The diagram below illustrates the complete workflow for this compound broth microdilution testing:

G This compound Broth Microdilution Workflow start Start Testing Protocol prep_stock Prepare this compound Stock Solution (1280 µg/mL) start->prep_stock Step 1 serial_dilution Perform Serial Two-Fold Dilutions prep_stock->serial_dilution Step 2 inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution->inoculum_prep Step 3 inoculum_dilution Dilute Inoculum to 5 × 10^5 CFU/mL inoculum_prep->inoculum_dilution Step 4 plate_inoculation Inoculate Microdilution Plate (100 µL each) inoculum_dilution->plate_inoculation Step 5 incubation Incubate at 35±2°C for 16-20 hours plate_inoculation->incubation Step 6 reading Read MIC: Lowest concentration with no visible growth incubation->reading Step 7 qc Perform Quality Control reading->qc Step 8 end Record and Report Results qc->end Step 9

Quality Control Procedures

QC Strains and Frequency

Quality control is essential to ensure the accuracy and reliability of this compound MIC determinations. Include appropriate QC strains with each batch of tests or according to established laboratory protocols (e.g., weekly testing with more frequent validation when introducing new reagent lots). The primary QC strain for this compound is Pseudomonas aeruginosa ATCC 27853, with established quality control limits. Additional QC strains including Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 should be included to monitor performance across different bacterial groups. Document all QC results using Levey-Jennings charts or similar statistical quality control methods to monitor trends and identify potential systematic errors in testing procedures. The acceptable QC ranges for this compound should align with CLSI published limits, which are periodically updated based on multi-laboratory studies [3].

Troubleshooting and Problem Resolution

When QC results fall outside acceptable ranges, implement systematic troubleshooting procedures to identify and correct the underlying issue. Common problems include improper inoculum density, antibiotic degradation, incubation temperature fluctuations, or media composition variations. Verify the preparation and storage of antibiotic stock solutions, as improper handling can lead to degradation and altered potency. Check the pH of the Mueller-Hinton broth, as this compound activity can be influenced by pH variations outside the recommended range of 7.2-7.4. Ensure proper cation concentration in the media, particularly calcium and magnesium, as these divalent cations can affect the activity of quinolone antibiotics. If problems persist, prepare fresh antibiotic stock solutions and media, and recalibrate equipment used for inoculum standardization [3] [1].

Table 3: Quality Control Ranges for this compound Broth Microdilution

QC Strain ATCC Number Acceptable MIC Range (μg/mL) Additional Comments
Pseudomonas aeruginosa 27853 1-4 Primary QC strain for this compound
Staphylococcus aureus 29213 0.25-1 Monitor for gram-positive activity
Escherichia coli 25922 0.03-0.12 Verify potency against Enterobacteriaceae
Enterococcus faecalis 29212 2-8 Optional for monitoring streptococcal activity

Data Interpretation and Reporting

MIC Interpretation and Clinical Breakpoints

Interpret this compound MIC values using the most current CLSI or EUCAST breakpoints. As established in comparative studies, this compound typically demonstrates MIC90 values of 0.25 μg/mL against most Enterobacteriaceae, 1-4 μg/mL against Pseudomonas aeruginosa, and 0.5-2 μg/mL against oxacillin-susceptible staphylococci. Isolates with this compound MIC values ≤1 μg/mL for Enterobacteriaceae and ≤2 μg/mL for Pseudomonas aeruginosa are generally considered susceptible, while those with higher MICs may indicate resistance. However, it is essential to consult the most recent guidelines as breakpoints may be revised based on emerging resistance patterns and clinical outcome data. For streptococcal species and enterococci, this compound demonstrates limited activity with higher MIC values, and its use is not generally recommended for these infections [2].

Limitations and Methodological Considerations

The broth microdilution method for this compound has several important limitations. The method is standardized primarily for rapidly growing aerobic bacteria, and modifications may be necessary for fastidious organisms. The presence of specific resistance mechanisms such as efflux pumps or target site mutations can affect this compound activity, and elevated MICs should prompt consideration of confirmatory testing. The method does not distinguish between bactericidal and bacteriostatic activity; additional tests such as minimum bactericidal concentration (MBC) determination may be necessary for this purpose. When testing streptococci, the addition of 2.5-5% lysed horse blood to the broth medium may be necessary to support adequate growth. For anaerobic bacteria, alternative methods and media are required as the broth microdilution method in Mueller-Hinton broth is not suitable [2].

Appendix

Graphical Representation of this compound Spectrum of Activity

G This compound Spectrum of Activity and Resistance Mechanisms This compound This compound mechanism Mechanism of Action: Inhibits DNA gyrase (GyrA) and Topoisomerase IV This compound->mechanism susceptible Typically Susceptible (MIC90 ≤ 1 µg/mL) mechanism->susceptible variable Variable/Resistant (MIC90 > 4 µg/mL) mechanism->variable resistance Resistance Mechanisms mechanism->resistance enterobacteriaceae Enterobacteriaceae (E. coli, Klebsiella, Proteus) susceptible->enterobacteriaceae hae_influ Haemophilus influenzae susceptible->hae_influ moraxella Moraxella catarrhalis susceptible->moraxella staph_sus Staphylococcus aureus (oxacillin-susceptible) susceptible->staph_sus pseudomonas Pseudomonas aeruginosa (MIC90 1-4 µg/mL) variable->pseudomonas staph_res Staphylococcus aureus (oxacillin-resistant) variable->staph_res enterococci Enterococci variable->enterococci streptococci Streptococci variable->streptococci target_mutation Target site mutations (GyrA, ParC) resistance->target_mutation efflux_pumps Efflux pump overexpression resistance->efflux_pumps permeability Reduced membrane permeability resistance->permeability

References

Application Notes: Fleroxacin for IV-to-Oral Switching

Author: Smolecule Technical Support Team. Date: February 2026

Fleroxacin is a broad-spectrum fluoroquinolone antibiotic characterized by excellent oral bioavailability and a long elimination half-life, allowing for once-daily dosing [1] [2] [3]. These pharmacokinetic properties made it a candidate for early switch therapy in clinical trials during the 1990s. The core rationale was that for patients with severe, quinolone-sensitive infections who are not in shock and can tolerate oral medication, the switch from intravenous to oral therapy could be performed early, sometimes even on the first day [1].

The safety profile of this compound was found to be similar to other fluoroquinolones of its time. The table below summarizes the adverse reaction data from clinical trials involving over 4,000 patients treated with the oral formulation [4].

Table 1: Safety Profile of Oral this compound from Clinical Trials

Daily Dose Number of Patients Overall Adverse Reaction Rate Gastrointestinal Reactions Central Nervous System Reactions Most Common Adverse Event
200 mg 4,450 20% 11% 9% Insomnia
400 mg 4,450 20% 11% 9% Insomnia

Experimental Data and Potential Protocols

While a specific step-by-step switch protocol is not detailed in the available literature, the following data from early studies can inform protocol development.

Pharmacokinetic Justification

A key study demonstrated that a single oral 400 mg dose of this compound provided sufficient serum levels in bacteremic patients to cover susceptible microorganisms for at least 24 hours [2]. The pharmacokinetic parameters were consistent between the acute and convalescent phases of the disease, supporting the reliability of oral absorption even during active infection.

Table 2: Single-Dose Pharmacokinetics of Oral this compound (400 mg) in Bacteremic Patients

Pharmacokinetic Parameter Day 1 (Acute Phase) Day 7 (Convalescent Phase)
Maximum Serum Concentration (C~max~) 6.4 ± 1.5 mg/L 6.7 ± 1.9 mg/L
Serum Concentration at 24 hours 3.0 ± 1.7 mg/L 2.5 ± 1.2 mg/L
Time to C~max~ (T~max~) 2.3 ± 1.4 hours 2.0 ± 1.2 hours
Elimination Half-life 19.7 ± 8.0 hours 17.9 ± 6.9 hours

The study concluded that renal function, not the bacteremic state itself, was the primary factor requiring dose adjustment [2].

Proposed Clinical Workflow

Based on the reviewed literature, the following diagram outlines a logical workflow for considering an IV-to-oral switch with this compound, derived from general principles and specific mentions in the studies.

G Start Patient on IV this compound A Clinical Stability Assessment Start->A B Able to take oral medication? A->B C No signs of shock A->C D Confirm pathogen susceptibility A->D E Switch to Oral this compound B->E Yes F1 Continue IV Therapy or Re-evaluate B->F1 No C->E Yes C->F1 No D->E Gram-negative or Sensitive Pathogen F2 Consider Combination Therapy (e.g., Rifampin) D->F2 Staphylococcal Infection G Monitor for Cure and Adverse Events E->G

Efficacy in Specific Infections
  • Complicated Urinary Tract Infections (cUTI): A multicenter trial found that a once-daily 400 mg oral dose of this compound was as effective and safe as twice-daily ciprofloxacin (500 mg), with bacteriological success rates of 88% and 84%, respectively [3].
  • Potential for Staphylococcal Infections: One study proposed that a combination of oral this compound (400 mg once daily) and rifampin (600 mg once daily) was a promising approach for severe staphylococcal infections, based on non-randomized human studies and ongoing trials at the time [1]. The pharmacokinetics of this compound were not significantly altered by co-administration with rifampin.

Key Considerations for Protocol Design

When designing a modern application protocol, the following points from the historical data are crucial:

  • Dosage: The 400 mg once-daily dose was consistently used in studies for severe infections and provided adequate serum levels [2] [3]. The 200 mg dose was deemed sufficient only for uncomplicated UTIs caused by highly susceptible gram-negative organisms [3].
  • Patient Criteria: The switch is suitable for patients who are clinically stable, not in shock, and able to take oral medication [1].
  • Renal Function Dosing: Renal function was identified as the key element requiring dose adjustment for this compound. Protocols must include guidelines for dose reduction in patients with renal impairment [2].

Contemporary Context and Conclusion

It is important to note that the evidence supporting this compound use is decades old, and its role in modern therapy is unclear. Current general guidelines for IV-to-oral switch therapy emphasize that the strategy is safe and effective for reducing hospital stays and costs once a patient is clinically stable [5]. While fluoroquinolones as a class remain important for switch therapy, contemporary research focuses on other agents.

Furthermore, recent trends and landmark studies (e.g., POET, OVIVA) have successfully demonstrated the safety of early oral transition for infections like endocarditis and bone and joint infections, which traditionally required prolonged IV therapy [6]. This suggests that the principles explored with this compound remain relevant, even if the drug itself is not part of current practice.

References

Comprehensive Application Notes and Protocols for Fleroxacin Stability in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fleroxacin Stability Challenges

This compound is a broad-spectrum trifluorinated fluoroquinolone antibiotic used against Gram-positive and Gram-negative bacteria. Its chemical structure includes fluorine atoms at C-6 and C-8 positions and a piperazine ring at C-7, both critical to its antibacterial activity but also major sites of photodegradation. The fluorine atom at C-8 particularly makes this compound more photolabile than other fluoroquinolones without C-8 substitution. Understanding this compound's instability mechanisms is essential for accurate bioanalysis, reliable pharmacokinetic studies, and proper clinical administration, as degradation products can potentially cause reduced efficacy or increased toxicity.

Photodegradation Pathways and Products

Primary Degradation Pathways

This compound undergoes complex photochemical reactions when exposed to UV or visible light, with degradation pathways highly dependent on concentration and environmental factors:

  • In dilute solutions (≈2 mg/mL): Preferential defluorination at C-8 occurs, followed by cyclization to form Impurity-I (8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid) [1].
  • In concentrated solutions (≈100 mg/mL): Piperazine ring-opening oxidation dominates, producing Impurity-II (6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) and Impurity-III (6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) [1].
  • Environmental degradation: In aqueous environmental samples, six reaction paths have been identified, with the departure of piperazine ring (Path-2) and substitution of F atom at C-6 by OH group (Path-5) being predominant [2].
Structural Characterization of Major Degradation Products

The following table summarizes the key degradation products identified in this compound solutions:

Table 1: Major Photodegradation Products of this compound

Product ID Chemical Name Molecular Structure Features Formation Conditions
Impurity-I 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid Defluorination and cyclization product Dilute solutions (2 mg/mL)
Impurity-II 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid Piperazine ring-opening oxidation Concentrated solutions (100 mg/mL)
Impurity-III 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid Piperazine ring-opening with retained fluorine Concentrated solutions (100 mg/mL)

G This compound Photodegradation Pathways This compound This compound Pathway1 Dilute Solution Pathway This compound->Pathway1 UV Light Pathway2 Concentrated Solution Pathway This compound->Pathway2 UV Light Impurity1 Impurity-I (Defluorination & Cyclization) Pathway1->Impurity1 Impurity2 Impurity-II (Piperazine Ring Opening) Pathway2->Impurity2 Impurity3 Impurity-III (Piperazine Ring Opening) Pathway2->Impurity3

Kinetic Parameters and Stability Data

Degradation Kinetics in Different Formulations

Photodegradation kinetics of this compound vary significantly across pharmaceutical formulations and experimental conditions:

Table 2: Kinetic Parameters of this compound Photodegradation Under Various Conditions

Formulation/ Condition Specification Degradation Order Key Kinetic Parameters Experimental Conditions
Injection A 100 mL:200 mg Zero-order Rate constant: 0.24 mg/mL/day Artificial daylight, 11000 lx, 30°C [3]
Injection B 100 mL:400 mg Zero-order Rate constant: 0.38 mg/mL/day Artificial daylight, 11000 lx, 30°C [3]
Injection C 10 mL:100 mg First-order Rate constant: 0.061 day⁻¹ Artificial daylight, 11000 lx, 30°C [3]
Injection D 10 mL:400 mg First-order Rate constant: 0.058 day⁻¹ Artificial daylight, 11000 lx, 30°C [3]
Injection E 2 mL:200 mg First-order Rate constant: 0.059 day⁻¹ Artificial daylight, 11000 lx, 30°C [3]
Environmental 10-40 mg/L in water Pseudo-first-order pH-dependent rate constants UV light, λ=254 nm [2]
Factors Influencing Degradation Rates

Multiple environmental and formulation factors significantly impact this compound degradation rates:

Table 3: Effects of Environmental Factors on this compound Photodegradation

Factor Condition Effect on Degradation Rate Mechanism/Notes
pH 3.0 Decreased degradation Protonated species more stable [3]
6.0-7.0 Maximum degradation Multiple pathways active [2]
8.0-9.0 Decreased degradation Limited reaction pathways [2]
Metal Ions Ca²⁺, Mg²⁺ Decreased degradation Complexation with FQ molecules [2]
Cu²⁺ Increased degradation Catalytic effect on oxidation [2]
Anions NO₃⁻ Increased degradation Photosensitization and radical formation [2]
Cl⁻, SO₄²⁻ Minimal effect Slight inhibition or no effect [2]
Organic Matter Humic Acid (5 mg/L) Decreased degradation Light screening/competitive absorption [2]
Oxygen Dissolved O₂ Increased degradation Participation in oxidative reactions [2]
Temperature 30°C Standard condition Q₁₀ ≈ 2-3 (estimated)

Analytical Methodologies

HPLC Protocol for this compound and Degradation Products

Principle: This method separates and quantifies this compound and its major photodegradation products using reversed-phase HPLC with UV detection [1] [4].

Equipment and Reagents:

  • HPLC system with photodiode array detector (PDA)
  • Analytical column: Agilent HC-C₁₈ (250 × 4.6 mm, 5-μm particle size)
  • Mobile phase: Acetonitrile - 0.1 mol/L ammonium formate, pH 4.2 with formic acid (15:85, v/v)
  • Flow rate: 0.8 mL/min
  • Detection wavelength: 286 nm
  • Injection volume: 10-20 μL
  • Column temperature: Ambient (25°C)
  • Run time: 50 minutes

Sample Preparation:

  • For injection formulations: Dilute with mobile phase to obtain this compound concentration of approximately 1 mg/mL
  • For biological samples: Precipitate proteins with acetonitrile (1:2 ratio), vortex for 1 minute, centrifuge at 10,000 × g for 10 minutes, collect supernatant
  • Filter through 0.22 μm nylon membrane before injection

Validation Parameters [4]:

  • Linearity range: 0.01-1.30 μg/mL (r² > 0.999)
  • Detection limit: 4.8 ng/mL
  • Quantitation limit: 16 ng/mL
  • Recovery: 98-101%
  • Precision: RSD < 2% for intra-day and inter-day assays
Sample Analysis Workflow

G HPLC Analysis Workflow Start Sample Collection Step1 Protect from Light Immediately after collection Start->Step1 Step2 Sample Preparation (Dilution/Protein Precipitation) Step1->Step2 Step3 Filtration (0.22 μm membrane) Step2->Step3 Step4 HPLC Analysis C18 column, UV 286 nm Step3->Step4 Step5 Data Analysis Quantify degradation products Step4->Step5 End Result Interpretation Step5->End

LC-MS Protocol for Structural Elucidation

For complete characterization of degradation products, LC-MS analysis is recommended:

Mass Spectrometry Conditions [1]:

  • Instrument: Triple quadrupole or Q-TOF mass spectrometer with ESI source
  • Ionization mode: Positive electrospray ionization
  • Fragmentor voltage: 120 V
  • m/z range: 110-1000 Da
  • Source temperature: 150°C
  • Desolvation temperature: 350°C
  • Collision energy: 20 eV

Structural Identification:

  • Impurity-I: m/z 389.1 [M+H]⁺
  • Impurity-II: m/z 372.1 [M+H]⁺
  • Impurity-III: m/z 390.1 [M+H]⁺

Toxicity Assessment of Degradation Products

The acute toxicity of this compound and its photodegradation products was evaluated using bioluminescent bacterium Vibrio qinghaiensis sp.-Q67 (Q67):

Key Findings [3]:

  • Photodegradation products showed increased acute toxicity compared to parent this compound
  • Dilute injections demonstrated more rapid toxicity increase during irradiation than concentrated injections
  • The order of toxicity: Impurity-III > Impurity-II > Impurity-I > this compound
  • Toxicity assessment protocol: 15-minute exposure, measurement of bioluminescence inhibition

Toxicity Testing Protocol:

  • Reconstitute freeze-dried Q67 bacteria according to manufacturer instructions
  • Expose bacteria to sample solutions for 15 minutes at 15 ± 0.5°C
  • Measure luminescence intensity using luminometer
  • Calculate inhibition percentage: H(%) = (1 - Iₜ₁₅/(I₀ × fₖ)) × 100 where Iₜ₁₅ = luminescence after 15 min exposure, I₀ = initial luminescence, fₖ = control correction factor

Practical Handling and Storage Guidelines

Recommended Storage Conditions
  • Temperature: Store at 2-8°C for long-term storage; room temperature for daily use
  • Light protection: Always protect from direct light; use amber glass containers or aluminum wrapping
  • pH control: Maintain pH at 3.0-4.0 for maximum stability [3]
  • Container: Use glass rather than plastic containers to minimize adsorption
Sample Processing Recommendations
  • Processing time: Process biological samples within 1 hour of collection
  • Light exposure minimization: Work under yellow or red safety lights
  • Temperature control: Keep samples on ice during processing
  • Additives: Consider adding antioxidants (0.1% ascorbic acid) for critical samples
  • Avoid metal ions: Use high-purity water and reagents to minimize catalytic degradation
Stability in Biological Matrices

Based on pharmacokinetic studies [5], this compound demonstrates the following stability profile in biological samples:

  • Serum/plasma: Stable for 24 hours at room temperature when protected from light
  • Urine: Stable for 48 hours at 4°C
  • Long-term storage: Stable for 6 months at -70°C with <10% degradation
  • Freeze-thaw cycles: Stable for 3 freeze-thaw cycles

Conclusion

This compound stability in biological samples is significantly affected by light exposure, concentration, pH, and matrix composition. The dominant degradation pathways involve defluorination at C-8 in dilute solutions and piperazine ring-opening in concentrated solutions. Proper handling procedures—including immediate light protection, temperature control, and rapid processing—are essential for accurate analytical results. The provided HPLC protocol enables reliable quantification of this compound and its major degradation products, while the kinetic data facilitates appropriate storage condition selection for different formulation types. Researchers should implement these standardized protocols to ensure data quality in this compound-related bioanalysis, pharmacokinetic studies, and formulation development.

References

Fleroxacin photodegradation prevention stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main pathways for fleroxacin photodegradation? this compound degrades primarily via two key pathways, and the dominant one can depend on your sample's concentration [1]:

    • In Dilute Solutions: The fluorine atom at the C-8 position is highly photolabile. The primary reactions are defluorination (loss of fluorine) and subsequent cyclization, leading to a major degradation product [1].
    • In Concentrated Solutions: The piperazine side chain is the main target. The primary reaction here is an oxidative ring-opening [1].
    • Other Pathways: General pathways for fluoroquinolones also include defluorination at C-6, loss of the N-methylpiperazine group, and decarboxylation (loss of the -COOH group) [2] [3].
  • Q2: How can I improve the photostability of this compound in my formulation? Recent research demonstrates that forming a pharmaceutical salt is an effective strategy. Specifically, creating a salt with D-tartaric acid significantly enhances photostability [4] [5]. It is proposed that the charge-assisted hydrogen bonds (CAHBs) formed in the salt make the photosensitive moieties of the this compound molecule more stable [5].

  • Q3: Do environmental factors affect the degradation rate in aqueous solutions? Yes, environmental factors significantly impact degradation kinetics in water bodies [2]:

    • pH: The degradation rate is fastest at near-neutral conditions (pH 6-7) where multiple reaction pathways are active.
    • Dissolved Oxygen (DO): The presence of DO can promote degradation.
    • Metal Ions: Divalent metal ions like Ca²⁺ and Mg²⁺ can form complexes with this compound, potentially slowing down the photodegradation rate.
    • Humic Acid (HA): As a photosensitizer, it can promote degradation, but at higher concentrations, it may also compete for light and inhibit the process.

Experimental Protocols & Data

Preparation of a Photostable this compound Salt

This protocol is adapted from a study that successfully synthesized a this compound-D-tartaric acid dihydrate salt (FL-D-TT) [4].

  • Objective: To synthesize a pharmaceutical salt of this compound with improved photostability.
  • Materials: this compound (FL), D-tartaric acid (D-TT), methanol, deionized water.
  • Procedure:
    • Dissolve FL (18.5 mg, 0.05 mmol) and D-TT (15.0 mg, 0.1 mmol) in a mixture of methanol and water (v/v = 2:8).
    • Stir the resultant solution for 2.5 hours at 60°C.
    • Cool the solution to room temperature and filter it.
    • Allow the filtrate to stand at room temperature for slow evaporation. Crystals of the salt typically form within several days.
  • Key Findings:
    • The salt formation was confirmed by single-crystal X-ray diffraction (SCXRD) [4].
    • The photostability of FL-D-TT was found to be better than that of pure this compound, attributed to the stabilizing effect of the charge-assisted hydrogen bonds within the crystal structure [5].
Analyzing the Effect of pH and Concentration

This method outlines how to study the kinetics of photodegradation under different conditions [6].

  • Objective: To investigate how pH and initial concentration affect the photodegradation rate of this compound.
  • Materials: this compound solutions, pH adjusters (e.g., HCl, NaOH), Pyrex glass cells, a light source (e.g., fluorescent lamps matching ICH ID65 standards), HPLC system.
  • Procedure:
    • Prepare this compound solutions at different concentrations (e.g., 2, 10, 40 mg/mL) and adjust their pH to a range of values (e.g., 3.0 to 7.0).
    • Place the solutions in Pyrex glass cells and irradiate them from a set distance (e.g., 10 cm) while stirring. Maintain a constant temperature (e.g., 30°C).
    • At regular intervals, collect samples and analyze the residual concentration of this compound using HPLC.
    • Plot the residual concentration over time to determine the degradation kinetics (zero-order, first-order, etc.).
  • Key Findings:
    • Lower pH values (e.g., 2.0-3.0) decrease photolysis efficacy and enhance photostability [6].
    • Dilute injections are more photolabile than concentrated ones, and their acute toxicity (as measured by a luminescent bacteria test) increases more rapidly during irradiation [6].

Data Summary Tables

The table below summarizes the major photodegradation products identified under different conditions.

Condition / Formulation Major Degradation Product(s) Key Structural Change
Dilute Injection (200 mg:100 mL) [1] Impurity-I Defluorination at C-8 & cyclization
Impurity-II Ring-opening of piperazine chain
Concentrated Injection (200 mg:2 mL) [1] Impurity-III Ring-opening of piperazine chain
Photocatalysis (g-C₃N₄/PPy/Ag) [3] Multiple Intermediates Oxidative ring-opening of piperazine, defluorination on fluoroethyl group

This table compares the properties of pure this compound with its novel D-tartaric acid salt.

Property This compound (FL) FL-D-Tartaric Acid Salt (FL-D-TT) Notes / Method
Aqueous Solubility 0.39 mg/mL [5] 9.71 mg/mL [5] Significant improvement
Photostability Low (baseline) Improved [5] --
Hygroscopic Stability Low (baseline) Improved [4] --
Antimicrobial Activity Baseline Slightly Improved [4] Against E. coli, S. typhi, and S. aureus

Experimental Workflow and Degradation Pathways

To help visualize the experimental process and the core degradation mechanisms, please refer to the following diagrams.

cluster_form Formulation Options cluster_analysis Analysis Techniques Start Start: Investigate this compound Photodegradation Formulation Formulation Strategy Start->Formulation Analysis Analysis & Characterization Formulation->Analysis Conclusion Conclusion & Stabilization Analysis->Conclusion F1 Pure this compound Solution A1 HPLC-MS/MS F1->A1 A2 Kinetic Study (pH, Concentration) F1->A2 F2 This compound-D-Tartaric Acid Salt F2->A1 A3 NMR & X-ray Crystallography F2->A3 A3->Conclusion Confirms Salt Structure

Diagram 1: Experimental workflow for developing and analyzing stabilized this compound formulations.

This compound This compound Molecule PathA Path A: In Dilute Solutions This compound->PathA PathB Path B: In Concentrated Solutions This compound->PathB PathC Path C: General Pathways This compound->PathC ProductA Cyclized Product (via C-8 Defluorination) PathA->ProductA ProductB Ring-Opened Product (via Piperazine Oxidation) PathB->ProductB ProductC Various Products (via C-6 Defluorination, Decarboxylation) PathC->ProductC

Diagram 2: Primary photodegradation pathways of this compound, showing dependence on concentration and reaction sites.

I hope this technical support guide provides a solid foundation for your work. The strategy of forming pharmaceutical salts appears to be a particularly promising avenue for further research and development.

References

Fleroxacin photosensitivity mechanism management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Photodegradation Pathways

Fleroxacin-induced photosensitivity is primarily a phototoxic reaction rather than a photoallergic one [1] [2]. The mechanism involves several photophysical and photochemical pathways that generate reactive intermediates.

The core process begins when the this compound molecule absorbs light energy, leading to a cascade of reactions. The following diagram illustrates the major photodegradation pathways and their outcomes.

G Start This compound Molecule Absorbs Light (UVA) ExcitedState Excited Singlet State ('FQ*) Start->ExcitedState TripletState Excited Triplet State (³FQ*) ExcitedState->TripletState Intersystem Crossing ROSPath Reaction with Molecular Oxygen TripletState->ROSPath Defluorination Defluorination at C-8 Position TripletState->Defluorination RingOpening Piperazine Ring Opening TripletState->RingOpening ROS Generation of Reactive Oxygen Species (ROS) - Singlet Oxygen (¹O₂) - Superoxide Radical (O₂•⁻) ROSPath->ROS BioEffect Cellular Damage (Lipid Peroxidation, Membrane Damage, Protein Modification) ROS->BioEffect Cyclization Cyclization Defluorination->Cyclization ImpurityI Impurity I (Oxa-aza-phenalene derivative) Cyclization->ImpurityI ImpurityII Impurity II (Piperazine ring-opened) RingOpening->ImpurityII

The photodegradation of this compound is highly dependent on solution concentration, leading to different primary products [3].

Solution Concentration Primary Degradation Pathway Major Photoproduct(s) Formed

| High Concentration (e.g., 100 mg/mL) | Oxidation and opening of the piperazine ring at the C-7 position [3] | Impurity II, Impurity III [3] | | Low Concentration (e.g., 2 mg/mL) | Defluorination at the C-8 position, followed by cyclization [3] | Impurity I [3] |

Key Factors Influencing Photodegradation Rate

The rate at which this compound degrades upon light exposure is not constant; it is significantly influenced by the chemical environment. The table below summarizes the effects of key factors based on experimental studies.

Factor Effect on this compound Photodegradation
pH Level The fastest photodegradation occurs in neutral to slightly acidic conditions (pH 6-7) where multiple reaction pathways are active [4].
Presence of Humic Acid (HA) Acts as a photosensitive substance, competing for light and generally inhibiting the photodegradation rate [4].
Dissolved Oxygen (DO) Participates in reactions and promotes degradation by enabling ROS generation [4]. Its contribution proportion decreases as the initial this compound concentration increases [4].
Metal Ions (e.g., Ca²⁺, Mg²⁺) Can form complexes with the this compound molecule, which affects (can either promote or inhibit) the photodegradation rate [4].

Experimental Management & Risk Mitigation

For researchers handling this compound in laboratory settings, the following guidelines are recommended to manage photosensitivity risks.

  • Light Control: Conduct procedures under red or yellow safe-lights or in environments shielded from direct ultraviolet (UV) and intense visible light sources. Store stock solutions and experimental samples in dark, amber glassware [3].
  • Solution Preparation: Note that concentrated solutions (≥ 50 mg/mL) are more photostable during short-term handling than dilute solutions (< 5 mg/mL), as high concentration suppresses the defluorination pathway [3].
  • Reaction Quenching: In photodegradation studies, the triplet state quencher sorbic acid (SA) can be used to probe and potentially mitigate the initial photochemical reactions [4].
  • Analytical Monitoring: Use reversed-phase HPLC with a C-18 column for monitoring degradation. A suggested mobile phase is acetonitrile and 0.1 mol/L ammonium formate (pH 4.2) in a 15:85 ratio, with detection at 286 nm [3]. Isolate and characterize major photoproducts using techniques like LC-MSn, TOF-MS, and 1H/13C NMR [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical event in this compound photosensitivity? The primary event is the absorption of UVA light, promoting the molecule to an excited singlet state, which rapidly undergoes intersystem crossing to a longer-lived, highly reactive triplet excited state (³FQ*). This triplet state is the key intermediate responsible for generating ROS and undergoing structural degradation [2].

Q2: How does the fluorine atom at the C-8 position influence risk? The fluorine atom at C-8 is a particularly photolabile site. Its presence is a key structural feature associated with increased photomutagenic and photocarcinogenic potential compared to fluoroquinolones that lack a substituent or have a different group at this position [3].

Q3: Are the photodegradation products of this compound characterized? Yes, several major photodegradation products have been isolated and characterized from irradiated injections. Their structures are well-defined, involving cyclization after defluorination (Impurity I) or ring-opening of the piperazine moiety (Impurities II and III) [3].

References

Fleroxacin CNS Adverse Effects: Overview & Data

Author: Smolecule Technical Support Team. Date: February 2026

Fleroxacin, like other fluoroquinolones, is associated with central nervous system (CNS) adverse effects. The table below summarizes the key CNS effects and their characteristics based on clinical trial data and post-marketing observations [1] [2].

Adverse Effect Reported Frequency (Oral this compound) Time to Onset Characteristics & Notes
Insomnia/Sleep Disorders Most commonly reported [1] Not specified Dose-dependent incidence [2].
Dizziness/Headache Part of the ~9% CNS reaction rate [1] Not specified Patients should avoid activities requiring alertness [3].
Confusion Reported [3] Not specified Can be severe in some cases.
Seizures Rare [3] Not specified Risk exacerbated by renal dysfunction, history of epilepsy, or drug interactions [4].

Mechanisms of Neurotoxicity

Understanding the mechanisms behind these effects is crucial for designing safer compounds and experiments.

  • GABA Receptor Inhibition: A primary mechanism for fluoroquinolone-induced CNS excitation is the displacement of gamma-aminobutyric acid (GABA) from its receptors in the brain. This reduction in GABAergic inhibition leads to neuronal hyperexcitability [4] [5] [6]. The following diagram illustrates this pathway:

G FQ This compound GABAA GABA_A Receptor FQ->GABAA Inhibits GABA GABA Neurotransmitter GABA->GABAA Binds Neuron Neuronal Hyperexcitability GABAA->Neuron Reduced Inhibition CNS CNS Effects (Insomnia, Seizures) Neuron->CNS

  • Mitochondrial Toxicity: Recent chemical proteomics studies on other fluoroquinolones (like Ciprofloxacin) reveal they can bind to human off-target proteins, leading to mitochondrial dysfunction. Specifically, interactions with AIFM1 and IDH2 impair the electron transport chain (Complexes I and IV), contributing to oxidative stress and cellular damage, which may underlie chronic conditions like Fluoroquinolone-Associated Disability (FQAD) [7]. The mechanism is detailed below:

G FQ This compound AIFM1 Binds AIFM1 FQ->AIFM1 IDH2 Inhibits IDH2 FQ->IDH2 ETC Impairs Electron Transport Chain (Complex I & IV) AIFM1->ETC Mitotox Mitochondrial Dysfunction ETC->Mitotox OxStress Oxidative Stress Mitotox->OxStress Contributes to

  • Exacerbating Factors: Neurotoxicity can be worsened by concomitant use of NSAIDs, theophylline, or caffeine [5] [6]. Pre-existing conditions like renal or hepatic impairment can also increase risk by reducing drug clearance and elevating plasma concentrations [4] [2].

Risk Mitigation & Experimental Design

For researchers designing studies, consider these strategies to mitigate risk and identify neurotoxicity.

Troubleshooting Guide: Mitigating CNS Risks
  • FAQ: How can I design experiments to minimize CNS risk factors?
    • Dose Selection: Consider the dose-dependent incidence of CNS effects. Establish a dose-response curve in preclinical models to identify a therapeutic window [2].
    • Drug Interactions: Avoid concomitant administration of other GABA antagonists or drugs known to interact with fluoroquinolones (e.g., NSAIDs) in your experimental designs unless specifically testing for interactions [5] [6].
    • Model Selection: Utilize in vitro models with a functional blood-brain barrier (BBB) and in vivo models with compromised renal function to study factors that exacerbate neurotoxicity [4].
Experimental Protocols for Mechanistic Study

Here are detailed methodologies for investigating the proposed mechanisms.

  • Protocol 1: Assessing GABAergic Inhibition

    • Objective: To determine if this compound inhibits GABAergic signaling.
    • Methodology:
      • Use an in vitro hippocampal brain slice model from rodents [4].
      • Record electrophysiological postsynaptic potentials before and after application of this compound.
      • Compare the effects with known GABA agonists (e.g., muscimol) and antagonists (e.g., bicuculline).
    • Expected Outcome: If this compound acts as a GABA antagonist, it will increase neuronal excitability and reduce the inhibitory effect of applied GABA agonists.
  • Protocol 2: Evaluating Mitochondrial Toxicity

    • Objective: To identify human protein off-targets and mitochondrial dysfunction.
    • Methodology:
      • Cell Culture: Use human cell lines (e.g., HEK293, hepatic cells).
      • Chemical Proteomics: Employ global untargeted techniques like thermal proteome profiling (TPP) or photo-affinity profiling with this compound-derived probes to identify human protein binders [7].
      • Functional Assays: Measure oxygen consumption rate (OCR) using a Seahorse Analyzer to assess mitochondrial respiration and specifically function of ETC complexes I and IV [7].
    • Expected Outcome: Identification of this compound binding to mitochondrial proteins (e.g., AIFM1, IDH2) and a measurable decrease in mitochondrial respiratory function.

Key Takeaways for Researchers

  • The CNS adverse effect profile of this compound is consistent with the broader fluoroquinolone class, primarily mediated by GABA receptor inhibition and potentially mitochondrial toxicity [4] [7].
  • Insomnia is the most prominent CNS effect and is dose-dependent [1] [2].
  • When designing new derivatives, screening for reduced GABA receptor binding and mitochondrial off-target interactions could lead to a safer generation of antibiotics [7].

References

Fleroxacin gastrointestinal side effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms and Characteristics of GI Effects

Fleroxacin-induced gastrointestinal disturbances are primarily linked to its impact on the central nervous system and local irritation. The table below summarizes the core characteristics:

Mechanism / Type Key Characteristics Supporting Evidence
Primary Mechanism CNS-mediated effects; not solely local irritation [1]. Clinical trial observation [1].
Common Symptoms Nausea, vomiting, diarrhea, abdominal pain [2] [3]. Review articles and clinical data [2] [3].
Prevalence Generally mild and transient; specific incidence rates often reported pooled with other quinolones [4]. Drug review and pooled tolerability data [4].

Reported Incidence in Clinical Trials

The following table summarizes quantitative data on gastrointestinal side effects from specific studies:

Study Context / Design Reported Incidence of GI Effects Notes & Comparative Data
Dose-Ranging Study (Uncomplicated genital infections) 39% of participants experienced GI reactions [1]. Part of a high overall rate of adverse reactions (84%); severity was dose-related [1].
Worldwide Pooled Data Adverse events reported by ~27% of patients (400 mg/day, oral/IV); GI effects are a common component [4]. Higher than some established fluoroquinolones, possibly due to reporting trends [4].

A key dose-ranging study noted that the development of severe intestinal reactions was dose-related [1]. This study reported an unacceptably high rate of adverse events with 600 mg or 800 mg single daily doses, suggesting that lower doses may improve tolerability.

Strategies for Mitigation in Experimental Design

For researchers designing animal or clinical studies, consider these factors to potentially reduce GI side effects:

  • Dose Selection: The strongest evidence points to using the lowest effective dose [1]. A single 400 mg dose has been recommended for travelers' diarrhea and was effective with a tolerable profile [5].
  • Administration with Food: Taking the medication with food may help minimize gastrointestinal issues [2]. This is a standard recommendation for many drugs that cause gastric upset.
  • Monitoring and Reporting: Be vigilant for CNS-related effects like insomnia, as GI and neuropsychiatric reactions are frequently reported together [5] [1].

Experimental Workflow for Side Effect Investigation

For researchers investigating the side effect profile of this compound or similar compounds, the following workflow outlines a systematic approach from in vitro models to clinical correlation.

Start Start: Investigate this compound GI Effects InVitro In Vitro Models • Cell viability assays • Mechanism studies Start->InVitro AnimalModels Preclinical Animal Studies • Dose-ranging toxicity • Histopathology Start->AnimalModels HumanTrials Controlled Human Trials • Dose-response (e.g., 400mg vs 800mg) • GI symptom logging • Food co-administration test InVitro->HumanTrials Hypothesis Generation AnimalModels->HumanTrials Dose Selection DataAnalysis Data Analysis • Incidence rates • Dose-relationship • Correlation with CNS effects HumanTrials->DataAnalysis ClinicalGuidance Output: Refined Dosing & Administration Guidelines DataAnalysis->ClinicalGuidance

Frequently Asked Questions for Technical Support

Q1: What is the most critical factor to control for in our animal studies to minimize GI side effects from this compound? The most critical factor is dose selection. Evidence strongly indicates that GI and other adverse reactions are dose-dependent [1]. Using the lowest effective dose, such as a single 400 mg dose in humans, is crucial. Ensure your animal model uses a pharmacologically equivalent dose.

Q2: Are the gastrointestinal side effects of this compound due to local irritation or a systemic effect? Research suggests that the effects are likely systemic and CNS-mediated, rather than solely due to local irritation of the GI tract [1]. This is supported by the high frequency of co-occurring neuropsychiatric reactions like insomnia and headache.

Q3: How does the GI tolerability of this compound compare to other fluoroquinolones? Pooled data from clinical trials indicated that the overall incidence of adverse events with this compound was slightly higher than that of some established fluoroquinolones like ciprofloxacin, though direct comparative studies showed a similar incidence to ofloxacin [4]. The long half-life and high tissue penetration of this compound may contribute to this profile [1].

References

Fleroxacin degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Fleroxacin Degradation Pathways & Conditions

Primary Degradation Pathway Specific Structural Change Experimental Conditions Key Analytical Technique
Piperazine Ring Modification [1] [2] [3] Oxidative ring opening; Removal of N-methyl ethylamine [1] [4] Photocatalysis (g-C3N4/PPy/Ag) [1] [4]; Direct photolysis at neutral-alkaline pH [2] HPLC-MS/MS [1] [2]
Defluorination [2] [3] Substitution of fluorine atom at the C-6 position by a hydroxyl group [2] Direct photolysis (pH 6-7) [2]; More prevalent in dilute solutions [3] HPLC-MS/MS, Fluorescence spectra, DFT calculation [2]
C-8 Defluorination & Cyclization [3] Loss of fluorine at C-8 and formation of a new six-membered ring (e.g., 1-oxa-3a-aza-phenalene) [3] UV irradiation; Exclusively in dilute solutions (e.g., 2 mg/mL) [3] Isolation and full structure elucidation via NMR (1H, 13C, COSY, HSQC, HMBC) [3]
Side Chain Transformation [1] Removal of HCHO [1] Photocatalysis (g-C3N4/PPy/Ag) [1] HPLC-MS/MS [1]
Reaction with Disinfectants [5] Formation of hydroxylated, dealkylated, and halogenated products Chlorine or Chlorine Dioxide in water distribution systems [5] HPLC-QToF-MS [5]

The following diagram outlines the logical relationship between the experimental setup and the primary degradation pathways of this compound, synthesizing information from the table above.

fleroxacin_degradation Start This compound Solution Condition1 Experimental Condition: High Concentration Solution Start->Condition1 Condition2 Experimental Condition: Low Concentration Solution Start->Condition2 Condition3 Experimental Condition: Photocatalysis (g-C3N4/PPy/Ag) Start->Condition3 Condition4 Experimental Condition: Chlorine/ClO₂ Disinfection Start->Condition4 Pathway1 Primary Pathway: Piperazine Ring Modification Condition1->Pathway1 Leads to Condition2->Pathway1 Leads to Pathway2 Primary Pathway: C-6 Defluorination Condition2->Pathway2 Leads to Pathway3 Primary Pathway: C-8 Defluorination & Cyclization Condition2->Pathway3 Leads to Condition3->Pathway1 Leads to Condition3->Pathway2 Leads to Pathway4 Primary Pathway: Formation of Halogenated Byproducts Condition4->Pathway4 Leads to

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your work.

Photocatalytic Degradation using g-C3N4/PPy/Ag

This protocol describes how to prepare the catalyst and conduct the degradation experiment [1] [4].

  • Catalyst Synthesis:

    • g-C3N4: Place 5g of melamine in a covered crucible. Heat in a muffle furnace to 550°C at a rate of 3°C per minute and hold for 4 hours. The resulting yellow solid is ground into a powder [1] [4].
    • g-C3N4/PPy: Disperse g-C3N4 in deionized water to create a 1 g/L suspension. Mix this with 60 mg of polypyrrole (PPy) powder. Evaporate the solvent in a 60°C water bath with stirring. Wash, dry, and grind the final composite [1] [4].
    • g-C3N4/PPy/Ag: Disperse 40 mg of g-C3N4/PPy in a solution of vitamin C. Add a silver nitrate (AgNO3) solution and sonicate for 5 hours. Collect the final catalyst by centrifugation, followed by washing and drying [1] [4].
  • Degradation Experiment:

    • Add 50 mg of the g-C3N4/PPy/Ag photocatalyst to 50 mL of a this compound solution (20 mg/L).
    • First, stir the mixture in the dark for 30 minutes to establish adsorption-desorption equilibrium.
    • Use a 250 W Xenon lamp as a light source to initiate photodegradation.
    • Monitor the degradation by sampling the solution at regular intervals (e.g., hourly) and measuring the concentration via UV absorbance or HPLC-MS/MS. The degradation rate can exceed 90% [1] [4].
Analysis of Intermediates via HPLC-MS/MS

This is a critical step for identifying degradation products, and the parameters below serve as a starting point [1].

  • Chromatography Conditions:

    • Column: Agilent Zorbax SB-C18 (2.1 × 100 mm, 1.8 μm)
    • Mobile Phase: A) 0.2% Formic acid in water; B) Acetonitrile
    • Gradient Elution: | Time (min) | A (%) | B (%) | |------------|-------|-------| | 0.0 | 90 | 10 | | 3.0 | 90 | 10 | | 7.0 | 70 | 30 | | 9.0 | 20 | 80 | | 9.5 | 90 | 10 |
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 30°C [1]
  • Mass Spectrometry Conditions:

    • Ion Source: Electron Spray Ionization (ESI)
    • Spray Voltage: 40 psi
    • Capillary Voltage: 4000 V
    • Nebulizer Gas Flow Rate: 12 L/min
    • Drying Gas Temperature: 350°C [1]

Frequently Asked Questions (FAQs)

Q1: Why do I observe different degradation products in my experiments compared to literature? The concentration of your this compound solution is a critical factor. At high concentrations (e.g., 100 mg/mL), degradation is typically limited to the oxidation and ring-opening of the piperazine side chain. However, at low concentrations (e.g., 2 mg/mL), defluorination (particularly at the C-8 position) and subsequent cyclization reactions become dominant, leading to different products [3].

Q2: What is the optimal pH for the photodegradation of this compound? The reaction rate is highest at neutral to slightly acidic pH (6-7). At this pH, multiple degradation pathways, including defluorination at C-6 and piperazine ring transformations, are active. The degradation rate is slower under more acidic or alkaline conditions [2].

Q3: How does the choice of disinfectant affect this compound degradation in water? Chlorine generally degrades this compound more rapidly than chlorine dioxide at neutral pH. The reaction with both disinfectants produces hydroxylated and dealkylated intermediates, but chlorine can also form halogenated disinfection byproducts (DBPs), which may be more toxic and require additional monitoring [5].

References

Fleroxacin solubility enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most effective current method to enhance fleroxacin's solubility? The formation of a pharmaceutical salt with D-tartaric acid is highly effective. This method significantly improves water solubility and also enhances photostability and hygroscopic stability [1] [2].

  • Q2: How does the solubility of the this compound-D-tartaric acid salt compare to pure this compound? The solubility is markedly improved. The table below summarizes the quantitative data from experimental results [1]:

Substance Solubility in Water (mg/mL) Solubility in pH 7.4 Buffer (mg/mL)
Pure this compound (FL) 0.39 0.71
FL-D-TT Salt 9.71 1.82
  • Q3: Why does the D-isomer of tartaric acid work better than the L-isomer? Molecular electrostatic potential analysis indicates that D-tartaric acid has a higher positive electrostatic potential value than L-tartaric acid, making it more likely to interact with this compound. This chiral preference is a key consideration in the salt synthesis [2].

  • Q4: Are there other methods to complex this compound and improve its properties? Yes, forming metal complexes is another viable strategy. Studies show that complexes of this compound with divalent metal ions like Cu(II), Mn(II), and Zn(II) can be synthesized and often demonstrate improved antibacterial activity compared to the drug alone [3].

Experimental Protocol: Synthesis of this compound-D-Tartaric Acid Salt

The following workflow outlines the key steps for synthesizing and characterizing the FL-D-TT pharmaceutical salt:

G Start Start Synthesis Step1 Dissolve FL (0.05 mmol) and D-TT (0.1 mmol) in MeOH/H₂O (2:8 v/v) Start->Step1 Step2 Stir solution for 2.5 hours at 60°C Step1->Step2 Step3 Cool and filter the solution Step2->Step3 Step4 Allow slow solvent evaporation at room temperature Step3->Step4 Step5 Collect crystalline product (FL-D-TT salt) Step4->Step5 Step6 Characterize Product Step5->Step6 Char1 Single-Crystal X-ray Diffraction (Confirm salt formation and proton transfer) Step6->Char1 Char2 Powder X-Ray Diffraction (PXRD) Step6->Char2 Char3 Fourier-Transform Infrared Spectroscopy (FT-IR) Step6->Char3 Char4 Solubility Measurement (in water and pH 7.4 buffer) Step6->Char4

Materials and Detailed Steps:

  • Materials:

    • This compound (FL, 98%)
    • D-tartaric acid (D-TT, 98%)
    • Methanol and Deionized Water
    • Standard laboratory equipment (vials, hot plate, stirrer, filter) [2]
  • Procedure [2]:

    • Weigh out this compound (18.5 mg, 0.05 mmol) and D-tartaric acid (15.0 mg, 0.1 mmol).
    • Dissolve the mixture in a solvent of methanol and water in a 2:8 volume ratio.
    • Stir the resulting solution for 2.5 hours at a constant temperature of 60°C.
    • Cool the solution down to room temperature and filter it.
    • Allow the filtered solution to undergo slow solvent evaporation at room temperature.
    • After several days, collect the resulting crystalline product, which is the FL-D-TT dihydrate salt.
  • Key Characterization Techniques:

    • Single-Crystal X-ray Diffraction (SCXRD): This is critical to confirm the crystal structure, prove the proton transfer from D-TT to FL (forming a salt), and identify the charge-assisted hydrogen bonds (CAHBs) that stabilize the structure [1] [2].
    • Powder X-Ray Diffraction (PXRD): Used to verify the phase purity of the bulk product and compare it with the simulated pattern from SCXRD data [1].
    • Fourier-Transform Infrared Spectroscopy (FT-IR): Helps identify characteristic functional groups and shifts in bonding that indicate salt formation [1].
    • Solubility Measurement: The solubility is experimentally determined in relevant solvents like water and buffer solutions at pH 7.4, as shown in the table above [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form Solvent evaporation is too fast Slow down evaporation by using a vial with a small pinhole or placing it in a larger, sealed container with a small amount of solvent [2].
Low product yield Incorrect stoichiometry or poor solubility Re-check the molar ratio of FL to D-TT (1:2). Ensure the reactants are fully dissolved by slightly increasing the temperature during the stirring step [2].
Solubility improvement is lower than expected Product may not be fully crystallized or is amorphous Re-crystallize the product. Confirm the formation of the correct crystalline phase by PXRD to ensure you have the pure salt and not an amorphous solid or a mixture [1].

References

Analytical Techniques for Fleroxacin: Method Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from validated methods for determining fleroxacin, helping you select an appropriate technique.

Analytical Technique Detection System / Method Key Validation Parameters Linear Range Detection Limit (LOD) Application / Matrix Source / Reference
High-Performance Liquid Chromatography (HPLC/LC) Reversed-Phase (YMC ODS-AQ), UV 280 nm [1] Mobile Phase: 50:50:0.5 v/v/v Acetonitrile-Water-Triethylamine (pH 6.30); Recovery: 98-101% 0.01 - 1.30 μg/mL 4.8 ng/mL [1] Pharmaceutical forms (Tablets), Photo-degradation studies [1] [1]
High-Performance Liquid Chromatography (HPLC/LC) Reversed-Phase (C18), UV 286 nm [2] Recovery: 99.92-102.0%; Coefficient of Variation (CV) < 2.0% 0.2 - 20.0 μg/mL [2] 0.059 μg/mL [2] Bulk Drug & Pharmaceutical Dosage Forms [2] [2]
High-Performance Liquid Chromatography (HPLC) C18, DAD, 286 nm [3] Mobile Phase: Acetonitrile - 0.1 mol/L Ammonium Formate (pH 4.2) (18:82, v/v) Not Specified Not Specified Photodegradation Kinetics in Injections [3] [3]
Fluorescence Method Glutathione-capped CdTe Quantum Dots [4] Dual-wavelength detection (555 nm & 429 nm) 0.0262 - 35.0 μg/mL (555 nm); 0.1966 - 35.0 μg/mL (429 nm) [4] 17.93 ng/mL (555 nm); 59.58 ng/mL (429 nm) [4] Pharmaceutical Preparations [4] [4]
Chemiluminescence (CL) Flow-Injection, KMnO4-Na2S2O3-Dy3+ system [5] Dy3+-sensitized CL Not Specified 3.0×10-10 g/mL [5] Pharmaceutical Preparations & Human Urine [5] [5]
Electrochemical Sensor α-ZrP/rGO Nanocomposite modified Glassy Carbon Electrode [6] Wide linear range, good selectivity 0.1 – 10 μM [6] 0.02 μM [6] Tap Water & Honey [6] [6]

Troubleshooting Guide: Common HPLC Issues and Solutions

Here are answers to specific issues you might encounter during this compound analysis using HPLC, based on the searched methods.

Problem: Poor Peak Shape or Retention Time Instability

The retention and shape of the this compound peak are highly sensitive to the mobile phase pH and composition.

  • Check Mobile Phase pH: The cited methods use carefully controlled pH. One method used a mobile phase at pH 6.30 [1], while another, studying photodegradation, used a more acidic buffer at pH 4.2 [3]. Ensure your buffer is correctly prepared and the pH is accurately adjusted. Slight deviations can significantly alter ionization and interaction with the stationary phase.
  • Verify Mobile Phase Additives: Some methods include additives like triethylamine (0.5% v/v) [1], which acts as a masking agent for residual silanols on the silica-based column, preventing tailing of basic analytes. Omission of such additives can lead to poor peak shape.
  • Prevent Column Degradation: Using a mobile phase outside the typical pH range of 2-8 for most silica columns can degrade the stationary phase over time, leading to irreversible performance loss.
Problem: Low Recovery or Inaccurate Results

This often points to issues with sample preparation or the standard curve.

  • Calibrate with Appropriate Standards: The linear range for this compound in HPLC-UV methods is typically from 0.01 μg/mL to over 20 μg/mL [1] [2]. Ensure your calibration standards bracket the expected concentration in your samples and are prepared in a solvent that matches the sample matrix as closely as possible to minimize matrix effects.
  • Validate Recovery for Your Matrix: Reported recovery rates in pharmaceutical tablets are excellent (98-102%) [1] [2]. However, for complex biological or food matrices (e.g., urine, honey), a sample preparation technique like Solid-Phase Extraction (SPE) or a modified QuEChERS method is often necessary to isolate the analyte and remove interferents [7] [6] [8]. You must validate the recovery for your specific matrix.
Problem: Interference from Degradation Products

This compound is photosensitive and can form multiple degradation products [1] [3].

  • Protect from Light: Perform all sample preparation and analysis under amber light or in a dark environment to prevent artifactual degradation.
  • Verify Method Specificity: A well-validated method should separate this compound from its major degradation products. One study using an ODS-AQ column was able to resolve ten different photodegradation products [1]. If you suspect degradation, try spiking a fresh sample with a stressed (light-exposed) sample to see if new peaks appear and whether they are separated from the main peak.

Experimental Workflow: HPLC-UV Method for Tablets

For a detailed protocol, here is a generalized workflow based on the validated HPLC method from the search results [1].

G Start Start Method Development MP_Comp Prepare Mobile Phase: Acetonitrile:Water:Triethylamine (50:50:0.5 v/v/v) Start->MP_Comp MP_pH Adjust pH to 6.30 with H₃PO₄ MP_Comp->MP_pH Column Column: YMC ODS-AQ (or equivalent C18) MP_pH->Column Detection UV Detection: 280 nm Column->Detection Calibration Prepare Calibration Standards (0.01 - 1.30 µg/mL) Detection->Calibration Sample_Prep Prepare Sample Solution: 1. Powder/crush tablets 2. Extract with solvent 3. Filter or centrifuge Calibration->Sample_Prep HPLC_Run Inject and Run HPLC Sample_Prep->HPLC_Run Protect from light Data_Analysis Data Analysis: Plot calibration curve Calculate sample concentration HPLC_Run->Data_Analysis

Key Considerations for Method Validation

When validating your chosen method, you need to establish several performance characteristics, as demonstrated in the search results.

  • Specificity: Ensure the method can distinguish this compound from excipients, impurities, and degradation products. The cited HPLC method was proven specific by separating ten photodegradation products [1].
  • Linearity and Range: Construct a calibration curve over the specified range (e.g., 0.01–1.30 µg/mL) [1]. The correlation coefficient (r²) should typically be greater than 0.99 [2].
  • Accuracy (Recovery): Determine by spiking a known amount of this compound into the sample matrix (e.g., placebo or blank matrix) and measuring the recovered amount. Target recovery is generally 98–102% for pharmaceutical dosage forms [1] [2].
  • Precision: Evaluate both repeatability (intra-day) and intermediate precision (inter-day, different analysts). The relative standard deviation (RSD or CV) should ideally be less than 2.0% [2].
  • Solution Stability: this compound solutions are light-sensitive [3]. Always store standard and sample solutions in the dark and document stability over the analysis period.

References

Fleroxacin Forced Degradation: Key Insights

Author: Smolecule Technical Support Team. Date: February 2026

Fleroxacin is particularly susceptible to photodegradation, and its degradation pathways and products are highly dependent on the concentration of the solution and the environmental conditions [1] [2]. The fluorine atom at the C-8 position makes the molecule especially photolabile [1].

The table below summarizes the major photodegradation products identified under different conditions.

Solution Type Concentration (mg/mL) Major Photodegradation Products Identified Key Degradation Pathway
Concentrated Injection [1] [2] ~100 Impurity-II, Impurity-III Ring-opening oxidation of the piperazine side chain [1] [2].
Dilute Injection [1] [2] ~2 Impurity-I Defluorination at C-8 followed by cyclization [1] [2].
Aqueous Solution (Environmental) [3] [4] 0.01-0.04 Multiple intermediates Departure of piperazine ring; substitution of F atom at C-6 by OH group [3] [4].

Experimental Protocols & Conditions

Here are the methodologies for key experiments, including analytical conditions and kinetic parameters.

HPLC Analysis and Method Validation

Several validated HPLC methods can separate this compound from its major degradation products.

  • Chromatographic Columns: Common choices include Agilent HC-C18, Kromasil ODS, or YMC pack ODS-AQ columns [1] [5] [6].
  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1 mol/L ammonium formate pH 4.2, or 0.2% formic acid) is typically used in ratios from 15:85 to 18:82 (organic:aqueous) [1] [7] [6].
  • Detection: UV detection at 280-286 nm is standard. For identification, coupling with Mass Spectrometry (MS) is essential [1] [6].
  • Validation: One method was validated per ICH guidelines for specificity, precision, linearity, and accuracy, with a low limit of detection (4.8 ng/mL) [5].
Forced Photodegradation Procedure

This procedure is used to generate degradation products for identification and kinetic studies.

  • Sample Preparation: Prepare this compound solutions in water or the desired pharmaceutical matrix. Adjust pH if necessary (e.g., to 4.0 with lactic acid) [7].
  • Irradiation: Place the solution (e.g., 100 mL in a Pyrex glass cell) under the light source. Keep it at a controlled temperature (e.g., 30°C) and stir continuously [7].
  • Light Source: Use either:
    • A low-pressure Hg lamp (254 nm) for UV degradation studies [1].
    • Artificial daylight fluorescent lamps (λ 320-700 nm, illumination ~11,000 lux) to simulate ICH Q1B conditions [7].
  • Sampling: At predetermined time intervals, withdraw samples and protect them from light immediately for HPLC analysis [1] [7].
Kinetics and Toxicity Assessment

Understanding degradation rates and the toxicity of products is crucial for risk assessment.

  • Kinetic Models: The photodegradation kinetics of this compound in injections were found to vary. Determine the reaction order (zero, first, or second) by finding the best fit for plots of concentration vs. time, ln(concentration) vs. time, or 1/concentration vs. time [7].
  • Key Finding: Dilute solutions degrade faster than concentrated ones [7].
  • Toxicity Change: An acute toxicity assay using bioluminescent bacterium Vibrio qinghaiensis sp.-Q67 showed that the toxicity of a dilute this compound injection increased more rapidly during irradiation than that of a concentrated injection [7].

Experimental Planning Workflow

This workflow outlines the key decision points and steps for designing a forced degradation study.

Start Start: Plan this compound Forced Degradation DefineGoal Define Study Goal Start->DefineGoal Goal1 Identify Degradation Products DefineGoal->Goal1 Goal2 Determine Kinetics & Stability DefineGoal->Goal2 ConcDecision Key Decision: Solution Concentration Goal1->ConcDecision Goal2->ConcDecision ConcHigh Concentrated Solution (~100 mg/mL) ConcDecision->ConcHigh   ConcLow Dilute Solution (~2 mg/mL) ConcDecision->ConcLow   Pathway1 Primary Pathway: Piperazine Ring-Opening ConcHigh->Pathway1 Pathway2 Primary Pathway: C-8 Defluorination & Cyclization ConcLow->Pathway2 ExpSetup Experimental Setup Pathway1->ExpSetup Pathway2->ExpSetup Step1 Prepare solutions (adjust pH to 4.0) ExpSetup->Step1 Step2 UV irradiation (254 nm or daylight) Step1->Step2 Step3 Sample at intervals (protect from light) Step2->Step3 Analysis Analysis & Characterization Step3->Analysis HPLC HPLC-UV/PDA (Separate & quantify) Analysis->HPLC MS HPLC-MS/MS (Identify structure of products) HPLC->MS

Frequently Asked Questions (FAQs)

Q1: Why do I get different degradation products when repeating a literature method? The concentration of your this compound solution is a critical factor. Concentrated solutions (~100 mg/mL) primarily undergo piperazine ring-opening, while dilute solutions (~2 mg/mL) favor defluorination and cyclization reactions [1] [2]. Ensure your experimental concentration matches the intended condition. The pH of the solution also significantly influences the dominant degradation pathway [3] [4].

Q2: What is the most stable pH condition for this compound in solution? Low pH enhances photostability. Research shows that acidic conditions (pH 2.0-4.0) decrease the efficacy of photolysis, while the fastest degradation rates occur at near-neutral pH (6-7) [7] [3]. For maximum stability during storage or processing, a low pH is recommended.

Q3: How can I identify the structure of unknown degradation peaks in my HPLC analysis? You need to isolate and characterize the impurities.

  • Isolation: Use semipreparative HPLC to collect the effluent corresponding to each impurity peak [1] [7].
  • Characterization: Analyze the isolated compounds using multiple spectroscopic techniques. The structures of the main impurities were elucidated using FT-IR, MSⁿ, TOF-MS, and 1D/2D NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) [1].

Q4: Does the photodegradation of this compound increase toxicity? Yes, studies indicate that photodegradation can increase acute toxicity. A luminescent bacteria test (using Vibrio qinghaiensis sp.-Q67) demonstrated that the toxicity of irradiated this compound solutions increases over time, with dilute solutions showing a more rapid increase in toxicity than concentrated ones [7].

References

Fleroxacin light exposure toxicity increase

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary structural reasons for fleroxacin's photodegradation and subsequent toxicity increase? The photodegradation of this compound is primarily attributed to two key structural components in its molecule [1]:

  • The Piperazine Ring at C-7: Under light, this ring is susceptible to ring-opening oxidation reactions [2].
  • The Fluorine Atoms at C-6 and C-8: These atoms, particularly the one at C-8, are sites for photodefluorination (where the fluorine atom is replaced by a hydroxyl group) [3] [2]. The degradation impurities generated from these sites can absorb energy, become activated, and bind to proteins in the body, triggering phototoxic and photoallergic reactions [1].

Q2: How do experimental conditions like pH and concentration affect this compound's photodegradation rate? Environmental conditions significantly influence the degradation pathways and rate [3] [4].

  • pH: The photodegradation rate is fastest at neutral to slightly acidic conditions (pH 6-7). In this range, multiple degradation pathways, including piperazine ring departure and C-6 defluorination, occur simultaneously [3]. Lower pH (acidic conditions) generally decreases photodegradation efficacy and enhances photostability [4].
  • Concentration: Higher concentrations of this compound can suppress certain degradation reactions. Dilute solutions are more prone to defluorination at the C-8 position and subsequent cyclization reactions, while concentrated solutions may primarily undergo oxidation of the piperazine side chain [2]. The photodegradation rate decreases as the initial concentration of this compound increases [3].

Q3: What are the practical consequences of this compound photodegradation in pharmaceutical development? The consequences are twofold, affecting both drug efficacy and safety [1] [4]:

  • Loss of Potency: The active pharmaceutical ingredient decomposes.
  • Increase in Toxicity: The photodegradation products can be more toxic than the parent compound. An acute toxicity assay using bioluminescent bacterium Q67 showed that the toxicity of a dilute this compound injection increased more rapidly than that of a concentrated injection during irradiation [4].

Q4: What strategies can be used to improve the photostability of this compound? Beyond traditional measures like using light-protective containers, a modern and effective strategy is the formation of pharmaceutical salts or cocrystals [1] [5]. For example, creating a salt of this compound with D-tartaric acid (FL-D-TT) has been shown to significantly improve photostability. This approach modifies the electron cloud density around the photosensitive piperazine ring through charge-assisted hydrogen bonds (CAHBs), making it more resistant to photodegradation without altering the drug's covalent structure [1] [5].

Summary of this compound Photodegradation Products

The following table summarizes the major characterized photodegradation products of this compound, which vary depending on the concentration of the solution [2].

Product Name (Impurity) Key Structural Characteristics Predominant Formation Condition
Impurity-I Cyclized structure forming an oxa-aza-phenalene ring system [2]. Dilute solutions (e.g., large-volume injections) [2].
Impurity-II Ring-opened piperazine; one fluorine atom lost from the quinoline core [2]. Dilute solutions (e.g., large-volume injections) [2].
Impurity-III Ring-opened piperazine; retains both fluorine atoms on the quinoline core [2]. Concentrated solutions (e.g., small-volume injections) [2].

Experimental Protocol: Assessing this compound Photostability

This protocol outlines a standard method for forced photodegradation studies, adapted from published research [4] [2].

1. Materials and Equipment

  • Test Substance: this compound API or commercial injections.
  • Light Source: A bank of cool white fluorescent lamps that emit light in the region of artificial daylight (e.g., λ range 320–700 nm per ICH guidelines) or a UV lamp (e.g., 254 nm low-pressure Hg lamp) [4] [2].
  • Reaction Vessel: Pyrex glass cells (e.g., 50 × 50 × 80 mm) [2].
  • Analytical Instrument: HPLC system with a UV/DAD or MS detector, equipped with a C18 column [4] [2].
  • Mobile Phase: Acetonitrile and 0.1 mol/L ammonium formate (adjusted to pH 4.2 with formic acid) in a ratio of about 15:85 to 18:82 (v/v) [4] [2].

2. Procedure

  • Sample Preparation: Prepare or obtain this compound solutions at the desired concentrations (e.g., 2 mg/mL to simulate dilute injections, 100 mg/mL to simulate concentrated injections). Adjust the pH as needed for the study [4] [2].
  • Irradiation: Place a measured volume (e.g., 100 mL) of the sample in the Pyrex cell. Keep the sample at a constant temperature (e.g., 30°C) and stir continuously with a magnetic stirrer. Irradiate the sample from a fixed distance (e.g., 10 cm) for a predetermined period [4].
  • Sampling: At regular intervals (e.g., every 24 hours over 7 days), withdraw aliquots from the irradiated solution for immediate analysis. Protect all samples from light after collection [4].
  • HPLC Analysis: Inject the samples into the HPLC system. Monitor the degradation by measuring the decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products [4] [2].

3. Data Analysis

  • Kinetics: Determine the degradation kinetics (zero-order, first-order, etc.) by fitting the residual concentration of this compound over time [4].
  • Product Identification: Isolate major impurity peaks using semipreparative HPLC and elucidate their structures using techniques like MS, NMR, and FT-IR [2].

Troubleshooting Guide

The following diagram illustrates the logical workflow for diagnosing and addressing this compound photodegradation issues in an experimental or formulation context.

G Start Observed this compound Photodegradation Step1 Check Solution & Storage Conditions Start->Step1 Step2 Analyze Degradation Products (HPLC) Start->Step2 Step3 Evaluate Toxicity Change (e.g., Q67 Assay) Start->Step3 Cond1 Is the solution concentrated or dilute? Step1->Cond1 Concentration Cond2 Which degradation pathway is dominant? Step2->Cond2 HPLC/MS Data Cond3 Significant toxicity increase detected? Step3->Cond3 Toxicity Data ResultA Path: Defluorination & Cyclization more likely Cond1->ResultA Dilute ResultB Path: Piperazine Ring- Opening more likely Cond1->ResultB Concentrated Cond2->ResultA Impurity-I/II Cond2->ResultB Impurity-III Action1 Adjust Concentration, pH, or Storage Cond3->Action1 No Action2 Consider Pharmaceutical Salt/Cocrystal Strategy Cond3->Action2 Yes ResultA->Action2 ResultB->Action1

Experimental Factors & Their Effects

This table synthesizes key quantitative and qualitative data on how various environmental factors influence the photodegradation of this compound, crucial for designing robust experiments [3].

Factor Observed Effect on Photodegradation Rate Recommended Control Measure
pH Fastest at pH 6-7; slower in strongly acidic or basic conditions [3] [4]. Buffer solutions at a pH away from neutral if stability is a priority.
Initial Concentration Rate decreases with increasing initial concentration (e.g., 10 to 40 mg/L) [3]. Use the highest clinically relevant concentration for stability testing.
Dissolved Oxygen (DO) Rate decreases as initial concentration increases, indicating DO's role is concentration-dependent [3]. Control and report headspace and stirring conditions during testing.
Metal Ions (Ca²⁺, Mg²⁺) Can form complexes with FQs, potentially affecting degradation rates [3]. Use high-purity water and control for metal ions in buffers.
Anions (NO₃⁻) May promote degradation via reactive oxygen species [3]. Use high-purity water and control for anions in buffers.
Humic Acid (HA) Can inhibit degradation by competing for light (screening effect) [3]. Account for organic matter in environmental fate studies.

References

Fleroxacin quality control interlaboratory variation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of interlaboratory variation in fleroxacin susceptibility testing? The main sources of variation are the use of different standardized testing methods (e.g., NCCLS vs. DIN vs. SFM) and the type of microbial isolate being tested. One study found that while overall agreement was good (88.7%), labs using German (DIN) and French (SFM) methods showed a trend toward larger zone diameters in disk diffusion tests. Furthermore, fastidious organisms like Haemophilus influenzae caused significantly greater variation [1].

  • Q2: How can I validate an HPLC method for this compound in pharmaceutical forms? A validated method uses a reversed-phase column (e.g., YMC pack ODS-AQ) with a mobile phase of acetonitrile-water-triethylamine (50:50:0.5 v/v/v), adjusted to pH 6.30. Detection is at 280 nm. This method is linear in the range of 0.01–1.30 µg/mL, has a detection limit of 4.8 ng/mL, and a recovery rate of 98–101%. It is also suitable for separating up to ten photo-degradation products [2].

  • Q3: My this compound injection degrades upon light exposure. What are the main degradation pathways? this compound is highly photolabile, primarily due to the fluorine atom at its C-8 position. The degradation pathway depends on the drug's concentration. In dilute solutions (e.g., large-volume injections), the dominant reactions are defluorination at the C-6 position and a cyclization reaction that forms a new tricyclic structure. In concentrated solutions (e.g., small-volume injections), the primary reaction is a ring-opening oxidation of the piperazine side chain [3].

  • Q4: What is an appropriate HPLC method for determining this compound in serum and urine for pharmacokinetic studies? For biological samples, a highly sensitive method using a common C18 column with a fluorescence detector is recommended. Serum samples require a simple extraction, while urine can be diluted. This method can measure concentrations as low as 5 µg/L, making it suitable for detailed pharmacokinetic profiling [4].

Troubleshooting Guides

Guide 1: Addressing Variation in Susceptibility Testing
Issue Possible Cause Recommended Solution
High variation in MIC or zone diameter results Use of different national standards (e.g., DIN, SFM) alongside NCCLS/CLSI methods. Standardize all labs within a study to a single reference method (e.g., CLSI). If multiple methods must be used, establish a method-specific reference range [1].
Consistently smaller zone diameters with *H. influenzae* Fastidious nature of the isolate affects test performance and reproducibility. Ensure the use of supplemented media as per testing standards and validate results against a reference laboratory for these specific isolates [1].
False-susceptible or false-resistant results Deviations from standard protocol, incorrect inoculum preparation, or subjective interpretation of endpoints. Implement rigorous internal quality control using standard control strains. Participate in external quality assessment (proficiency testing) schemes [1] [5].
Guide 2: Managing this compound Instability in Solutions
Issue Possible Cause Recommended Solution
Unexpected degradation during analysis Photo-degradation from exposure to light during sample preparation or analysis. Use amber glassware or cover samples with aluminum foil. Perform all procedures under low-actinic or yellow light [6] [3].
Varying degradation kinetics in different formulations Different concentration levels and pH values of the solutions. Control the pH of the solution, as lower pH (e.g., 2-3) enhances photostability. Understand that dilute solutions are inherently less stable and require more careful handling [6].
Multiple unknown peaks in HPLC chromatogram Formation of photo-degradation products, which can vary based on the solution's concentration and pH. Use a mobile phase of acetonitrile and 0.1 mol/L ammonium formate (pH 4.2) for effective separation of major degradation products [3].

Experimental Protocols

Protocol 1: Validated HPLC Analysis for Pharmaceutical Dosage Forms

This method is adapted from a published procedure for determining this compound and its photo-degradation products in tablets [2].

  • 1. Instrument Setup:

    • Column: Reversed-phase YMC pack ODS-AQ.
    • Mobile Phase: Acetonitrile - Water - Triethylamine (50:50:0.5 v/v/v). Adjust pH to 6.30 with phosphoric acid.
    • Detection: UV at 280 nm.
    • Flow Rate: 1.0 mL/min (typical, can be optimized).
    • Injection Volume: 20 µL.
  • 2. Sample Preparation:

    • For tablets, powder and dissolve in the mobile phase to a nominal concentration within the linear range (0.01–1.30 µg/mL).
    • Sonicate and centrifuge or filter (0.45 µm) before injection.
  • 3. Validation Parameters:

    • Linearity: Prepare at least 5 concentrations within the range and plot peak area vs. concentration (r² > 0.999 is desirable).
    • Accuracy: Perform a recovery test by spiking a pre-analyzed sample with a known amount of this compound. Recovery should be 98-101%.
    • Precision: Assess by repeatedly injecting (n=6) a homogeneous sample and calculate the %RSD of the peak area.
Protocol 2: Forced Photodegradation Study for Injection Formulations

This protocol helps identify the photolytic degradation pathways and assess the stability of this compound injections [6] [3].

  • 1. Sample Preparation:

    • Use commercial injections or prepare solutions at different concentrations (e.g., 2 mg/mL and 40 mg/mL) to mimic dilute and concentrated formulations.
    • Adjust the pH to a series of values (e.g., 3, 5, 7) to study its effect.
  • 2. Irradiation Procedure:

    • Place 100 mL of sample in a Pyrex glass cell.
    • Keep the sample at a controlled temperature (e.g., 30°C) and stir continuously with a magnetic stirrer.
    • Irradiate using a light source that simulates natural daylight or a UV lamp (e.g., cool white fluorescent lamps providing ~11,000 lux or a 254 nm UV lamp).
    • Maintain a fixed distance (e.g., 10 cm) between the light source and the sample.
  • 3. Analysis:

    • Withdraw samples at regular intervals (e.g., 0, 1, 3, 6, 12, 24 hours).
    • Analyze immediately by HPLC to determine the residual concentration of this compound and the appearance of degradation products.
    • Identify major degradation products using HPLC-MS/MS.

The workflow for conducting this study is summarized below:

Start Start Forced Photodegradation Study Prep Prepare this compound Solutions • Different Concentrations • Various pH Values Start->Prep Irradiate Irradiate Samples • Controlled Temperature (30°C) • Continuous Stirring • Daylight or UV Lamp Prep->Irradiate Sample Withdraw Aliquots at Timed Intervals Irradiate->Sample Analyze HPLC Analysis • Residual this compound • Degradation Products Sample->Analyze Identify Identify Products via HPLC-MS/MS Analyze->Identify End Interpret Degradation Pathways and Kinetics Identify->End

Key Technical Summary

The core quantitative data on interlaboratory variation and method parameters are consolidated in the tables below for easy reference.

Table 1: Summary of Interlaboratory Variation in Susceptibility Testing [1]

Parameter Finding Notes / Context
Qualitative Agreement 88.7% Using approved NCCLS interpretive criteria.
False-Susceptible Results 3.1% Reported by investigator labs vs. a reference lab.
Acceptable Test Variation ±4 mm (disk diffusion), ±1 log₂ dilution (MIC) Limits of acceptable variation.
Method-Specific Trend Larger zone diameters Observed in labs using German (DIN) & French (SFM) methods.

Table 2: Key Parameters for HPLC Methods in Different Matrices

Parameter Pharmaceutical Dosage [2] Biological Samples [4] Photodegradation Analysis [3]
Column YMC pack ODS-AQ Common C18 Agilent HC-C18
Mobile Phase Acetonitrile-Water-Triethylamine (50:50:0.5, pH 6.3) Not Specified Acetonitrile - 0.1M Ammonium Formate, pH 4.2 (15:85)
Detection UV @ 280 nm Fluorescence UV @ 286 nm
Linear Range 0.01 - 1.30 µg/mL N/A Method specific
Key Application Assay & stability Pharmacokinetics in serum/urine Separation of degradation products

References

Antimicrobial Activity & Pharmacokinetics Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative in-vitro activity and key pharmacokinetic parameters of fleroxacin and ciprofloxacin based on available literature.

Aspect This compound Ciprofloxacin
In-vitro Activity (MIC₉₀) Overview [1] Generally high activity against Enterobacteriaceae, other aerobic Gram-negative bacilli, and staphylococci; moderate to weak against streptococci and anaerobes. High activity against listed organisms; typically superior to this compound.
Gram-negative Bacteria (Enterobacteriaceae) MIC₉₀ ≤ 0.125 - 2 mg/L [1] MIC₉₀ ≤ 0.125 - 2 mg/L [1]
Gram-positive Bacteria (Staphylococci) MIC₉₀ ≤ 0.5 - 4 mg/L [1] MIC₉₀ ≤ 0.5 - 4 mg/L [1]
Approval Status [2] Not US-approved; Not other approved US-approved (in 1987) [3]
Key Pharmacokinetic Feature High penetration into interstitial fluid [4] Well-absorbed [2]
Blister Fluid Penetration (AUC ratio vs serum) 74% - 92% [4] 56% - 96% [4]

Mechanism of Action

Both this compound and ciprofloxacin are broad-spectrum fluoroquinolone antibiotics that share a core mechanism of action [2] [3].

  • Primary Target: They primarily inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV [2].
  • Cellular Effect: Inhibition of these enzymes interferes with bacterial DNA replication, transcription, repair, and recombination, ultimately leading to cell death [2].

The following diagram illustrates the shared mechanism of action:

G Antibiotic This compound/Ciprofloxacin DNAGyrase DNA Gyrase/Topo IV Antibiotic->DNAGyrase Inhibits DNAProcess DNA Supercoiling/Decatenation DNAGyrase->DNAProcess Disrupts Replication DNA Replication & Repair DNAProcess->Replication Blocks CellDeath Bacterial Cell Death Replication->CellDeath

Experimental Methodologies for Comparison

For researchers aiming to replicate or design comparative studies, here are summaries of key experimental protocols from the literature.

In-vitro Susceptibility Testing

This methodology was used to generate the MIC₉₀ data in the comparative table [1].

  • Objective: To compare the in-vitro activity of this compound against other quinolones.
  • Study Design: A worldwide, multi-center epidemiological study involving 37 centers in 12 countries.
  • Test Isolates: 20,807 clinical isolates were evaluated.
  • Testing Method: Susceptibility testing studies comparing the in-vitro activity of this compound with ciprofloxacin, norfloxacin, and other antibacterials.
  • Primary Metric: The Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC₉₀) was calculated and reviewed for each center.
Skin Blister Fluid Penetration Study

This study compared the pharmacokinetics and tissue penetration of the two drugs [4].

  • Objective: To determine the penetration of this compound and ciprofloxacin into interstitial fluid.
  • Study Design: A randomized crossover study in 12 healthy volunteers.
  • Dosing: Oral this compound (400 mg every 24 h) vs. oral ciprofloxacin (500 mg every 12 h).
  • Sample Collection: Serum and skin blister fluid samples were collected over time.
  • Analysis Method: Samples were analyzed using a large-plate microbiologic assay.
  • Data Analysis: The Area Under the concentration-time Curve (AUC) was calculated for serum and blister fluid. Penetration was expressed as the ratio of the AUC in blister fluid to the AUC in serum.

Important Considerations for Researchers

  • Data Currency: The most comprehensive in-vitro comparative data is from 1988 [1]. Local and current antimicrobial susceptibility patterns are crucial for any contemporary research, as resistance profiles may have significantly evolved.
  • Regulatory Status: According to the DrugBank database, this compound is not approved in the US or other major regions, indicating its development may have been discontinued or its use is highly restricted [2].
  • Variability in Data: The multi-center in-vitro study noted "divergent results" between different investigating centers, with MIC₉₀ values for the same drug varying by "two to four dilution steps or more" [1]. This highlights the importance of standardized protocols and geographic considerations in study design.

References

Fleroxacin vs norfloxacin pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile Comparison

The table below summarizes the key pharmacokinetic parameters for Fleroxacin and Norfloxacin, highlighting their core differences.

Parameter This compound Norfloxacin
Bioavailability ~100% [1] 30-40% [2]
Dosing Regimen Once daily [3] [4] Twice daily [3] [4]
Serum Half-life 10-12 hours [1] 3-4 hours [1] [2]

| Area Under Curve (AUC) (for 400 mg dose) | 78 μg/mL·h [1] | 5.5 μg/mL·h [1] | | Protein Binding | Low (≤ 30%) [1] | 10-15% [2] | | Metabolism | Less than 5% transformed [5] | Hepatic [2] | | Key Elimination Route | Renal and extrarenal [5] | Renal and fecal [2] |

Detailed Comparative Insights

Beyond the basic parameters, the comparative data reveals several critical insights for drug development and clinical use.

  • Efficacy vs. Tolerability: Clinical studies demonstrate that this compound (400 mg once daily) is as effective as Norfloxacin (400 mg twice daily) in eradicating serious urinary tract infections, with bacteriologic cure rates of 98% and 89%, respectively [4]. However, this compound is consistently associated with a higher incidence of adverse events, which mainly involve the digestive and central nervous systems (e.g., nausea, insomnia, headache) [3] [4].
  • Exposure and Toxicity Correlation: A preclinical study in cynomolgus macaques established a correlation between systemic drug exposure (AUC) and embryolethality for several fluoroquinolones. This compound achieved the highest AUC levels among the drugs tested, which aligned with its observed embryotoxic effects at high doses [6].
  • Environmental Persistence: Research into environmental remediation shows that both antibiotics are persistent organic pollutants due to their strong chemical stability. Novel photocatalytic methods using Ag@Nb2CTx MXene composites can degrade 68% of this compound and 74% of Norfloxacin in 120 minutes, illustrating shared environmental challenges [7] [8].

Key Experimental Protocols

The following are summaries of the methodologies from pivotal studies cited in this guide.

Developmental Toxicity and Pharmacokinetic Study in Macaques [6]

This study was conducted in two phases to evaluate safety and pharmacokinetics.

  • Phase I (Developmental Toxicity): this compound was orally administered to pregnant cynomolgus macaques at 35 and 70 mg/kg/day during two gestational periods (days 20-34 or 35-49). Controls received a vehicle. Researchers assessed maternal toxicity, embryolethality, and hormone levels.
  • Phase II (Comparative Pharmacokinetics): A 3-day oral regimen of this compound (70 mg/kg), Ciprofloxacin (100 mg/kg), Temafloxacin (100 mg/kg), and Norfloxacin (150 mg/kg) was administered to non-pregnant macaques. Serial blood samples were collected on days 1 and 3 for analysis. In a separate group, pregnant macaques received this compound, and conceptus tissues were analyzed for drug concentration.

The workflow of this study is summarized in the diagram below:

G Start Study Initiation Phase1 Phase I: Developmental Toxicity Start->Phase1 Phase2 Phase II: Pharmacokinetics Start->Phase2 Group1 Group A: Pregnant Macaques This compound (35 & 70 mg/kg/day) Phase1->Group1 Group2 Group B: Non-Pregnant Macaques 4 Fluoroquinolones Phase2->Group2 Group3 Group C: Pregnant Macaques This compound only Phase2->Group3 Assess1 Assess: Maternal Toxicity Embryolethality Hormone Levels Group1->Assess1 Assess2 Assess: Serial Blood Collection AUC Calculation Group2->Assess2 Assess3 Assess: Drug Concentration in Maternal Plasma & Conceptus Group3->Assess3 Result1 Result: Embryolethality at high dose Assess1->Result1 Result2 Result: Exposure Rank (this compound > Norfloxacin) Assess2->Result2 Result3 Result: Drug crosses placenta Assess3->Result3

Clinical Comparative Trial for Urinary Tract Infections [3] [4]

This methodology is representative of the clinical trials comparing the two drugs.

  • Design: Multicenter, double-blind, prospective, randomized, comparative study.
  • Participants: Patients with serious or uncomplicated urinary tract infections.
  • Intervention: Patients were randomized to receive either this compound (400 mg once daily) or Norfloxacin (400 mg twice daily) for 10 days.
  • Outcome Measures: Bacteriologic cure (eradication of pathogen), clinical cure (resolution of symptoms), and occurrence of adverse events were analyzed.

Conclusion for Professionals

References

Fleroxacin bactericidal activity time-kill

Author: Smolecule Technical Support Team. Date: February 2026

Fleroxacin Bactericidal Activity Data

The table below summarizes the Urinary Bactericidal Titers (UBTs) from a study comparing a single 400 mg oral dose of this compound with a single 800 mg oral dose of pefloxacin in healthy volunteers. The UBT is the highest dilution of a urine sample that still kills 99.9% of an inoculum, indicating the duration and strength of antibacterial activity in the urine [1] [2].

Bacterial Strain (MIC in μg/ml) This compound (400 mg) UBT Duration Pefloxacin (800 mg) UBT Duration Key Comparison Findings
Escherichia coli (MIC 0.03) ≥1:8 for 96 hours ≥1:8 for 96 hours Median UBTs were similar for both antibiotics [1] [2].
Escherichia coli (MIC 0.5) ≥1:4 for 48 hours ≥1:4 for 48 hours UBTs were comparable between the two drugs [1] [2].
Klebsiella pneumoniae (MIC 0.125) ≥1:16 for 72 hours ≥1:16 for 72 hours UBTs of both drugs were equivalent [1] [2].
Proteus mirabilis (MIC 1) Not specified Not specified UBTs of pefloxacin were significantly higher than those of this compound [1] [2].
Staphylococcus saprophyticus ≥1:[Titer] for 48 hours ≥1:[Titer] for 48 hours UBTs were present for at least 48 h with both quinolones [1] [2].
Pseudomonas aeruginosa Present for 24-48 hours Present for 24-48 hours Median UBTs were present for this interval with both drugs [1] [2].
Staphylococcus aureus (MIC 16) Low/None in some samples Low/None in some samples UBTs for both antibiotics were low, likely due to high MIC [1] [2].

The study concluded that a 400 mg dose of this compound exhibited urinary bactericidal activity comparable to an 800 mg dose of pefloxacin against most tested urinary pathogens, suggesting the potential for a lower dose of this compound to achieve similar therapeutic effects for UTIs [1] [2].

Detailed Experimental Protocol

The data in the comparison table were generated using the following methodology from a randomized crossover study involving twelve healthy volunteers [2].

  • Study Design: A randomized crossover study with a 14-day washout period. Each volunteer received, in random order, a single oral dose of either 400 mg of this compound or 800 mg of pefloxacin after an overnight fast [2].
  • Urine Collection: Urine was collected over 7 days at specific intervals (0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, 144-168 hours). Volume was recorded, and samples were centrifuged, sterile-filtered, and stored at -20°C until analysis [2].
  • Drug Concentration Analysis: Concentrations of this compound, pefloxacin, and their metabolites in urine were determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection [2].
  • Test Microorganisms: The study used 11 clinical pathogens isolated from patient UTIs and one reference strain (E. coli ATCC 25922). The MICs (Minimum Inhibitory Concentrations) for this compound and pefloxacin were determined for each strain using the agar dilution method [2].
  • Urinary Bactericidal Titer (UBT) Determination: This was the core measurement for bactericidal activity.
    • Sample Preparation: Urine samples from volunteers were used directly without supplementation with broth to best simulate the in vivo environment [2].
    • Procedure: The method involved twofold serial dilutions of the urine samples in a microdilution test. Each well was then inoculated with a standardized number of test bacteria (approximately 10^5 CFU/ml) [1] [2].
    • Endpoint Definition: After incubation, the UBT was defined as the highest dilution (lowest concentration) of the urine sample that resulted in a 99.9% (3-log10) reduction in the original bacterial inoculum [1] [2].
  • Time-Kill Kinetics: The bactericidal activity was also characterized by time-kill curves, which plot the reduction in viable bacteria (CFU/ml) against time upon exposure to the antibiotic [2]. For most tested organisms with both quinolones, it took more than 8 hours to achieve a 99.9% reduction in the bacterial count [1] [2].

This workflow for determining UBTs and time-kill kinetics can be visualized as follows:

Start Start: Volunteer Dosing A Urine Collection over 7 days at specified intervals Start->A B Sample Processing (Centrifugation, Filtration, Storage) A->B C HPLC Analysis (Determine Drug Concentration) B->C D UBT Assay Preparation (Serial Dilution of Urine) C->D E Inoculate with Bacteria (~10^5 CFU/ml) D->E F Incubate E->F H Time-Kill Kinetics (Plot CFU vs. Time over >8h) E->H Parallel Process G Determine UBT Endpoint (99.9% Kill) F->G End Data Analysis & Comparison G->End H->End

Key Context on Time-Kill Kinetics

Time-kill kinetics are a more dynamic way to study antibiotic effect compared to a single MIC point [3] [4]. Regarding fluoroquinolones like this compound:

  • Organism-Dependent Killing: The rate of killing by fluoroquinolones is not uniform. One study noted that the time for a 99.9% (3 log10) reduction in viability was about 1.5 hours for Enterobacteriaceae (which includes E. coli and Klebsiella), 4-6 hours for staphylococci, and 6 hours or more for streptococci and enterococci [5].
  • Pharmacodynamic Modeling: The biphasic nature of killing (rapid initial kill followed by a slower rate or regrowth) is often described using mathematical models that incorporate a direct killing effect and a delayed effect, providing a more accurate description of the time-course of antibacterial activity [3].

References

Fleroxacin clinical trial efficacy results

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Results from Clinical Trials

The table below summarizes the key efficacy and safety outcomes from a multicenter clinical trial comparing fleroxacin and ciprofloxacin [1].

Trial Phase & Dosing Treatment Groups Bacteriological Overall Success Clinical Overall Success Adverse Events Reported

| Phase 1 Lower Dose | this compound 200 mg once daily | Excellent against E. coli (84%) High failure for Pseudomonas (56%) and Gram-positive organisms (52%) | Data not specifically reported for Phase 1 | ~20% of patients in both groups | | | Ciprofloxacin 250 mg twice daily | Excellent against E. coli (88%) High failure for Pseudomonas (67%) and Gram-positive organisms (67%) | Data not specifically reported for Phase 1 | ~20% of patients in both groups | | Phase 2 Higher Dose | this compound 400 mg once daily | 88% | 94% | ~20% of patients in both groups | | | Ciprofloxacin 500 mg twice daily | 84% | 93% | ~20% of patients in both groups |

Detailed Experimental Protocols

The validity of clinical trial data depends heavily on standardized and rigorous experimental methods. Here are the key methodologies relevant to the this compound trials.

Antimicrobial Susceptibility Testing (AST)

AST is fundamental for determining a bacterial isolate's susceptibility or resistance to an antibiotic. The two primary phenotypic methods used are Disk Diffusion and Minimum Inhibitory Concentration (MIC) determination [2].

The workflow below illustrates the general process for these standardized methods:

G Start Start: Obtain bacterial isolate (3-5 well-isolated colonies) InocPrep Prepare Standardized Inoculum (Adjust to 0.5 McFarland standard) Start->InocPrep DiskDiff Disk Diffusion Method InocPrep->DiskDiff Inoculate Mueller-Hinton Agar MICMethod MIC Method InocPrep->MICMethod Dilute inoculum & transfer to panel Incubation Incubation (35°C for 16-20 hours) DiskDiff->Incubation Add antibiotic disks Measurement Measure Results DiskDiff->Measurement Zone of Inhibition (mm) MICMethod->Incubation MICMethod->Measurement Minimum Inhibitory Concentration (µg/mL) Incubation->Measurement Interpretation Interpret Results (Using CLSI/EUCAST breakpoints) Measurement->Interpretation End End: Report Interpretation->End Report as Susceptible/Resistant

Key Procedural Details:

  • Inoculum Standardization: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, equating to approximately 1-2 x 10^8 CFU/mL [2].
  • Disk Diffusion: The standardized inoculum is spread on a Mueller-Hinton agar plate, and antibiotic-impregnated disks are placed on the surface. After incubation, the diameter of the zone of inhibition around each disk is measured [2].
  • MIC Method: The standardized inoculum is exposed to serial dilutions of an antibiotic in broth or agar. The MIC is the lowest concentration that prevents visible growth [2].
  • Quality Control (QC): Laboratories must use QC strains with known expected ranges for zone diameters or MICs to ensure that testing conditions, media, and reagents are performing acceptably [2].
Quality Assurance in Multicenter Trials

Multicenter trials require extra validation to ensure consistency across different laboratories. A study specifically investigated the quality of microbiology data from European labs participating in this compound clinical trials [3].

  • Method: Participant lab results for zone diameters and MICs were compared against a central reference laboratory using National Committee for Clinical Laboratory Standards (NCCLS, now CLSI) methods [3].
  • Findings: The study found that results from the participant labs were generally within acceptable limits of variation (± 4 mm for disk diffusion, ± 1 log2 dilution for MIC) when compared to the reference. This validated the reliability of the data collected across the different sites for regulatory submission [3].

Key Context for Interpretation

  • Recognized Standards: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the authoritative bodies that define interpretive criteria (breakpoints) for AST. The FDA also recognizes these standards [4].
  • This compound's Current Status: While this data provides a historical snapshot of this compound's efficacy, it is important to note that the clinical use of all fluoroquinolones, including this compound, has been tempered in recent years due to FDA boxed warnings regarding the risk of significant and sometimes permanent side effects [5].

References

Fleroxacin adverse event profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile Comparison

The table below summarizes key adverse event (AE) data for fleroxacin from clinical trials and compares the fluoroquinolone class against other antimicrobials.

Table 1: this compound-Specific Adverse Event Data from Clinical Trials

Adverse Event Category Incidence in this compound Patients (Dose: 400-800 mg/day) Notes & Context
Any Adverse Reaction 20% (400 mg oral) [1] to 84% (600-800 mg oral) [2] Higher doses (600 mg, 800 mg) linked to unacceptably high AE rates [2].
Central Nervous System (CNS) 9% (400 mg oral) [1] to 70% (600-800 mg oral) [2] Insomnia is the most frequent specific event [2] [1].
Gastrointestinal (GI) 11% (400 mg oral) [1] to 39% (600-800 mg oral) [2] Includes nausea, vomiting, diarrhea [2].
Photosensitivity 10% (600-800 mg oral) [2] Correlated with outdoor occupation [2].

Table 2: Fluoroquinolone Class vs. Other Antimicrobials

Comparison Key Findings Source Context
FQs vs. All Other Antimicrobials Significantly higher occurrence of GI-related and CNS-related AEs [3]. Meta-analysis of RCTs in primary care.
FQs vs. Penicillin FQs had a higher reported incidence of ADRs (29.3%) than penicillin (23.4%) [4]. Regional pharmacovigilance database study.
FQs vs. Amoxicillin/Clavulanate Similar overall AE rates (22% vs. 25%); no serious AEs reported [5]. Double-blind trial for skin/soft tissue infections.

Experimental Data and Methodologies

The comparative data is derived from several types of scientific studies, each with a distinct methodology.

Dose-Ranging Clinical Trial for this compound

This study was fundamental in establishing this compound's dose-dependent safety profile [2].

  • Objective: To evaluate the safety and tolerability of different once-daily oral doses of this compound (400 mg, 600 mg, and 800 mg) over 7 days.
  • Design: Double-blind, ambulatory study in patients with uncomplicated genital infections.
  • Data Collection: Patients were monitored for adverse reactions, which were recorded and categorized by system organ class (e.g., CNS, GI). The relationship to the drug dose and other patient factors (e.g., occupation) was analyzed.
  • Key Finding: A strong dose-response relationship for AEs, especially CNS effects like insomnia [2].
Meta-Analysis of this compound Clinical Trials

This analysis provided a broader safety overview by pooling data from multiple studies [1].

  • Objective: To review the overall safety of this compound across its clinical development program.
  • Design: Meta-analysis of data from 4,450 patients treated with oral this compound.
  • Data Collection: Aggregate AE data from multiple trials were analyzed to determine overall incidence rates.
  • Key Finding: Confirmed a consistent safety profile, with CNS and GI events being most common, and established that events were reversible [1].
Active Comparator Cohort Study for FQs

This large, recent study provides real-world evidence on serious risks associated with the fluoroquinolone class [6].

  • Objective: To examine the association between fluoroquinolone exposure and life-threatening events (aortic aneurysm/dissection, cardiac arrhythmia, hepatotoxicity, all-cause mortality).
  • Design: Population-based cohort study using German health insurance data, employing an "active comparator new user design".
  • Data Collection: New prescriptions for FQs were compared to other antibiotics. Patients were followed for up to 365 days, and incident diagnoses of the specified events were recorded. Statistical models (piece-wise exponential additive mixed models) were used to calculate adjusted hazard ratios, controlling for confounders like age, gender, and comorbidities.
  • Key Finding: Identified significantly increased relative risks for serious AEs like hepatotoxicity and all-cause mortality, particularly in younger female adults [6].

Mechanisms of Adverse Events

The adverse events associated with fluoroquinolones, including this compound, are linked to several physiological mechanisms.

mechanism FQ Fluoroquinolone BBB Crosses Blood- Brain Barrier FQ->BBB GABA Inhibits GABA-A Receptor Binding BBB->GABA NMDA Activates NMDA Receptors BBB->NMDA Neurotoxicity Neurotoxicity: Insomnia, Seizures, Psychosis, Confusion GABA->Neurotoxicity NMDA->Neurotoxicity

  • Central Nervous System Toxicity: As shown in the diagram, a primary mechanism involves inhibition of gamma-aminobutyric acid (GABA) binding to its receptors and simultaneous activation of N-methyl-D-aspartate (NMDA) receptors in the brain. This disruption in the balance of neuro-inhibition and neuro-excitation can lead to insomnia, agitation, seizures, and psychosis [7].
  • Musculoskeletal Toxicity (Tendinopathy): Fluoroquinolones can cause tendinitis and tendon rupture, potentially through the upregulation of matrix metalloproteinases that degrade collagen, a key component of tendons [8].
  • Cardiovascular Toxicity: The class is associated with QTc interval prolongation (by blocking cardiac potassium channels) and an increased risk of aortic aneurysm and dissection (mechanism not fully understood, but may involve effects on connective tissue) [8] [7].

Key Implications for Drug Development

The data on this compound offers critical lessons for researchers and developers:

  • Dose Optimization is Critical: The stark contrast in AE rates between 400 mg and higher doses of this compound underscores the fine line between efficacy and intolerability [2]. Early-phase trials must carefully explore this relationship.
  • The "Class Effect" Concept: this compound's profile reinforces that safety issues often transcend a single molecule. When developing a new drug within a known class, the historical AE profile of the class provides a crucial checklist for targeted safety monitoring [8] [7].
  • Real-World Evidence is Essential: While RCTs identified this compound's CNS effects, recent large-scale observational studies are now uncovering rarer, more serious long-term risks associated with the entire fluoroquinolone class, such as aortic disease and persistent neuropathy [4] [6]. This highlights the need for robust post-marketing surveillance.

References

Fleroxacin drug interaction profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

Fleroxacin Drug Interaction Profile

The table below summarizes the key interactions and the quality of supporting evidence for this compound.

Interacting Agent / Class Interaction Effect & Outcome Level of Evidence
Antacids / Cations (Al, Mg) Significantly reduced systemic availability of this compound; concurrent use should be avoided [1]. Clinical Pharmacokinetic Study
Other Antimicrobials Interactions are generally indifferent (no synergy or antagonism) with aminoglycosides, penicillins, cephalosporins, clindamycin, and metronidazole [2]. Synergy observed with fosfomycin against P. aeruginosa and staphylococci, and with metronidazole against Bacteroides species [2]. In Vitro Checkerboard/Killing Curve Studies
Milk & Dairy Products Should be avoided as they can interfere with absorption [3]. Drug Database
Caffeine/Xanthines No significant interaction with theophylline; unlike some other quinolones, this compound is not an inhibitor of CYP1A2 [3] [1]. Clinical Pharmacokinetic Study

Experimental Protocols for Key Data

  • Checkerboard Assay & Killing Curves for Combination Studies: The evaluation of this compound in combination with other antimicrobials was performed using checkerboard titration methods and time-kill curves [2]. The checkerboard assay involves preparing two-dimensional microtiter plates with serial dilutions of both this compound and the second antimicrobial. The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, indifferent, or antagonistic. Time-kill curves further assess the bactericidal activity of the combination over 24 hours, comparing the observed effect to the effect of each drug alone [2].
  • Clinical Pharmacokinetic Studies for Absorption Interactions: The critical interaction with antacids was established through human pharmacokinetic studies. In these studies, participants are typically administered this compound alone and then concomitantly with the interacting agent (e.g., an aluminium/magnesium-containing antacid). Key pharmacokinetic parameters—such as maximum plasma concentration (Cmax), area under the curve (AUC), and systemic availability—are measured and compared between the two phases. A statistically significant reduction in these parameters confirms the interaction [1].

This compound Interaction Mechanisms Overview

The diagram below visualizes the primary mechanisms behind this compound's key drug interactions, based on pharmacological data [3] [1] [4].

cluster_absorption Interactions Affecting Absorption cluster_metabolism Metabolic & Systemic Interactions This compound This compound CYP1A2 CYP1A2 Enzyme This compound->CYP1A2  No Inhibition OtherAntimicrobials Other Antimicrobials This compound->OtherAntimicrobials  Predominantly Indifferent Effect Antacids Antacids (Al³⁺, Mg²⁺) Admin Oral Administration Antacids->Admin  Chelation Reduced Absorption Dairy Dairy Products Dairy->Admin  Chelation Reduced Absorption Admin->this compound Theophylline Theophylline CYP1A2->Theophylline  No Interaction

References

Fleroxacin MIC90 values Enterobacteriaceae

Author: Smolecule Technical Support Team. Date: February 2026

MIC90 Data & Comparative Activity

The following table summarizes the MIC90 values (μg/mL) of fleroxacin and other antimicrobial agents against most Enterobacteriaceae, as reported in a 1995 multicenter comparative study [1].

Antibiotic Class Antibiotic Agent MIC90 (μg/mL) for Enterobacteriaceae
Fluoroquinolone This compound 0.25
Ciprofloxacin 0.5
Ofloxacin 1
Lomefloxacin 1
Cephalosporin Ceftriaxone 8
Cefixime 16
Cefuroxime 32
Cefaclor 64
Other Trimethoprim/Sulfamethoxazole (TMP-SMX) 16
Amoxicillin/Clavulanate 32

The study concluded that this compound demonstrated potent in vitro activity against a broad range of gram-negative bacilli, including most Enterobacteriaceae [1].

Experimental Protocol for MIC Determination

The MIC values in the cited study were determined using a broth microdilution method [1]. This is a standard, reference quantitative method for MIC estimation. The general workflow for this protocol is as follows [2]:

G A Prepare Mueller-Hinton Broth (MHB) B Create Antibiotic Serial Dilutions A->B C Inoculate with Bacterial Suspension B->C D Incubate under Controlled Conditions C->D E Read MIC: Lowest concentration with no visible growth D->E

  • Principle: The MIC is the lowest concentration of an antibiotic that completely prevents visible growth of a microorganism under standardized conditions [2].
  • Key Details:
    • Medium: Mueller-Hinton Broth (MHB) is typically used [2].
    • Dilution Preparation: Antibiotics are dissolved and serially diluted in two-fold steps across a 96-well microtiter plate [2].
    • Inoculation: Each well is inoculated with a standardized bacterial suspension [1] [2].
    • Incubation & Reading: After incubation, the plate is examined for visible growth. The MIC is determined from the well with the lowest antibiotic concentration that shows no turbidity [2].

Important Considerations for Interpretation

  • Historical Context: The primary data for this compound is from 1995 [1]. Antibiotic resistance patterns have evolved significantly since then, and this data may not reflect current bacterial susceptibility.
  • Organism Variation: The MIC90 is a summary statistic. Susceptibility can vary significantly between different genera and species within the Enterobacteriaceae family. The study noted, for example, that this compound was 2-fold more active than ciprofloxacin against Providencia stuartii and Serratia marcescens [1].
  • Current Research Focus: Current research on gram-negative resistance is heavily focused on carbapenem-resistant Enterobacterales (CRE) and novel combination therapies, such as ceftazidime/avibactam with aztreonam, rather than on older fluoroquinolones like this compound [3] [4].

References

Fleroxacin methicillin-resistant Staphylococcus aureus activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of Fleroxacin Against MRSA

The table below summarizes key in vitro and in vivo experimental findings on this compound's efficacy compared to other antimicrobial agents.

Antimicrobial Agent Reported MIC90 (or MIC) for MRSA Key Comparative Findings (In Vitro) Key Comparative Findings (In Vivo/Resistance)
This compound >8 µg/mL [1]; MIC for test strain: information missing [2] 1- to 2-fold less active than ciprofloxacin against most Enterobacteriaceae; inactive against Enterococcus spp. [1]. Effective as vancomycin in rabbit endocarditis model; resistance developed during therapy in 8%-73% of animals [2] [3].
Ciprofloxacin Information missing More active than this compound against most Enterobacteriaceae and H. influenzae; active against S. pneumoniae and S. pyogenes (unlike this compound) [1]. Not covered in available search results.
Vancomycin Not applicable (used as positive control) Not covered in the available in vitro studies. The clinical gold-standard treatment in MRSA endocarditis models; used as a comparator for this compound efficacy [2] [4].
Dicloxacillin Ineffective against MRSA (highly resistant subpopulation present) [5] Active against Methicillin-Susceptible S. aureus (MSSA); shows heterogeneous resistance in MRSA [5]. Investigated in combination with helper compound thioridazine in a mouse model; showed synergistic effect [4].

Detailed Experimental Data & Protocols

For a deeper analysis, here are the methodologies and contexts for the key studies cited.

In Vitro Susceptibility Testing [1]
  • Objective: To compare the in vitro activity of this compound against 432 bacterial isolates, including three other quinolones and eight unrelated antimicrobials.
  • Methodology: Standardized broth microdilution or agar dilution methods were used to determine Minimum Inhibitory Concentrations (MICs). The MIC90 (MIC for 90% of strains tested) was reported.
  • Key Finding on MRSA: The MIC90 for methicillin-resistant S. aureus was reported as >8 µg/mL, indicating resistance [1].
In Vivo Efficacy: Rabbit Endocarditis Model [2] [3]
  • Objective: To evaluate the efficacy of this compound compared to vancomycin for treating experimental MRSA endocarditis.
  • Methodology:
    • Infection Model: Endocarditis was induced in rabbits by catheterization of the left heart, followed by intravenous injection of MRSA.
    • Therapy: After 24 hours, animals received either intravenous this compound (30 mg/kg every 8 hours) or vancomycin (17.5 mg/kg every 6 hours) for 4 days.
    • Outcome Measures: Bacterial counts in cardiac vegetations, spleen, and kidneys; blood culture clearance; emergence of resistance.
  • Key Findings:
    • Both this compound and vancomycin effectively cleared bacteremia and reduced bacterial counts in tissues [2] [3].
    • A significant drawback was the emergence of this compound-resistant MRSA (at 5- to 10-fold the original MIC) in a subset of treated animals [2].

This compound Resistance Workflow in MRSA

The following diagram illustrates the process and findings of the key in vivo study on resistance development.

Start Start: Rabbit Model of MRSA Endocarditis A IV Infection with MRSA Start->A B 24h Post-Infection: Initiate 4-Day Therapy A->B C Therapy Group 1: This compound (30 mg/kg q8h) B->C D Therapy Group 2: Vancomycin (17.5 mg/kg q6h) B->D E Endpoint Analysis C->E D->E F Outcome 1: Efficacy Both regimens effective in clearing bacteremia and reducing bacterial counts E->F G Outcome 2: Resistance This compound: Resistance emerged in test strain in 8-73% of animals Vancomycin: Not reported E->G

Key Insights for Researchers

  • Historical Context is Critical: The data reflects the early 1990s understanding. Widespread fluoroquinolone resistance in MRSA has since limited this compound's therapeutic relevance for these infections [2] [6].
  • Resistance is a Primary Concern: The major finding from these early studies was not just this compound's inherent activity, but its high potential for inducing resistance during treatment, a significant risk for serious infections like endocarditis [2].
  • Modern Approaches: Current research focuses on overcoming MRSA resistance, such as using helper compounds to resensitize MRSA to beta-lactam antibiotics [4] [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

369.13002593 g/mol

Monoisotopic Mass

369.13002593 g/mol

Heavy Atom Count

26

LogP

0.24
0.24 (LogP)

Appearance

Solid powder

Melting Point

270 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N804LDH51K

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Drug Indication

Fleroxacin is a broad-spectrum antimicrobial fluoroquinolone.

Pharmacology

Fleroxacin is a broad-spectrum antimicrobial fluoroquinolone. It strongly inhibits the DNA-supercoiling activity of DNA gyrase.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA08 - Fleroxacin

Mechanism of Action

The inhibition of DNA gyrase and DNA topoisomerase 2 leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination.

Pictograms

Health Hazard

Health Hazard

Other CAS

79660-72-3

Absorption Distribution and Excretion

Rapidly and well absorbed from the gastrointestinal tract after oral administration.

Wikipedia

Fleroxacin

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Establishment of an immunological detection method of fleroxacin by fluorescence-linked immunosorbent assay

Yankai Liu, Yajie Wang, Jingming Zhou, Yumei Chen, Hongliang Liu, Yanhua Qi, Luhui Zhao, Yuanyuan Zhang, Aiping Wang
PMID: 33667148   DOI: 10.1080/19440049.2021.1876251

Abstract

The direct and indirect competitive fluorescence-linked immunosorbent assay (FLISA and icFLISA) incorporating quantum dots (QDs) for the detection of fleroxacin (FLE) was established for the first time in this study. The monoclonal antibody specific for FLE was successfully conjugated with QDs after purification by the caprylic acid-ammonium sulphate method. The limits of detection of FLISA and icFLISA were 0.012 ng/mL and 0.006 ng/mL, respectively; IC
were 0.32 ng/mL and 0.19 ng/mL; and the detection ranges were 0.012-24.490 ng/mL and 0.006-16.210 ng/mL. The recovery was 93.8%-112.4% and the coefficient of variation was below 11.75%. The fabricated FLISA and icFLISA are cost-effective, high sensitive and can be an alternative method in the detection of FLE residues.


Collection and Separation of Fleroxacin and Ciprofloxacin in Ultrasound-Assisted Ionic Liquid Salting-Out Microextraction System

Kai Li, Zhongling Liu, Yue Liu, Hanqi Zhang, Wei Yu
PMID: 32448888   DOI: 10.1093/chromsci/bmaa021

Abstract

An ultrasound-assisted ionic liquid (IL) salting-out microextraction system was developed and applied for the extraction of quinolone antibiotics from urine. A precipitate was formed from the salt and IL, and it acted as the sorbent for the analytes. The precipitate containing the analyte was separated by filtration, redissolved, and the solution then was evaporated. The resulting extract was redissolved for high-performance liquid chromatographic analysis. Several parameters, including type and volume of IL, the type and amount of salts, sample pH, temperature and extraction time were optimized. Under the optimal experimental conditions, the limits of detection for fleroxacin and ciprofloxacin were 3.12 and 4.97 μg L-1, respectively. When the present method was applied to real urine sample analysis, the analyte recoveries ranged from 82.3 to 106.8%. This ultrasound-assisted IL salting-out microextraction system had the characteristics of high recoveries, shorter separation time and easy-to-perform collection procedure, which yielded the method to have potential for wide application.


Identification of Binding Epitopes of a Fluorinated Compound Bound to Proteins Using

Kazuo Furihata, Mitsuru Tashiro
PMID: 32037346   DOI: 10.2116/analsci.19N033

Abstract

H/
F NMR-based screening methods were applied to a human serum albumin-fleroxacin complex. Fleroxacin contains three fluorine atoms in a molecule, which is suitable as a model fluorinated compound for NMR analysis with
H and
F detection. The
F{
H} and
H{
H} saturation transfer difference spectra were acquired and the
H/
F spin-lattice relaxation rates were measured with and without any selective irradiation of protein resonance to identify the binding epitopes of fleroxacin. Because several
H signals of fleroxacin resonated close to water, its precise signal intensities were unavailable. The
F NMR-based screening methods successfully provide complementary information, indicating its importance in the analysis of fluorinated compounds.


Spectroscopic and Molecular Modeling Studies on Binding of Fleroxacin with Human Serum Albumin

Cheng-yu Dong, Jia Xu, Shan-shan Zhou, Ying Liu
PMID: 30222301   DOI:

Abstract

Fleroxacin (FLRX) is a new member of the class of fluoroquinolones, its effects on human serum albumin (HSA) and the mechanism of action are poorly understood, Especially, the secondary structural alterations of HSA induced by FLRX and the inner filter effect, which resulted in a spurious decrease in the observed fluorescence intensity and affected the binding parameters calculated from it are not considered. In this paper, binding of FLRX to HSA has been studied using multi-spectroscopy and molecular modeling methods. Fluorescence spectra revealed that the observed fluorescence quenching of HSA by FLRX was due to a 1∶1 complex formation by a static quenching process with a constant of 105 L·mol-1. The thermodynamic parameters (ΔH and ΔS) were calculated to be -107.99 kJ·mol-1 and -240.99 J·mol-1·K-1 via the Van’t Hoff equation, which indicated that hydrogen bond and van der Waals force were the dominant intermolecular force. From the synchronous fluorescence, FT-IR and three dimensional fluorescence spectra, it was evident that the binding of FLRX to HSA induced a conformational change in the protein, and the alterations of secondary structure were quantitatively calculated by the evidence from FTIR spectra with reductions of α-helices of about 18.3%, decreases of β-sheet structures of about 9.6%, and increases of β-turn structures of about 18.0%. Site marker competitive experiments showed that phenylbutazone and FLRX shared a common binding site Ⅰ corresponding to the subdomain Ⅱ A of HSA. The binding details between FLRX and HSA were further confirmed by molecular docking studies, which revealed that FLRX was bound at subdomain Ⅱ A through multiple interactions, such as hydrogen bond, hydrophobic and van der Waals, etc. The accurate and full basic data in the work is beneficial to clarify the binding mechanism of FLRX with HSA and is helpful for understanding its effect on protein function during the blood transportation process.


Antibiotics and efflux: combined spectrofluorimetry and mass spectrometry to evaluate the involvement of concentration and efflux activity in antibiotic intracellular accumulation

Estelle Dumont, Julia Vergalli, Laurence Conraux, Carine Taillier, Aurélie Vassort, Jelena Pajovic, Matthieu Réfrégiers, Michael Mourez, Jean-Marie Pagès
PMID: 30325444   DOI: 10.1093/jac/dky396

Abstract

In Gram-negative bacteria, passing through the double membrane barrier to reach the inhibitory concentration inside the bacterium is a pivotal step for antibiotic activity. Spectrofluorimetry has been developed to follow fluoroquinolone accumulation inside bacteria using intrinsic bacterial fluorescence as an internal standard. However, adaptation for non-fluorescent antibiotics is needed; quantitative methods based on MS offer the possibility of expanding the detection range obtained by spectrofluorimetry.
To validate, with spectrofluorimetry, the use of MS to measure antibiotic accumulation in cells and to determine the relationship between antibiotic concentrations and the amount of intrabacterial accumulation in different efflux backgrounds on the same batch of molecules.
Spectrofluorimetry was performed in parallel with MS on the same samples to measure the ciprofloxacin and fleroxacin accumulation in cells expressing various efflux pump levels. A microplate protocol was set up to determine the antibiotic accumulation as a function of external antibiotic concentrations.
A correlation existed between the data obtained with spectrofluorimetry and MS, whatever the efflux pump or tested antibiotic. The results highlighted different dynamics of uptake between ciprofloxacin and fleroxacin as well as the relationship between the level of efflux activity and antibiotic accumulation.
We have developed a microplate protocol and cross-validated two complementary methods: spectrofluorimetry, which contains a reliable internal standard; and MS, which allows detection of low antibiotic amounts. These assays allow study of the dose effect and the efflux impact on the intrabacterial accumulation of antibiotics.


Upconversion particle@Fe

Yiwei Tang, Huan Liu, Jingwen Gao, Xiuying Liu, Xue Gao, Xiaonan Lu, Guozhen Fang, Junping Wang, Jianrong Li
PMID: 29426547   DOI: 10.1016/j.talanta.2018.01.006

Abstract

Localized photo-polymerization was ingeniously applied to prepare a multifunctional molecularly imprinted polymer (MIP) fluorescent probe using the "layer-by-layer" assembly of MIP and Fe
O
nanoparticles on NaYF
: Yb
, Er
upconversion particles (MUCPs@MIP). Enrofloxacin was used as the template and chosen as the target molecular during the investigation of the adsorption property. This ternary probe has magnetic and broad-spectrum molecular recognition capability, fast response, and upconversion fluorescence. The results of the fluorescence quenching analysis showed good linear ranges of 1.03nmol/L to 0.28μmol/L for enrofloxacin, 1.69nmol/L to 0.22μmol/L for fleroxacin, 6.92nmol/L to 0.28μmol/L for levofloxacin, 7.54nmol/L to 0.30μmol/L for ciprofloxacin, and 3.90nmol/L to 0.25μmol/L for enoxacin. This probe was further used to determine five quinolones in fish tissues and the recoveries ranging from 90.33% to 108.43% were obtained with relative standard deviation below 5.53%. This work offers a new and general strategy to synthesize a MUCPs@MIP upconversion fluorescence probe with magnetic and selective molecular recognition capability for rapid and accurate sensing of multiple chemical residues in the environment and agri-food products.


Investigation of binding between fluoroquinolones and pepsin by fluorescence spectroscopy and molecular simulation

Shu-Qin Lian, Jie Lian, Gui-Rong Wang, Lin Li, Dong-Zhi Yang, Yun-Sheng Xue
PMID: 31074200   DOI: 10.1002/bio.3642

Abstract

In this paper, the interactions of pepsin with fluoroquinolones, including norfloxacin (NFX) or ofloxacin (OFX), were investigated using fluorescence spectroscopy. The effects of NFX or OFX on pepsin showed that the molecular conformation of pepsin and the microenvironment of tryptophan residues were changed under mimicked physiological conditions. Static quenching was suggested as a factor. Quenching constants and binding constants were determined and thermodynamic parameters were calculated at three temperatures (25°C, 31°C and 37°C). Molecular interaction distances (binding distance r) were obtained. Binding was enthalpy driven and the process was spontaneous. Synchronous fluorescence, three-dimensional fluorescence spectroscopy and molecular simulation were used for analysis. Interactions were further tested using molecular modelling. Quenching and binding constants of NFX with pepsin were the highest when testing NFX/OFX/fleroxacin/gatifloxacin with pepsin combinations. NFX was the strongest quencher, and affinity of NFX for pepsin was higher than that of OFX/fleroxacin/gatifloxacin.


An automated magnetic dispersive micro-solid phase extraction in a fluidized reactor for the determination of fluoroquinolones in baby food samples

Christina Vakh, Marcel Alaboud, Sofya Lebedinets, Dmitry Korolev, Viktor Postnov, Leonid Moskvin, Olga Osmolovskaya, Andrey Bulatov
PMID: 29291807   DOI: 10.1016/j.aca.2017.11.065

Abstract

An automated magnetic dispersive micro-solid phase extraction procedure in a fluidized reactor was developed for the determination of fluoroquinolone antimicrobial drugs (fleroxacin, norfloxacin and ofloxacin) in meat-based baby food samples. A stepwise injection system was successfully combined with afluidized reactorand applied for the magnetic dispersive micro-solid phase extraction procedure automation. The developed automated procedure involved injection of the sample solution into the fluidized reactor followed by the on-line separation of the analytes from the sample matrix based on fluidized beds strategy using magnetic nanoparticles, elution and determination of the analytes using a high performance liquid chromatography system with fluorescence detection. The floating of the magnetic nanoparticles in a liquid sample phase was accomplished by air-bubbling. In the developed method Zr-Fe-C magnetic nanoparticles were used as an efficient sorbent for the determination of fleroxacin, norfloxacin and ofloxacin. Under the optimal conditions, the calibration graphs were linear over the concentration ranges of 10-1000 μg L
for fleroxacin (R
= 0.996), 5-1000 μg L
for norfloxacin (R
= 0.998) and ofloxacin (R
= 0.998). The limits of detection, calculated from the blank tests based on 3σ, were 3.0 μg L
forfleroxacin, 1.5 μg L
for norfloxacin and ofloxacin. The limits of quantification, calculated from the blank tests based on 10σ, were 10 μg L
forfleroxacin, 5 μg L
for norfloxacin and ofloxacin. The method was applied for the determination of fluoroquinolonesin meat-based baby food samples and the results were compared with those obtained by the reference method. The recovery values for all analytes were within of 86-122% range.


First population pharmacokinetic analysis showing increased quinolone metabolite formation and clearance in patients with cystic fibrosis compared to healthy volunteers

Yuanyuan Jiao, Tae Hwan Kim, Xun Tao, Martina Kinzig, Cornelia B Landersdorfer, Stefanie K Drescher, Dhruvitkumar S Sutaria, Bartolome Moya, Ulrike Holzgrabe, Fritz Sörgel, Jürgen B Bulitta
PMID: 30076955   DOI: 10.1016/j.ejps.2018.07.054

Abstract

Understanding the pharmacokinetics in patients with cystic fibrosis (CF) is important for dosing. For antibiotics with extensive metabolism, however, a comparison of metabolite formation and elimination between patients with CF and healthy volunteers has never been performed via population modeling. We aimed to compare the population pharmacokinetics of fleroxacin and its N‑oxide and demethyl metabolites between patients with CF and healthy volunteers. Our analysis included eleven adult patients with CF and twelve healthy volunteers who received 800 mg fleroxacin as a single oral dose followed by five doses every 24 h from a previously published study. All plasma concentrations and amounts in urine for fleroxacin and its metabolites were simultaneously modelled. The estimates below accounted for differences in body size and body composition via allometric scaling by lean body mass. Oral absorption was slower in patients with CF than in healthy volunteers. For fleroxacin, the population mean in patients with CF divided by that in healthy volunteers was 1.12 for renal clearance, 1.01 for linear nonrenal clearance, 0.83 for saturable exsorption clearance into intestine, and 0.81 for volume of distribution. The formation clearances of N‑oxide fleroxacin and N‑demethylfleroxacin were 0.520 L/h and 0.496 L/h in patients with CF; these formation clearances were 0.378 L/h and 0.353 L/h in healthy volunteers. Renal clearance in patients with CF divided by that in healthy volunteers was 1.53 for N‑oxide fleroxacin and 1.70 for N‑demethyl fleroxacin. Allometric scaling by lean body mass best explained the variability. While fleroxacin pharmacokinetics was comparable, both formation and elimination clearances of its two metabolites were substantially larger in patients with CF compared to those in healthy volunteers.


A highly sensitive and selective "turn-on" fluorescent probe for detection of fleroxacin in human serum and urine based on a lanthanide functionalized metal-organic framework

Tian-Yu Liu, Xiang-Long Qu, Bing Yan
PMID: 31793573   DOI: 10.1039/c9dt03830b

Abstract

Cation exchange, a facile and non-destructive post-synthetic modification method, is applied to [(Me)
N]
[Pb
K
(m-BDC)
(OH)
]·H
O (1) (1,3-H
BDC = 1,3-benzenedicarboxylic acid) to prepare a series of lanthanide functionalized metal-organic frameworks. The fluorescence properties of Ln
@1 (Ln = Eu, Tb, Sm and Dy) are investigated. The results demonstrate that the framework of 1 is capable of sensitizing both Eu
and Tb
ions effectively. Remarkably, the rapid and stable fluorescence sensitization of Eu
@1 can be observed in the presence of fleroxacin in aqueous solution, indicating that the hybrid system can be designed as a highly sensitive and selective probe for fleroxacin. As a novel "turn-on" fluorescent probe, Eu
@1 is regarded as a promising candidate for applications in clinical diagnosis, due to its merits of high antidisturbance, chemical stability and a low detection limit (43.91 ng mL
). In this paper, the practical application of luminescent Eu
@1 is highlighted, and its possible sensing mechanism is also described.


Explore Compound Types